2-Methoxy-6-methylpyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSRIMPQGUMPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697630 | |
| Record name | 2-Methoxy-6-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-09-9 | |
| Record name | 2-Methoxy-6-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-6-methylpyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Methoxy-6-methylpyridin-4-amine is a substituted pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its structural arrangement, featuring a pyridine core functionalized with methoxy, methyl, and amine groups, imparts a unique combination of reactivity and physicochemical properties. These characteristics make it an invaluable intermediate in the synthesis of complex, biologically active molecules.
This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthetic routes, reactivity, and applications, with a particular focus on its role in drug discovery. As a key intermediate, for instance in the synthesis of the tyrosine kinase inhibitor Imatinib, understanding its properties is paramount for researchers and drug development professionals aiming to design next-generation therapeutics.[1] The aminopyridine scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology.[2][3]
Physicochemical and Computed Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below has been aggregated from various chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 89943-09-9 | [4] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [4] |
| Storage Conditions | 4°C, keep in dark place, inert atmosphere, protect from light. | [4] |
| IUPAC Name | This compound | |
| SMILES | NC1=CC(OC)=NC(C)=C1 | [4] |
| InChI Key | WVSRIMPQGUMPJZ-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [4] |
| logP (Computed) | 0.98 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
Chemical Structure and Spectroscopic Data
The arrangement of atoms and functional groups defines the molecule's reactivity and interactions.
Caption: Chemical structure of this compound.
Spectroscopic Analysis: Spectroscopic data is essential for structure confirmation and purity assessment. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data for analogous compounds.[5][6]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two singlets or narrow doublets in the aromatic region (approx. 6.0-7.0 ppm) corresponding to the protons at C3 and C5. - Amine Protons: A broad singlet for the -NH₂ group, variable chemical shift. - Methoxy Protons: A sharp singlet around 3.8-4.0 ppm for the -OCH₃ group. - Methyl Protons: A sharp singlet around 2.2-2.5 ppm for the -CH₃ group. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (approx. 90-165 ppm). The carbons attached to the methoxy (C2), amine (C4), and nitrogen (C6) would be significantly shifted. - Methoxy Carbon: A signal around 55-60 ppm. - Methyl Carbon: A signal in the aliphatic region, around 15-25 ppm. |
| Mass Spec. | The molecular ion peak (M+) would be observed at m/z = 138.17, with fragmentation patterns corresponding to the loss of methyl, methoxy, or amino groups. |
| IR Spec. | - N-H Stretch: A pair of bands around 3300-3500 cm⁻¹ for the primary amine. - C-H Stretch: Bands around 2850-3000 cm⁻¹ for aliphatic and aromatic C-H. - C=N and C=C Stretch: Aromatic ring stretching in the 1400-1600 cm⁻¹ region. - C-O Stretch: A strong band around 1200-1250 cm⁻¹ for the aryl ether. |
Synthesis and Purification
Caption: Generalized synthetic workflow for substituted aminopyridines.
Experimental Protocol: Purification by Acid-Base Extraction
This protocol is a self-validating system for isolating basic compounds like aminopyridines from neutral or acidic impurities, a common challenge in organic synthesis.[7]
Causality: The protocol leverages the basicity of the pyridine nitrogen and the exocyclic amine. In acidic conditions, these groups are protonated, forming a water-soluble salt. Neutral organic impurities remain in the organic phase and are removed. Subsequent basification regenerates the neutral, organic-soluble amine, allowing its extraction back into a fresh organic solvent, leaving behind any water-soluble impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake vigorously, venting frequently. The target amine will protonate and move into the aqueous layer.
-
Separation & Wash: Separate the layers. Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the amine. Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 10M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10.[7] This deprotonates the amine salt, causing the neutral product to precipitate or form an oil.
-
Re-extraction: Extract the basic aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate). The purified amine will now be in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its functional groups.
-
Amino Group (-NH₂): This is the primary site of reactivity. As a potent nucleophile, it readily participates in reactions such as acylation, alkylation, and condensation to form amides, sulfonamides, and imines. This functionality is crucial for coupling the pyridine core to other molecular fragments in multi-step syntheses.
-
Pyridine Ring: The pyridine ring is electron-deficient, but the electron-donating effects of the amino and methoxy groups activate it towards certain reactions. The nitrogen atom within the ring remains a site of basicity and can be protonated or alkylated.
-
Methoxy Group (-OCH₃): This group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding pyridinol if required.
Its principal application is as a versatile intermediate for constructing more complex molecules, especially pharmaceutical agents.[1][8]
Caption: Role as an intermediate in amide coupling for drug synthesis.
Applications in Drug Discovery
The aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently found in the core structures of kinase inhibitors.[3] Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.
-
Tyrosine Kinase Inhibitors: this compound is a documented intermediate in the synthesis of Imatinib, a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its structure is incorporated into the final drug, where the amino group forms a critical amide linkage.
-
Scaffold for Novel Inhibitors: The structural and electronic properties of this compound make it an ideal starting point for library synthesis in hit-to-lead campaigns.[8] Researchers can systematically modify the pyridine core to optimize potency, selectivity, and pharmacokinetic properties against various enzyme targets.[9]
-
Other Potential Targets: The broader class of substituted aminopyridines has been investigated for activity against other enzymes, such as inducible nitric oxide synthase (iNOS), suggesting potential applications in inflammatory diseases.[10]
Safety and Handling
Proper handling of any chemical reagent is essential. The safety information for this compound and its close analogs indicates that it should be handled with care.[11][12]
GHS Hazard Information:
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][13] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light and kept under an inert atmosphere.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- Vertexai Search. (n.d.). Cas No. 89943-09-9 this compound.
- Chem-Impex. (n.d.). 2-Methoxy-4-methylpyridine.
- Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound | 89943-09-9.
- Benchchem. (2025). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
- Sigma-Aldrich. (n.d.). This compound | 89943-09-9.
- ChemScene. (n.d.). This compound | 89943-09-9.
- NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Safety Data Sheet. (n.d.). 4 - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
- Angene Chemical. (2024). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- The Royal Society of Chemistry. (2015). Supporting Information.
- NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- NIH. (n.d.). Biophysical methods in early drug discovery.
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A Technical Guide to the Physicochemical Properties of 2-Methoxy-6-methylpyridin-4-amine for Pharmaceutical Research and Development
Introduction
2-Methoxy-6-methylpyridin-4-amine, identified by CAS Number 89943-09-9, is a substituted aminopyridine that serves as a critical intermediate in modern medicinal chemistry. Its structural arrangement, featuring methoxy, methyl, and amine functional groups on a pyridine core, makes it a versatile building block for synthesizing complex molecular architectures.
The primary significance of this compound lies in its role as a key precursor in the synthesis of Imatinib, a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1] The aminopyridine scaffold is a well-established pharmacophore, and understanding the precise physical and chemical characteristics of its precursors is paramount for ensuring the purity, stability, and scalability of active pharmaceutical ingredient (API) synthesis.
This guide provides a comprehensive overview of the known physical characteristics of this compound, outlines protocols for its characterization, and discusses its handling and strategic importance for researchers and professionals in drug development.
Caption: Chemical structure of this compound.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a synthetic intermediate are crucial for process development, reaction optimization, and quality control. The table below summarizes the established properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 89943-09-9 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Physical Form | Solid | |
| Purity (Commercial) | ≥95-97% | [2] |
| Melting Point | Data not publicly available. See Protocol 1. | N/A |
| Boiling Point | Data not publicly available.[3] | [3] |
| Solubility | Data not publicly available. See Protocol 2. | N/A |
Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield experimentally determined values for the melting point, boiling point, or specific solubility of this compound. This underscores the importance of in-house characterization by researchers upon receiving a new batch. The following sections provide standardized protocols for determining these essential parameters.
Section 2: Analytical Characterization and Identity Confirmation
In a drug development pipeline, rigorously confirming the identity and purity of every intermediate is a non-negotiable aspect of ensuring downstream success and regulatory compliance. Spectroscopic analysis provides a definitive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (2H): Two distinct singlets are expected for the protons at the C3 and C5 positions of the pyridine ring, likely in the range of δ 5.5-6.5 ppm. The electron-donating effects of the amine and methoxy groups shift these signals upfield compared to unsubstituted pyridine.
-
Amine Protons (2H): A broad singlet, characteristic of -NH₂ protons, is anticipated. Its chemical shift can vary (typically δ 4.0-5.5 ppm) and may be solvent-dependent.
-
Methoxy Protons (3H): A sharp singlet integrating to three protons, corresponding to the -OCH₃ group, is expected around δ 3.8-4.0 ppm.
-
Methyl Protons (3H): A sharp singlet integrating to three protons, for the ring-attached -CH₃ group, is expected around δ 2.2-2.5 ppm.
Protocol 1: Determination of Melting Point
Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range (e.g., < 2°C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing a small amount (2-3 mg) in a vacuum oven at room temperature for several hours.
-
Loading: Finely crush the dried solid and pack it into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to approximately 15°C below the anticipated melting point (if unknown, a preliminary rapid scan can be performed).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol 2: Qualitative Solubility Assessment
Causality: Understanding solubility is essential for selecting appropriate solvents for reaction, purification, and formulation. This protocol establishes a baseline solubility profile.
Methodology:
-
Solvent Selection: Prepare a panel of common laboratory solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Hexanes).
-
Procedure:
-
To a series of small, labeled vials, add approximately 10 mg of this compound.
-
Add 1.0 mL of the first solvent to the corresponding vial.
-
Vortex or agitate the vial for 60 seconds at ambient temperature.
-
Visually inspect for dissolution. Classify as "Freely Soluble," "Sparingly Soluble," or "Insoluble."
-
If the compound dissolves, it can be further classified by adding more solute to determine the approximate saturation point.
-
-
Documentation: Record all observations in a standardized table for easy reference.
Caption: A self-validating workflow for the characterization of incoming intermediates.
Section 3: Handling, Storage, and Safety
Adherence to proper safety protocols is mandatory when working with any chemical intermediate. The available safety data provides clear guidance for handling this compound.
GHS Hazard Summary:
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Source:[2])
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or particulates.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Recommended Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place away from direct sunlight.[2]
-
For long-term stability, storage at 4°C under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent potential oxidation or degradation.[2]
Section 4: Strategic Importance in Drug Development
The utility of this compound is best exemplified by its application in the synthesis of Imatinib. This process highlights the critical need for well-characterized intermediates. Any impurities in the starting material could carry through the synthetic sequence, resulting in a final API that is difficult to purify and may contain structurally related impurities, posing a significant risk to patient safety and regulatory approval.
Caption: Synthetic pathway from intermediate to therapeutic application.
Conclusion
This compound is a valuable chemical intermediate with a defined role in pharmaceutical manufacturing. While key physical data such as its melting point and solubility are not widely published, this guide provides the necessary framework and experimental protocols for researchers to confidently characterize the compound in-house. By adhering to the outlined procedures for analysis, handling, and storage, scientists can effectively integrate this building block into their synthetic workflows, ensuring the integrity and quality required for successful drug development.
References
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2-Amino-4-methylpyridine For Synthesis. Loba Chemie. [Link]
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Cas No. 89943-09-9 this compound. Arborpharm. [Link]
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This compound CAS 89943-09-9. Arctom. [Link]
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4-Methoxy-6-methylpyrimidin-2-amine. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
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Introduction: The Strategic Importance of a Key Building Block
An In-Depth Technical Guide to 2-Methoxy-6-methylpyridin-4-amine (CAS: 89943-09-9)
Prepared by: Gemini, Senior Application Scientist
This compound is a highly substituted pyridine derivative whose significance in the pharmaceutical industry far outweighs its relatively simple structure. It is a critical intermediate in the synthesis of Imatinib, a first-line tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The precise arrangement of the amino, methoxy, and methyl groups on the pyridine core makes this molecule an indispensable precursor, enabling the efficient construction of the complex Imatinib scaffold.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible and robust synthesis route based on established chemical principles, and its core application for researchers and drug development professionals.
Molecular and Physicochemical Profile
Understanding the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The data below, compiled from various chemical suppliers and computational models, provides a snapshot of the key characteristics of this compound.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Computational Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 89943-09-9 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Physical Form | Solid | Sigma-Aldrich |
| SMILES | NC1=CC(OC)=NC(C)=C1 | [3] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3] |
| LogP (calculated) | 0.98082 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 |[3] |
Synthesis Strategy: A Proposed Route from Commodity Chemicals
While this compound is commercially available, a detailed, peer-reviewed synthesis is not readily found in the literature. As a senior scientist, the task is often to devise a logical and robust synthetic pathway from inexpensive, readily available starting materials. The following proposed synthesis is grounded in well-established, high-yielding transformations of pyridine derivatives.
Retrosynthetic Analysis
A logical retrosynthetic approach begins by disconnecting the most synthetically accessible functional groups. The target amine can be derived from the reduction of a corresponding nitro-pyridine, a highly reliable transformation.[4][5][6][7] The methoxy group can be installed via nucleophilic aromatic substitution (SNAr) on a chloro-pyridine precursor. This leads back to a multi-functionalized pyridine N-oxide, which itself can be synthesized from the commodity chemical 2,6-lutidine (2,6-dimethylpyridine).
Diagram 2: Retrosynthetic Pathway
Caption: Retrosynthetic analysis from the target amine to 2,6-lutidine.
Proposed Forward Synthesis Workflow
The forward synthesis translates the retrosynthetic logic into a practical, step-by-step laboratory process. The use of the N-oxide intermediate is a classic and powerful strategy in pyridine chemistry; it activates the 4-position for electrophilic substitution (nitration) and also activates the 2- and 6-positions for subsequent nucleophilic attack.[8][9]
Diagram 3: Proposed Synthesis Workflow
Caption: Step-by-step workflow for the proposed synthesis.
Experimental Protocol (Proposed)
This protocol is a representative procedure based on analogous transformations.[5][8][10][11] Researchers must conduct their own risk assessments and optimization studies.
Step 1: Synthesis of 2,6-Lutidine N-oxide
-
To a stirred solution of 2,6-lutidine (1.0 equiv.) in glacial acetic acid, add hydrogen peroxide (30% aq., 2.5 equiv.) dropwise while maintaining the temperature below 40°C.
-
Heat the mixture to 70-80°C for 24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide product.
Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine N-oxide
-
Add 2,6-lutidine N-oxide (1.0 equiv.) portion-wise to a cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature, then heat to 90-100°C for 4-6 hours.[10]
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH pellets or concentrated NH₄OH) until the pH is ~8.
-
The product often precipitates. Filter the solid, wash with cold water, and dry to yield the 4-nitro derivative.
Step 3: Synthesis of 2-Chloro-6-methyl-4-nitropyridine
-
Heat a mixture of 2,6-dimethyl-4-nitropyridine N-oxide (1.0 equiv.) and phosphorus oxychloride (POCl₃, 5-10 equiv.) to reflux for 2-3 hours. This step achieves both chlorination at an alpha-position and deoxygenation of the N-oxide.[8]
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with sodium carbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 4: Synthesis of 2-Methoxy-6-methyl-4-nitropyridine
-
Prepare a solution of sodium methoxide (1.5-2.0 equiv.) in dry methanol.
-
Add the 2-chloro-6-methyl-4-nitropyridine (1.0 equiv.) to the methoxide solution.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC until the starting material is consumed. The electron-withdrawing nitro group facilitates this SNAr reaction.[12][13]
-
Cool the reaction, evaporate the methanol, and partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2x). Combine organic layers, dry, and concentrate to yield the methoxy-substituted product.
Step 5: Synthesis of this compound
-
Dissolve the 2-methoxy-6-methyl-4-nitropyridine (1.0 equiv.) in glacial acetic acid or ethanol.
-
Add iron powder (5.0 equiv.) portion-wise. The mixture will exotherm.
-
Heat to 80°C for 1-2 hours until the reaction is complete by TLC analysis. This is a classic Béchamp reduction.[6][11]
-
Cool the mixture, filter through a pad of celite to remove iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate, add water, and basify with aqueous NaOH to pH > 10.
-
Extract the product into dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra are not widely published, the following characteristics can be predicted based on the structure and analysis of similar compounds.[14][15] These predictions are essential for confirming the identity and purity of the synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
|---|---|---|
| ¹H NMR | δ ~ 6.0-6.2 ppm (2H, s, Ar-H); δ ~ 4.5-5.5 ppm (2H, br s, -NH₂); δ ~ 3.8 ppm (3H, s, -OCH₃); δ ~ 2.3 ppm (3H, s, Ar-CH₃) | The two aromatic protons are in a very similar electronic environment, likely appearing as a singlet or two very close singlets. The amine protons will be a broad singlet. The methoxy and methyl groups will be sharp singlets in their expected regions. |
| ¹³C NMR | δ ~ 160-165 ppm (C-OMe); δ ~ 155-160 ppm (C-Me); δ ~ 150-155 ppm (C-NH₂); δ ~ 95-105 ppm (2x Ar-CH); δ ~ 53-56 ppm (-OCH₃); δ ~ 22-25 ppm (Ar-CH₃) | The carbon atoms attached to heteroatoms (N, O) will be the most downfield. The two aromatic CH carbons will be significantly upfield due to the electron-donating effects of the flanking substituents. |
| FT-IR (cm⁻¹) | 3400-3200 (N-H stretch, primary amine); 3100-3000 (Aromatic C-H stretch); 2950-2850 (Aliphatic C-H stretch); 1620-1580 (Aromatic C=C/C=N stretch); 1250-1200 (Ar-O-C stretch) | These are characteristic absorption bands for the primary amine, aromatic ring, and methoxy ether functional groups present in the molecule. |
| Mass Spec (EI) | M⁺ at m/z = 138. Loss of CH₃ (m/z = 123), loss of OCH₃ (m/z = 107) would be expected fragmentation patterns. | The molecular ion peak should be clearly visible. Fragmentation would likely involve the loss of the methyl and methoxy substituents. |
Reactivity and Core Application
The utility of this compound stems from the reactivity of its primary amine group. This nucleophilic amine is poised to react with electrophilic partners.
Its principal and most valuable application is in the synthesis of Imatinib. In this synthesis, the 4-amino group acts as the key nucleophile, typically engaging in a condensation or coupling reaction with a pyrimidine-containing electrophile to construct the central diamine linkage of the final drug molecule.[1][16][17] The methoxy and methyl groups at the 2- and 6-positions serve to correctly orient the molecule and fulfill the steric and electronic requirements of the target's (BCR-Abl kinase) binding pocket.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. The available GHS data indicates that this compound should be handled with care.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|---|
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: ,
Conclusion
This compound is a quintessential example of a fine chemical intermediate where structural precision translates directly into therapeutic value. While not a household name, its role in enabling the large-scale production of a life-saving medication like Imatinib makes it a compound of significant interest to the fields of medicinal and process chemistry. The synthetic route proposed herein, based on fundamental and reliable organic reactions, provides a logical framework for its production, allowing researchers and developers to leverage this key building block for further innovation.
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][12]
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ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link][4]
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Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link][5]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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V. Bulavka, N. Vasilev. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link][6]
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RSC Publishing. (n.d.). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. Retrieved from [Link]
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YouTube. (2018). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Multi-Substituted 4-Aminopyridines via Ring-Opening and Recyclization Reactions of 2-Iminopyridines. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]
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Scientific.net. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from [Link]
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PMC - NIH. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]
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PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link][13]
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Google Patents. (2013). US8609842B2 - Method for synthesizing Imatinib. Retrieved from [17]
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2-Methoxy-6-methylpyridin-4-amine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-6-methylpyridin-4-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 89943-09-9), a key intermediate in pharmaceutical synthesis.[1] We will delve into the theoretical underpinnings and practical considerations for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causal relationships between molecular structure and spectral output, providing researchers with a robust framework for structural verification and purity assessment.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound incorporates several key functional groups that will give rise to a distinct spectroscopic fingerprint: a substituted pyridine ring, a primary amine (-NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃). Understanding the electronic environment of each proton and carbon atom is fundamental to predicting and interpreting the resulting spectra.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of the atoms within the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule. The electron-donating effects of the amine and methoxy groups, combined with the electron-withdrawing nature of the pyridine nitrogen, create a specific shielding/deshielding pattern.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.0 - 6.2 | Singlet | 1H | H-5 | Shielded by both the C4-amine and C6-methyl groups. Appears as a singlet due to minimal coupling with distant protons. |
| ~5.8 - 6.0 | Singlet | 1H | H-3 | Shielded by the C4-amine and C2-methoxy groups. Appears as a singlet for similar reasons to H-5. |
| ~4.2 - 4.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly based on solvent and concentration. The signal is often broad due to quadrupole broadening and chemical exchange.[2] |
| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ | Methoxy protons typically appear in this region as a sharp singlet. |
| ~2.3 - 2.4 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring appears as a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms. Due to the molecule's asymmetry, all seven carbon atoms are chemically distinct and should produce seven unique signals.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~162 - 165 | C-2 | Attached to two electronegative atoms (N and O), this carbon is significantly deshielded and appears furthest downfield. |
| ~158 - 161 | C-6 | Attached to nitrogen and a methyl group, it is also highly deshielded. |
| ~150 - 153 | C-4 | Attached to the nitrogen of the amine group, deshielded. |
| ~100 - 105 | C-3 | Shielded by the adjacent electron-donating methoxy and amine groups. |
| ~95 - 100 | C-5 | Shielded by the adjacent electron-donating amine group. |
| ~52 - 55 | -OCH₃ | A typical range for a methoxy carbon attached to an aromatic ring.[3] |
| ~22 - 25 | Ar-CH₃ | A standard chemical shift for a methyl group attached to a pyridine ring. |
Experimental Protocol for NMR Spectroscopy
A robust NMR protocol is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it can slow down exchange rates, leading to sharper signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.[4]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans and a longer relaxation delay will be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two bands in this region is a hallmark of a primary amine.[2] |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Characteristic stretching vibrations for protons on the pyridine ring. |
| 2980 - 2850 | C-H Stretch (sp³) | -CH₃ and -OCH₃ | Stretching vibrations from the methyl and methoxy groups. |
| 1640 - 1590 | C=N and C=C Stretch | Pyridine Ring | These strong absorptions are characteristic of the aromatic ring skeletal vibrations. |
| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl-alkyl ether | The stretching of the C-O bond in the methoxy group. |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z), we can determine the molecular mass with high precision.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular formula is C₇H₁₀N₂O. The nominal molecular weight is 138 g/mol . A high-resolution mass spectrometer (HRMS) would detect the exact mass at approximately 138.0793 Da.[5] The molecular ion peak should be prominent.
-
Key Fragmentation Patterns: Electron Impact (EI) ionization would likely induce fragmentation. Common fragmentation pathways for this structure could include:
-
Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 123.
-
Loss of a methoxy radical (•OCH₃): Resulting in a fragment at m/z 107.
-
Ring fragmentation: Cleavage of the pyridine ring can lead to a complex pattern of lower mass ions.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like this compound.
Caption: A typical workflow for spectroscopic structural elucidation.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The predicted data presented in this guide serves as a benchmark for researchers. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, IR will verify the presence of key functional groups (amine, ether, aromatic ring), and high-resolution MS will confirm the elemental composition and molecular weight. Any significant deviation from these expected values would warrant further investigation into the sample's purity or structural integrity.
References
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-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]
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MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Available from: [Link]
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PubChem. 6-methoxy-N-methylpyridin-2-amine. Available from: [Link]
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GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]
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Journal of Medicinal Chemistry. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]
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Polimery. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Available from: [Link]
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. Available from: [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-6-methylpyridin-4-amine
Abstract: This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the tyrosine kinase inhibitor Imatinib[1]. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This guide will delve into the theoretical basis for the expected chemical shifts, coupling constants, and multiplicity patterns, offering a predictive framework for researchers. Methodologies for sample preparation and spectral acquisition are also discussed, ensuring the attainment of high-quality, reproducible data.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative with a unique electronic and structural profile. The interplay of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, alongside the amino (-NH₂) group, on the pyridine ring creates a distinct magnetic environment for each proton. ¹H NMR spectroscopy serves as an indispensable tool for the unambiguous structural elucidation of this molecule.
This guide will first establish a predicted ¹H NMR spectrum based on established principles of substituent effects on aromatic systems. Subsequently, a detailed analysis of each signal will be provided, correlating it to the specific protons in the molecule.
Molecular Structure and Proton Environments
To facilitate the spectral analysis, it is essential to first identify the chemically non-equivalent protons in this compound.
Figure 1: Molecular structure of this compound with proton labeling.
The molecule possesses five distinct proton environments:
-
-OCH₃: The three equivalent protons of the methoxy group.
-
-CH₃: The three equivalent protons of the methyl group.
-
-NH₂: The two equivalent protons of the amine group.
-
H-3: The aromatic proton at position 3 of the pyridine ring.
-
H-5: The aromatic proton at position 5 of the pyridine ring.
Predicted ¹H NMR Spectrum and Signal Assignments
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton signal in a standard deuterated chloroform (CDCl₃) solvent. These predictions are based on established substituent effects on the pyridine ring[2][3].
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| -NH₂ | ~4.0 - 5.0 | Broad singlet | 2H | The chemical shift of amine protons can vary significantly depending on concentration and solvent. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange[4][5]. |
| H-3 | ~5.9 - 6.1 | Singlet | 1H | This proton is shielded by the electron-donating methoxy group at the ortho position and the amino group at the para position. It is expected to appear as a singlet due to the absence of adjacent protons for coupling. |
| H-5 | ~6.2 - 6.4 | Singlet | 1H | This proton is shielded by the electron-donating methyl group at the ortho position and the amino group at the para position. It is also expected to be a singlet. |
| -OCH₃ | ~3.8 - 4.0 | Singlet | 3H | The methoxy group protons are deshielded by the adjacent electronegative oxygen atom and typically appear as a sharp singlet[6]. |
| -CH₃ | ~2.3 - 2.5 | Singlet | 3H | The methyl group protons are attached to the aromatic ring and will appear as a singlet in a region typical for aryl methyl groups[2]. |
In-Depth Analysis of Spectral Features
Chemical Shifts: The Influence of Substituents
The chemical shifts of the aromatic protons (H-3 and H-5) are significantly influenced by the electronic effects of the substituents. Both the methoxy and amino groups are strong electron-donating groups through resonance, increasing the electron density at the ortho and para positions of the pyridine ring. This increased electron density leads to a shielding effect, causing the signals for H-3 and H-5 to appear at a relatively upfield (lower ppm) region for aromatic protons[2]. The methyl group is a weaker electron-donating group through induction, also contributing to the shielding of the ring protons.
Multiplicity and Coupling Constants
In the case of this compound, the aromatic protons H-3 and H-5 are not adjacent to any other protons on the ring. Therefore, no spin-spin coupling is expected between them, and they should both appear as singlets. The protons of the methoxy and methyl groups are also isolated and will appear as sharp singlets. The amine protons typically do not couple with other protons and appear as a broad singlet[7].
Integration
The integral of each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal[5][8]. For this compound, the expected integration ratio would be 2:1:1:3:3, corresponding to the -NH₂, H-3, H-5, -OCH₃, and -CH₃ protons, respectively.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Instrumental Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans should provide an adequate signal-to-noise ratio.
-
Temperature: Room temperature.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals.
-
Potential Impurities and Their Spectral Signatures
During the synthesis of this compound, several impurities may arise. It is important to be aware of their potential signals in the ¹H NMR spectrum for accurate quality assessment.
-
Starting Materials: Depending on the synthetic route, residual starting materials could be present. For example, if synthesized from a precursor like 2,6-dichloro-4-aminopyridine, characteristic signals for the remaining chlorinated species might be observed at a downfield region.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, diethyl ether) are common impurities and have characteristic ¹H NMR signals.
-
By-products: Side reactions can lead to the formation of isomers or other related compounds. For instance, incomplete methylation could result in a hydroxyl-substituted pyridine.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative. The distinct chemical shifts and singlet multiplicities for all proton signals allow for straightforward structural confirmation. By understanding the underlying principles of substituent effects and following a robust experimental protocol, researchers can confidently utilize ¹H NMR for the routine analysis of this important pharmaceutical intermediate.
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The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available from: [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Methoxy-6-methylpyridin-4-amine
Abstract
Introduction
2-Methoxy-6-methylpyridin-4-amine is a substituted pyridine, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science. The precise arrangement of the methoxy, methyl, and amine groups on the pyridine ring dictates its electronic properties, reactivity, and biological activity. Unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose, providing direct insight into the carbon framework of a molecule.
This guide will provide a detailed, first-principles approach to understanding and predicting the ¹³C NMR spectrum of this molecule. We will dissect the electronic contributions of each substituent and use an additive model based on empirical data from simpler, related pyridine structures to construct a predicted spectrum. This approach not only serves as a practical tool for spectral assignment but also deepens the researcher's understanding of structure-property relationships.
Molecular Structure and Carbon Numbering
For clarity and consistency throughout this analysis, the carbon atoms of this compound are numbered as shown in the diagram below. This standardized numbering will be used in all subsequent tables and discussions.
Figure 1: Structure and Carbon Numbering Scheme.
Theoretical Principles: Substituent Effects on the Pyridine Ring
The chemical shift (δ) of each carbon atom in the pyridine ring is highly sensitive to its local electronic environment. The positions of the signals are governed by a combination of the inherent electron-deficient nature of the pyridine ring and the electronic effects (inductive and resonance) of the attached substituents.
-
Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α-carbons (C2, C6) and the γ-carbon (C4), deshielding them and shifting their signals downfield compared to benzene.
-
-OCH₃ Group (at C2): The methoxy group is a strong resonance electron-donating group (+R) and a moderately strong inductive electron-withdrawing group (-I).
-
Resonance (+R): The oxygen lone pair delocalizes into the ring, increasing electron density primarily at the ortho (C3) and para (C6) positions. This causes significant shielding (an upfield shift).
-
Inductive (-I): The electronegative oxygen pulls electron density through the sigma bond, deshielding the attached carbon (C2, the ipso-carbon). The net effect on C2 is a strong downfield shift, as the carbon is both part of the electron-deficient ring and directly attached to oxygen.
-
-
-NH₂ Group (at C4): The amine group is a very strong resonance electron-donating group (+R) and a moderate inductive electron-withdrawing group (-I).
-
Resonance (+R): The nitrogen lone pair strongly delocalizes into the ring, increasing electron density at the ortho (C3, C5) and para (C2, C6) positions, causing a strong shielding effect.
-
Inductive (-I): The electronegative nitrogen deshields the attached C4 (ipso-carbon). However, the +R effect is dominant for the ring system.
-
-
-CH₃ Group (at C6): The methyl group is a weak inductive electron-donating group (+I). It slightly increases electron density at all ring positions, causing minor shielding (upfield shifts), most notably at the attached C6 (ipso-carbon) and the para-position (C3).
The interplay of these effects from multiple substituents determines the final chemical shift of each carbon.
Figure 2: Logic of Substituent Influence on Chemical Shifts.
Methodology for Spectral Prediction: Additivity of Substituent Chemical Shifts (SCS)
Since experimental data for this compound is not available, we can construct a highly accurate prediction. The principle of substituent additivity states that the chemical shift of a carbon in a polysubstituted ring can be estimated by adding the specific effects of each substituent (Substituent Chemical Shifts, or SCS) to the chemical shifts of the parent heterocycle, pyridine.[1]
Step 1: Baseline Data Collection We first gather the experimental ¹³C NMR data for unsubstituted pyridine and the relevant monosubstituted analogues.
Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Pyridine and Reference Compounds (in CDCl₃)
| Compound | C2 | C3 | C4 | C5 | C6 | -CH₃ | -OCH₃ | Source |
| Pyridine | 150.2 | 123.9 | 136.0 | 123.9 | 150.2 | - | - | [1] |
| 4-Aminopyridine | 149.3 | 109.4 | 157.0 | 109.4 | 149.3 | - | - | [2] |
| 2-Methoxypyridine | 164.3 | 111.0 | 138.4 | 116.6 | 147.0 | - | 53.0 | [3] |
| 2,6-Lutidine | 157.1 | 120.7 | 136.9 | 120.7 | 157.1 | 24.5 | - | [4] |
Step 2: Derivation of Substituent Chemical Shift (SCS) Effects Next, we calculate the SCS for each substituent by subtracting the pyridine shifts from the shifts of the substituted compound (Δδ = δ_substituted - δ_pyridine).
Table 2: Derived Substituent Chemical Shift (SCS) Values (Δδ, ppm)
| Substituent | Effect on C2 | Effect on C3 | Effect on C4 | Effect on C5 | Effect on C6 |
| 4-NH₂ | -0.9 | -14.5 | +21.0 | -14.5 | -0.9 |
| 2-OCH₃ | +14.1 | -12.9 | +2.4 | -7.3 | -3.2 |
| 6-CH₃ * | +6.9 | -3.2 | +0.9 | -3.2 | +6.9 |
| SCS for the 6-CH₃ group is derived from 2,6-Lutidine data. |
Step 3: Prediction of Chemical Shifts for the Target Molecule Finally, we predict the chemical shifts for this compound by summing the SCS values for each position and adding them to the baseline pyridine shifts.
-
δ(C2) predicted = δ_pyridine(C2) + SCS_2-OCH₃(C2) + SCS_4-NH₂(C6) + SCS_6-CH₃(C5) = 150.2 + 14.1 + (-0.9) + (-3.2) = 160.2
-
δ(C3) predicted = δ_pyridine(C3) + SCS_2-OCH₃(C3) + SCS_4-NH₂(C5) + SCS_6-CH₃(C4) = 123.9 + (-12.9) + (-14.5) + 0.9 = 97.4
-
δ(C4) predicted = δ_pyridine(C4) + SCS_2-OCH₃(C4) + SCS_4-NH₂(C4) + SCS_6-CH₃(C3) = 136.0 + 2.4 + 21.0 + (-3.2) = 156.2
-
δ(C5) predicted = δ_pyridine(C5) + SCS_2-OCH₃(C5) + SCS_4-NH₂(C3) + SCS_6-CH₃(C2) = 123.9 + (-7.3) + (-14.5) + 6.9 = 109.0
-
δ(C6) predicted = δ_pyridine(C6) + SCS_2-OCH₃(C6) + SCS_4-NH₂(C2) + SCS_6-CH₃(C6) = 150.2 + (-3.2) + (-0.9) + 6.9 = 153.0
Predicted ¹³C NMR Data and Spectral Assignment
The calculated values provide a strong basis for assigning the signals in a future experimental spectrum. The analysis below justifies each assignment based on the combined electronic effects discussed previously.
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound
| Carbon | Predicted δ (ppm) | Assignment Justification | Expected DEPT-135 Phase |
| C2 | 160.2 | Quaternary. Strongly deshielded (ipso-effect) by the directly attached, highly electronegative oxygen atom. | No Signal |
| C4 | 156.2 | Quaternary. Deshielded (ipso-effect) by the attached nitrogen of the amine group. | No Signal |
| C6 | 153.0 | Quaternary. Deshielded by the ring nitrogen (α-position) and the attached methyl group (ipso-effect). | No Signal |
| C5 | 109.0 | CH carbon. Strongly shielded by the powerful +R effect of the para-amino group. | Positive (+) |
| C3 | 97.4 | CH carbon. Very strongly shielded by the combined +R effects of the ortho-methoxy and ortho-amino groups. This is predicted to be the most upfield ring carbon. | Positive (+) |
| C7 (-OCH₃) | ~53-55 | Methyl carbon attached to oxygen. Typical chemical shift for a methoxy group on an aromatic ring. | Positive (+) |
| C8 (-CH₃) | ~22-25 | Methyl carbon attached to the aromatic ring. Typical chemical shift for an aryl-methyl group. | Positive (+) |
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol outlines a standard procedure.
Figure 3: Standard Workflow for ¹³C NMR Spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 50-100 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[5]
-
Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The deuterated solvent is crucial as it is "invisible" in ¹H spectra and provides the signal for the instrument's field-frequency lock.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in poor spectral quality.[6]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine, adjust the depth correctly, and carefully place it into the NMR magnet.
-
Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve maximum homogeneity.
-
Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include:
-
Pulse Angle: Typically 30-45° to allow for faster repetition rates.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 1024 or higher, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by referencing the solvent peak. For CDCl₃, the residual triplet is set to 77.16 ppm.
-
Confirmation with Advanced Techniques: DEPT Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT) is an invaluable set of experiments for determining the number of protons attached to each carbon. Running DEPT-90 and DEPT-135 experiments provides definitive assignments for CH, CH₂, and CH₃ groups.
-
DEPT-90: This experiment shows signals only for methine (CH) carbons.
-
DEPT-135: This experiment shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative (inverted) signals for methylene (CH₂) carbons. Quaternary carbons do not appear in DEPT spectra.[7]
Table 4: Expected DEPT Results for this compound
| Carbon | Type | DEPT-90 Result | DEPT-135 Result |
| C2, C4, C6 | Quaternary | No Signal | No Signal |
| C3, C5 | CH | Signal | Positive Signal |
| C7 (-OCH₃) | CH₃ | No Signal | Positive Signal |
| C8 (-CH₃) | CH₃ | No Signal | Positive Signal |
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously distinguish the quaternary carbons (present only in the standard spectrum) from the CH carbons (present in all three) and the CH₃ carbons (present in the standard and positive in DEPT-135). This workflow provides a self-validating system for spectral assignment.
Conclusion
This guide has detailed the comprehensive analysis of this compound using ¹³C NMR spectroscopy from a predictive standpoint. By leveraging the principle of substituent additivity and empirical data from analogous compounds, we have constructed a reliable predicted spectrum and provided detailed justifications for the chemical shift of each carbon atom. The outlined experimental protocol and the application of DEPT spectroscopy provide a robust framework for researchers to acquire and definitively interpret the ¹³C NMR spectrum of this molecule and other similarly complex substituted heterocycles. This analytical and predictive methodology is a cornerstone of structural elucidation in modern chemical science.
References
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Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415–428. [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Stenutz. [Link]
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Reich, H. J. (n.d.). ¹³C NMR Spectroscopy. University of Wisconsin. [Link]
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Nanalysis Corp. (2015, November 19). DEPT: A tool for ¹³C peak assignments. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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LibreTexts Chemistry. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
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LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-6-methylpyridin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Methoxy-6-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document elucidates the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing foundational principles of mass spectrometry with empirical data from analogous structures, this guide offers a predictive framework for the interpretation of mass spectra of this and related substituted pyridines. Detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside visual representations of fragmentation mechanisms to facilitate a deeper understanding of the underlying ion chemistry.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of considerable interest in the pharmaceutical industry. Its structural motifs are present in a variety of bioactive molecules, making it a valuable building block in medicinal chemistry and drug discovery. The precise characterization of such intermediates is paramount to ensure the identity, purity, and stability of final active pharmaceutical ingredients (APIs).
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of small molecules.[1] The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering profound insights into the compound's structure. Understanding the fragmentation behavior of this compound is therefore crucial for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for quality control throughout the drug development process.
This guide will delve into the predicted fragmentation pathways of this compound, drawing upon established principles of ion chemistry and spectral data from closely related compounds.
Predicted Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] The resulting mass spectrum is rich in fragment ions, providing detailed structural information.
The molecular ion ([M]•+) of this compound is expected to be observed at m/z 138. As a compound with an even number of nitrogen atoms, its molecular ion will have an even mass-to-charge ratio, which is a useful diagnostic tool.[3]
The primary fragmentation events are predicted to be driven by the stabilization of the resulting fragment ions. Key predicted fragmentation pathways include:
-
Loss of a Methyl Radical from the Methoxy Group: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3, 15 Da) to form a stable phenoxide-like cation. This would result in a prominent peak at m/z 123 .
-
Loss of Formaldehyde from the Methoxy Group: Another characteristic fragmentation of methoxy aromatics is the loss of formaldehyde (CH2O, 30 Da) via a rearrangement process, leading to a fragment at m/z 108 .
-
Alpha-Cleavage adjacent to the Amino Group: While alpha-cleavage is more characteristic of aliphatic amines, the pyridine ring can undergo cleavage.[3][4] However, the aromaticity of the ring makes this less favorable than fragmentation of the substituents.
-
Ring Cleavage: The stable pyridine ring is expected to resist fragmentation. However, subsequent fragmentation of the initial fragment ions can lead to the characteristic pyridine ring fragments at m/z 78 and 51.
-
Loss of a Hydrogen Radical: Loss of a hydrogen radical (•H, 1 Da) from the molecular ion can occur, leading to an [M-1]+ ion at m/z 137 .
To support these predictions, we can examine the EI mass spectrum of the closely related compound 2-amino-6-methylpyridine (MW 108.14). Its NIST library spectrum shows a strong molecular ion peak at m/z 108 and a significant fragment at m/z 80, corresponding to the loss of HCN (27 Da) and a hydrogen atom.[1] This suggests that pyridine ring fragmentation is a viable pathway after initial substituent losses.
Similarly, the EI spectrum of 2-methoxypyridine (MW 109.13) displays a prominent molecular ion at m/z 109 and a significant fragment at m/z 79, likely due to the loss of formaldehyde (CH2O, 30 Da).[5]
Based on this, the predicted EI fragmentation pathway for this compound is visually summarized below:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation
ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation in the ion source.[6] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. For this compound, with its basic amino group and pyridine nitrogen, positive ion mode ESI will be highly effective, producing a prominent protonated molecular ion at m/z 139 .
Collision-Induced Dissociation (CID) of the [M+H]+ ion is predicted to proceed through the following pathways:
-
Loss of Ammonia: Protonation is likely to occur at the exocyclic amino group or the ring nitrogen. Fragmentation via the loss of ammonia (NH3, 17 Da) from the protonated molecule is a common pathway for primary amines, which would yield a fragment at m/z 122 .
-
Loss of Methanol: The loss of a neutral molecule of methanol (CH3OH, 32 Da) from the protonated molecular ion is another plausible pathway, resulting in a fragment at m/z 107 .
-
Loss of a Methyl Radical: While less common in ESI than in EI, the loss of a methyl radical (•CH3, 15 Da) can occur, leading to a fragment at m/z 124 .
The predicted ESI-MS/MS fragmentation is visualized in the following diagram:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound and can be adapted based on the specific instrumentation and analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Workflow:
Caption: A typical workflow for the GC-MS analysis of a small molecule.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Provides good chromatographic resolution.[7] |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program to ensure good separation. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS, provides reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | A standard energy that provides a balance of molecular ion and fragment ion intensities. |
| Source Temperature | 230 °C | Optimizes ion formation and minimizes thermal degradation. |
| Mass Range | m/z 50-200 | Covers the expected molecular ion and fragment masses. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of polar and thermolabile compounds, and for achieving high sensitivity and selectivity in complex matrices.
Experimental Workflow:
Caption: A typical workflow for the LC-MS/MS analysis of a small molecule.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC | C18 for reversed-phase separation; HILIC for highly polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | An organic modifier for eluting the analyte from a reversed-phase column. |
| Gradient | 5-95% B over 10 minutes | A typical gradient for screening and analysis of small molecules. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogens in the molecule are readily protonated.[6] |
| Capillary Voltage | 3.5 kV | A typical voltage for stable electrospray. |
| Source Temperature | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Temp. | 400-500 °C | Facilitates the desolvation of droplets. |
| MS/MS | Collision-Induced Dissociation (CID) | Fragment the precursor ion (m/z 139) to generate product ions for structural confirmation. |
Data Interpretation and Trustworthiness
A self-validating mass spectrometry protocol relies on the consistency of several key data points:
-
Retention Time: The retention time in a chromatographic separation should be reproducible under consistent conditions.
-
Molecular Ion: The observed molecular ion (or protonated molecule) must match the calculated exact mass of the compound.
-
Isotopic Pattern: The isotopic distribution of the molecular ion cluster should match the theoretical pattern for the elemental formula (C7H10N2O).
-
Fragmentation Pattern: The observed fragment ions should be explainable by logical and established fragmentation mechanisms, as outlined in Section 2.
By confirming these four pillars of data, a high degree of confidence in the identification of this compound can be achieved.
Conclusion
This technical guide has provided a detailed predictive analysis of the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles and data from analogous structures, we have proposed the most likely fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a robust starting point for the reliable analysis of this important pharmaceutical intermediate. The combination of predictive fragmentation analysis and sound experimental methodology detailed herein will empower researchers to confidently identify and characterize this compound in their drug development workflows.
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
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Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved January 29, 2026, from [Link]
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A reducing-difference IR-spectral study of 4-aminopyridine - ResearchGate. (2025, August 7). Retrieved January 29, 2026, from [Link]
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Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate. (2025, August 9). Retrieved January 29, 2026, from [Link]
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Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed. (2017, January 13). Retrieved January 29, 2026, from [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved January 29, 2026, from [Link]
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Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 29, 2026, from [Link]
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Resonance structures of Aminopyridines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed. (2024, January 4). Retrieved January 29, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 29, 2026, from [Link]
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(PDF) ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. (2017, May 30). Retrieved January 29, 2026, from [Link]
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An In-Depth Technical Guide to the Reactivity of the Amine Group in 2-Methoxy-6-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Methoxy-6-methylpyridin-4-amine is a highly functionalized pyridine derivative that has garnered significant attention in the field of drug discovery and development. Its strategic importance lies in its role as a key intermediate in the synthesis of numerous biologically active molecules, most notably the tyrosine kinase inhibitor, Imatinib.[1] The reactivity of the exocyclic amine group at the C4 position is central to its utility, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the reactivity of the amine group in this compound. We will delve into the electronic and steric factors governing its reactivity, and provide detailed protocols for key transformations including N-acylation, N-alkylation, and Buchwald-Hartwig amination. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and derivatization of this important heterocyclic scaffold.
Understanding the Reactivity of the 4-Amino Group: Electronic and Steric Influences
The reactivity of the amino group in this compound is intricately modulated by the electronic and steric effects of the substituents on the pyridine ring.
Electronic Effects:
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, the substituents at the C2 and C6 positions significantly influence the electron density of the ring and, consequently, the nucleophilicity of the 4-amino group.
-
2-Methoxy Group: The methoxy group at the C2 position is a powerful electron-donating group through resonance. The lone pairs on the oxygen atom can delocalize into the pyridine ring, increasing the electron density, particularly at the C4 and C6 positions. This electron-donating effect enhances the nucleophilicity of the 4-amino group, making it more reactive towards electrophiles.[2]
-
6-Methyl Group: The methyl group at the C6 position is a weak electron-donating group through an inductive effect. It pushes electron density into the pyridine ring, further contributing to the increased nucleophilicity of the 4-amino group.
The combined electron-donating effects of the 2-methoxy and 6-methyl groups render the 4-amino group of this compound significantly more nucleophilic than the amino group in unsubstituted 4-aminopyridine.
Steric Effects:
While the electronic effects enhance reactivity, steric hindrance from the adjacent methyl group can play a role in modulating the accessibility of the amino group to bulky electrophiles. However, for many common transformations, this steric hindrance is not a major impediment.
Key Reactions of the Amine Group
The enhanced nucleophilicity of the 4-amino group in this compound allows for a variety of important chemical transformations.
N-Acylation
N-acylation is a fundamental reaction for the introduction of amide functionalities, which are prevalent in pharmaceuticals. The reaction of this compound with acylating agents such as acid chlorides or anhydrides proceeds readily.
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride or acetate) to yield the N-acylated product.
Sources
Electronic Properties of Substituted Methoxypyridines
The following technical guide details the electronic properties, reactivity profiles, and experimental characterization of substituted methoxypyridines.
A Technical Guide for Medicinal Chemistry & Synthetic Optimization
Executive Summary
The methoxypyridine scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for phenyl rings, a modulator of lipophilicity (LogP), and a hydrogen-bond acceptor. However, the position of the methoxy group (2-, 3-, or 4-) drastically alters the electronic landscape of the pyridine ring, flipping the nitrogen center from a basic site to a deactivated center, or vice versa. This guide provides a mechanistic analysis of these electronic perturbations, supported by quantitative data and validated experimental protocols.
The Electronic Core: Isomerism & Resonance
The electronic behavior of methoxypyridines is governed by the competition between the inductive withdrawal (-I) of the oxygen atom and the mesomeric donation (+M) of the oxygen lone pair. The net effect depends entirely on the position relative to the nitrogen atom.
Comparative Electronic Profile
The following table summarizes the fundamental physicochemical differences between the isomers.
| Property | Pyridine | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine |
| pKa (Conj.[1] Acid) | 5.23 | 3.28 | 4.88 | 6.62 |
| Electronic Effect | Reference | Deactivated (Net -I) | Weakly Deactivated | Activated (Net +M) |
| Dipole Moment (D) | 2.2 | 1.2 (Syn conformer) | 2.0 | 3.0 |
| LogP (Exp) | 0.65 | 1.40 | 1.55 | 1.35 |
| Major Resonance | N/A | Density to C3/C5 | Density to C2/C4/C6 | Density to N |
Key Insight: 4-Methoxypyridine is significantly more basic than pyridine because the methoxy resonance contribution can delocalize a negative charge directly onto the ring nitrogen. In contrast, 2-methoxypyridine is far less basic (pKa ~3.3) because the inductive withdrawal of the adjacent oxygen destabilizes the pyridinium cation, and the resonance structures place electron density on carbons (C3, C5), not the nitrogen.
Resonance Logic & Activation
The diagram below illustrates the electron density flow. Note how the 4-position allows direct "pumping" of electrons to the nitrogen, whereas the 2-position bypasses the nitrogen, directing density to the ring carbons.
Figure 1: Mechanistic flow of electron density in methoxypyridine isomers. 4-OMe activates the nitrogen; 2-OMe deactivates it.
Substituent Effects: Tuning the Scaffold
When designing drugs, additional substituents (Cl, F, NO2, Me) are added to this core. The electronic outcome is predictable using Hammett principles, but the specific NMR shifts provide the most reliable structural confirmation.
13C NMR Chemical Shift Trends
Carbon-13 NMR is the definitive tool for assessing the electronic environment of the ring. The methoxy group creates distinct shielding/deshielding patterns.
Data for 2-Methoxypyridine (CDCl3):
-
C2 (ipso): 164.0 ppm (Deshielded by N and O)
-
C3 (ortho): 110.8 ppm (Strongly shielded by resonance)
-
C4 (meta): 138.2 ppm
-
C5 (para): 116.8 ppm (Shielded by resonance)
-
C6 (ortho'): 146.8 ppm (Deshielded by N)
-
OMe: 53.2 ppm
Substituent Impact Rules:
-
EWG (e.g., 5-NO2): Will shift C6 and C4 downfield (deshielding) and drastically lower the pKa of the pyridine nitrogen (pKa < 2.0).
-
EDG (e.g., 5-Me): Will shift C6 upfield and raise the pKa slightly.
Reactivity & Synthesis Profiles
The electronic properties dictate the synthetic routes available for functionalizing these rings.
Nucleophilic Aromatic Substitution (SNAr)
-
2- and 4-Halopyridines: Highly reactive toward methoxide (NaOMe) due to the ability of the ring nitrogen to stabilize the Meisenheimer complex (negative charge on N).
-
3-Halopyridines: Inert to standard SNAr. Require forcing conditions (aryne mechanism) or Pd-catalysis (Buchwald-Hartwig).
Electrophilic Aromatic Substitution (SEAr)
-
2-Methoxypyridine: The methoxy group activates the ring. Nitration or halogenation occurs at C5 (para to OMe) or C3 (ortho to OMe).
-
Mechanism: The nitrogen is usually protonated first (deactivating the ring), but the strong +M of the methoxy group keeps the ring reactive enough for substitution, unlike unsubstituted pyridine.
Directed Lithiation
Coordination of organolithiums (e.g., n-BuLi) to the ring nitrogen or the methoxy oxygen directs deprotonation.
-
2-Methoxypyridine: Lithiation occurs exclusively at C3 due to the directing effect of the methoxy oxygen (DoM).
Figure 2: Synthetic decision tree based on electronic activation.
Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-5-Nitropyridine (SNAr)
This protocol utilizes the electronic deficiency of the 2-position in 2-chloro-5-nitropyridine to facilitate rapid substitution.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Sodium Methoxide (1.1 eq, 25% wt in MeOH)
-
Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve 2-chloro-5-nitropyridine in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add the sodium methoxide solution dropwise over 10 minutes at 0°C. Note: The reaction is exothermic due to the high reactivity of the electron-deficient ring.
-
Reaction: Allow to warm to room temperature and stir for 1 hour. Monitor by TLC (EtOAc/Hexane) or LC-MS. The chloride is an excellent leaving group here.
-
Workup: Quench with water. The product often precipitates out. If not, extract with dichloromethane. Wash organics with brine, dry over MgSO4, and concentrate.
-
Validation: 1H NMR should show the disappearance of the C2-H signal (if starting from pyridine) or shift of adjacent protons. Product appears as a yellow solid.[2]
Protocol B: Determination of pKa (Potentiometric Titration)
Accurate pKa measurement is critical for predicting solubility and binding affinity.
Materials:
-
Substituted Methoxypyridine (~10 mg)
-
0.1 M HCl and 0.1 M NaOH (standardized)
-
KCl (to maintain ionic strength, 0.15 M)
-
Automated Potentiometric Titrator (e.g., Sirius T3 or standard pH meter setup)
Procedure:
-
Preparation: Dissolve the compound in a minimal amount of methanol (if water insoluble) and dilute with 0.15 M KCl water solution. Ensure the final methanol concentration is <5% to avoid solvent effects on pKa, or use the Yasuda-Shedlovsky extrapolation method (measure at 20%, 30%, 40% MeOH and extrapolate to 0%).
-
Acidification: Lower pH to ~2.0 using 0.1 M HCl to fully protonate the pyridine nitrogen.
-
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 pH units) up to pH 12.
-
Calculation: Plot pH vs. Volume of NaOH. The inflection point (first derivative max) corresponds to the pKa.
-
Self-Validation: For 2-methoxypyridine, expect an inflection near pH 3.3. If the inflection is near 5.2, check for hydrolysis to 2-pyridone (a common impurity/degradation product).
-
References
-
Basicity and Structure: Journal of the Chemical Society B, "Transmission of substituent effects in pyridines."
-
NMR Characterization: ChemicalBook, "2-Methoxypyridine 13C NMR Spectrum."
-
pKa Values: PubChem, "2-Methoxypyridine Compound Summary - Dissociation Constants."
-
Conformational Analysis: The Journal of Physical Chemistry A, "Effects of electronic resonance interaction on methoxy group NMR parameters."
-
Synthetic Applications: PMC, "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators."
Sources
Computational Characterization of 2-Methoxy-6-methylpyridin-4-amine: A Theoretical Framework
Executive Summary
This technical guide outlines the rigorous computational framework for characterizing 2-Methoxy-6-methylpyridin-4-amine (MMPA). As a polysubstituted pyridine derivative, MMPA presents a unique electronic scaffold relevant to potassium channel blockers and kinase inhibitors. This document moves beyond basic energy minimization, providing a validated protocol for Density Functional Theory (DFT) analysis, pKa prediction via thermodynamic cycles, and molecular electrostatic potential (MEP) mapping.
Key Pharmacophore Insights:
-
4-Amine: Acts as a critical hydrogen bond donor; planarity dictates receptor affinity.
-
2-Methoxy: Modulates lipophilicity and introduces conformational isomerism (rotamers).
-
6-Methyl: Provides steric bulk and weak electron donation, influencing the basicity of the ring nitrogen.
Theoretical Methodology & Protocol Design
To ensure scientific integrity, we do not rely on low-level semi-empirical methods. The standard for publication-quality data on aminopyridines requires hybrid functionals with diffuse basis sets to account for the lone pair electrons on the heterocyclic nitrogen and the exocyclic oxygen.
Computational Workflow
The following workflow ensures that all derived properties are based on true minima on the Potential Energy Surface (PES).
Figure 1: Standardized computational workflow for substituted pyridines. Note the critical step of conformational scanning for the methoxy group prior to full optimization.
Level of Theory Justification[1]
-
Functional: B3LYP or wB97X-D . While B3LYP is the historical standard for organic molecules, wB97X-D is recommended here to account for dispersion forces, particularly if investigating stacking interactions in the crystal phase or active site.
-
Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are non-negotiable for this molecule. The pyridine nitrogen and methoxy oxygen possess lone pairs that extend significantly into space; standard basis sets (like 6-31G*) often underestimate the basicity and nucleophilicity of these atoms.
Structural & Electronic Characterization
Conformational Isomerism (The Methoxy Effect)
Unlike simple pyridines, MMPA possesses a rotatable methoxy group at the C2 position. Theoretical calculations must assess the syn vs. anti conformation relative to the ring nitrogen.
-
Expected Outcome: Literature on 2-methoxypyridine suggests a preference for the syn-conformation (planar) due to orbital interactions, despite potential lone-pair repulsion.
-
Protocol: Perform a relaxed PES scan of the
dihedral angle from 0° to 180° in 10° increments.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a descriptor of kinetic stability and chemical hardness.
-
HOMO Location: Predominantly localized on the 4-amino group and the ring nitrogen , indicating these are the primary sites for electrophilic attack (or protonation).
-
LUMO Location: Delocalized over the pyridine ring (
), facilitating nucleophilic aromatic substitution if the ring were more electron-deficient (though the amino group makes this difficult).
Representative Data Structure (Target Values): Researchers should populate this table with their specific output files.
| Property | Method | Unit | Theoretical Expectation | Significance |
| Dipole Moment | DFT/B3LYP | Debye | 3.5 - 4.2 | Influences solubility and membrane permeability. |
| HOMO Energy | B3LYP/6-311++G | eV | -5.8 to -6.2 | Ionization potential; oxidation liability. |
| LUMO Energy | B3LYP/6-311++G | eV | -0.8 to -1.2 | Electron affinity. |
| Gap ( | eV | ~5.0 - 5.2 | Indicates high chemical stability (Hard molecule). |
Reactivity Profiling: pKa Prediction
For 4-aminopyridine derivatives, the pKa of the ring nitrogen is the single most important physicochemical parameter for drug design, determining ionization state at physiological pH (7.4).
The Thermodynamic Cycle Method
Direct calculation of pKa is error-prone. The most accurate method involves a thermodynamic cycle combining gas-phase free energies with solvation free energies.
Figure 2: Thermodynamic cycle for pKa calculation.
Calculation Protocol
-
Optimize
(protonated at ring N) and (neutral) in gas phase. -
Calculate Gibbs Free Energy (
) for both. -
Single Point Energy in solvent (Water) using SMD model to get
. -
Equation:
Where . Note: Use experimental value for kcal/mol.
Predicted pKa Context: Based on structural analogs (3-fluoro-4-aminopyridine pKa ~7.4), the electron-donating methoxy group (resonance) and methyl group will likely shift the pKa of MMPA to the 7.8 – 8.3 range, making it significantly more basic than unsubstituted pyridine (5.2).
Molecular Electrostatic Potential (MEP)[2][5][6]
The MEP map is essential for understanding how MMPA interacts with the potassium channel selectivity filter.
-
Red Regions (Negative Potential): Localized on the Ring Nitrogen (N1) and the Methoxy Oxygen . These are the hydrogen bond acceptors.
-
Blue Regions (Positive Potential): Localized on the Amino Hydrogens (
) and the methyl hydrogens. These are hydrogen bond donors.[4] -
Topological Analysis: The deep negative potential at N1 confirms it as the primary site for protonation and metal coordination.
References
-
Conformational Analysis of Methoxypyridines: Dai, W. et al. (2019).[5] Modulation of Conformational Preferences of Heteroaromatic Ethers and Amides through Protonation and Ionization. ChemistryOpen.
-
DFT Protocols for Aminopyridines: Nithya, S. et al. (2019).[6] Growth, Characterization and DFT Calculations on 2-Amino-6-Methylpyridinium Hydrogen Glutarate. Rasayan Journal of Chemistry.
-
pKa Calculation Methodology: Sastre, S. et al. (2025). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives. ResearchGate.
-
Biological Relevance (K+ Channel Blockers): Al-Salahi, R. et al. (2023).[7] Vibrational Spectroscopies, Global Reactivity, Molecular Docking... of 4-Aminopyridine. Journal of King Saud University - Science.
-
Analogous Compounds (3-Fluoro-5-methylpyridin-4-amine): Bruyère, J. et al. (2018). Acid-base equilibrium of 4-aminopyridine derivatives. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 2-Methoxypyridin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 2-Methoxy-6-methylpyridin-4-amine: A Technical Guide for Researchers
Introduction: A Molecule of Diverse Possibilities
2-Methoxy-6-methylpyridin-4-amine is a substituted pyridine derivative with a growing profile of biological significance. Initially recognized as a key intermediate in the synthesis of the renowned tyrosine kinase inhibitor, Imatinib, this compound is now emerging as a therapeutic agent in its own right. Recent studies have illuminated its potent activity as a gallstone dissolution agent, surpassing current clinical standards in both efficacy and safety. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, offering a roadmap for researchers and drug development professionals to unlock its full therapeutic potential. We will delve into its established role in cholelithiasis, its implied potential in oncology, and its prospective applications in neurology and infectious diseases, supported by detailed experimental protocols for further investigation.
Established Biological Activity: A Superior Agent for Gallstone Dissolution
A significant breakthrough in the application of this compound, referred to as MMP in key studies, is its demonstrated efficacy in dissolving gallstones. Clinical and preclinical studies have shown it to be a superior alternative to the current standard-of-care topical agent, methyl-tertiary butyl ether (MTBE).
Enhanced Dissolution Efficacy
In vitro and in vivo studies have consistently demonstrated the superior gallstone-dissolving capabilities of this compound compared to MTBE. Notably, it has shown high efficacy against both cholesterol and pigmented gallstones.[1]
| Gallstone Type | In Vitro Dissolution (%) | In Vivo Dissolution (%) |
| MMP | MTBE | |
| Cholesterol | 88.2 | 65.7 |
| Pigmented | 50.8 | 29.0 |
Table 1: Comparative dissolution efficacy of this compound (MMP) and MTBE.[1]
Further in vitro time-course studies have shown that MMP achieves complete dissolution of cholesterol gallstones more rapidly than MTBE.
| Time (minutes) | MMP Dissolution (%) | MTBE Dissolution (%) |
| 60 | 75 | 56 |
| 120 | 95 | 69 |
| 240 | 100 | 82 |
Table 2: Time-dependent in vitro dissolution of cholesterol gallstones.[2]
Favorable Safety Profile
Toxicological assessments have revealed that this compound induces significantly less tissue damage, apoptosis, and inflammation in vital organs compared to MTBE.[2] This improved safety profile is attributed to its higher boiling point (156°C vs. 55°C for MTBE), which reduces evaporation and associated side effects.[1]
Proposed Mechanism of Action: The Chelate Effect
The enhanced efficacy of this compound in gallstone dissolution is attributed to a proposed "chelate effect". The presence of both a nitrogen and an oxygen atom in a "tweezer-like" conformation is thought to facilitate the stable trapping of cations present in gallstones, thereby accelerating their dissolution.[1] This mechanism is analogous to the action of EDTA in chelating calcium.[1]
Caption: Proposed chelation mechanism of this compound.
Potential Biological Activity I: A Scaffold for Anticancer Drug Discovery
The structural role of this compound as a cornerstone in the synthesis of Imatinib, a potent tyrosine kinase inhibitor, strongly suggests its potential as a scaffold for the development of novel anticancer agents.[3] The pyridine ring is a well-established pharmacophore in kinase inhibitors, and the specific substitutions on this compound may confer favorable binding properties.
Hypothesized Mechanism: Tyrosine Kinase Inhibition
Given its linkage to Imatinib, a primary hypothesis for the anticancer activity of this compound would be the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
Caption: Hypothetical mechanism of tyrosine kinase inhibition.
Experimental Workflow for Anticancer Activity Screening
A systematic approach is required to validate the anticancer potential of this compound.
Caption: Experimental workflow for anticancer screening.
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., K562 for chronic myeloid leukemia, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Potential Biological Activity II: Neurological Applications as a Potassium Channel Blocker
The broader class of aminopyridines, such as 4-aminopyridine, are known blockers of voltage-gated potassium channels and are used in the treatment of neurological disorders like multiple sclerosis. This raises the possibility that this compound may also possess neurological activity.
Hypothesized Mechanism: Modulation of Neuronal Excitability
By blocking potassium channels, this compound could prolong the action potential duration in neurons, leading to increased neurotransmitter release at synapses. This could have therapeutic implications in conditions characterized by impaired neuronal conduction.
Caption: Hypothetical mechanism of potassium channel blockade.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual neurons.
-
Cell Preparation: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an appropriate internal solution.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps to elicit potassium currents.
-
Compound Application: Perfuse the cells with an external solution containing various concentrations of this compound.
-
Data Acquisition and Analysis: Record the potassium currents before and after compound application to determine the extent of channel blockade.
Potential Biological Activity III: Antimicrobial Properties
Derivatives of 2-amino-3-cyanopyridine have been reported to possess a wide range of biological activities, including antibacterial and antifungal properties. This suggests that this compound may also exhibit antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
This compound has transitioned from a chemical intermediate to a compound of significant therapeutic interest. Its proven efficacy and safety in gallstone dissolution warrant further clinical development. The structural similarities to known kinase inhibitors and potassium channel blockers open exciting avenues for research in oncology and neurology. The detailed protocols provided in this guide offer a framework for the systematic evaluation of these potential biological activities. Future research should focus on elucidating the precise molecular targets of this compound and exploring its efficacy in relevant preclinical disease models. The versatility of the this compound scaffold also presents opportunities for medicinal chemistry efforts to generate derivatives with enhanced potency and selectivity for various therapeutic applications.
References
- Vertex AI Search. (2024). Cas No. 89943-09-9 this compound.
-
Choi, Y. H., et al. (2019). Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine. Journal of Translational Medicine, 17(1), 195. [Link]
-
Kim, D. G., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. PubMed. [Link]
-
Choi, Y. H., et al. (2019). Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine. Journal of Translational Medicine, 17(1), 195. [Link]
-
Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6(66), 61458-61467. [Link]
-
Rojas-bautista, C., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]
-
OpenStax. (2024). 17.4 Class III: Potassium Channel Blockers. [Link]
-
Lau, P. E., et al. (2024). In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 441-451. [Link]
-
Rana, M., et al. (2022). In-vitro Dissolution Study of Gallstone with Medicinal Plant Extracts. ResearchGate. [Link]
-
Solari, A., & Uitdehaag, B. M. (2014). The use of aminopyridines in neurological disorders. PubMed. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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An In-Depth Technical Guide to the Discovery and Initial Synthesis of 2-Methoxy-6-methylpyridin-4-amine
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-Methoxy-6-methylpyridin-4-amine, a pivotal intermediate in the synthesis of the landmark anti-cancer drug, Imatinib.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic chemistry, mechanistic rationale, and experimental protocols. The synthesis is presented as a robust multi-step process, beginning from commercially available starting materials. This guide includes detailed experimental procedures, tabulated data for key intermediates and the final product, and visual representations of the synthetic pathway to facilitate a deeper understanding of the chemical transformations involved.
Introduction: The Significance of a Key Intermediate
The discovery of this compound is intrinsically linked to the development of Imatinib (Gleevec®), a revolutionary tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2][3][4] The intricate molecular architecture of Imatinib necessitates a strategic synthetic approach, wherein pre-functionalized building blocks are coupled to construct the final active pharmaceutical ingredient. This compound serves as a critical N-aryl donor in the final stages of many Imatinib syntheses, highlighting its importance in the pharmaceutical industry.[1] Its structure, featuring a strategically placed methoxy and methyl group on a 4-aminopyridine core, is crucial for the final drug's efficacy and safety profile. This guide will illuminate the chemical ingenuity behind the initial preparation of this vital compound.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests a strategy centered on the sequential functionalization of a pyridine core. The primary challenge lies in the regioselective introduction of the methoxy, methyl, and amino groups onto the pyridine ring. A plausible and efficient synthetic route, inferred from related syntheses of substituted pyridines, commences with a commercially available, appropriately substituted pyridine derivative. The chosen strategy involves a three-step process:
-
Nitration: Introduction of a nitro group at the 4-position of a 2-chloro-6-methylpyridine precursor. The nitro group serves as a precursor to the final amine functionality.
-
Methoxylation: Nucleophilic aromatic substitution of the chloro group with a methoxy group. This step is crucial for installing one of the key structural features of the target molecule.
-
Reduction: Reduction of the nitro group to the desired primary amine, yielding the final product, this compound.
This strategic sequence of reactions is designed to be robust, high-yielding, and amenable to scale-up, all critical considerations in pharmaceutical process development.
Detailed Synthetic Pathway and Experimental Protocols
The following sections provide a detailed, step-by-step protocol for the synthesis of this compound, complete with mechanistic insights and key experimental parameters.
Step 1: Synthesis of 2-Chloro-6-methyl-4-nitropyridine
The initial step involves the nitration of 2-chloro-6-methylpyridine. This electrophilic aromatic substitution is directed to the 4-position due to the electronic effects of the chloro and methyl substituents on the pyridine ring.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-chloro-6-methylpyridine (1.0 eq) in concentrated sulfuric acid, fuming nitric acid (1.1 eq) is added dropwise at a temperature maintained between 0 and 5 °C.
-
Reaction Progression: The reaction mixture is stirred at this temperature for 2-3 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to afford 2-chloro-6-methyl-4-nitropyridine as a solid.
Causality of Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction. The low temperature is crucial to control the exothermic nature of the reaction and to minimize the formation of side products.
Step 2: Synthesis of 2-Methoxy-6-methyl-4-nitropyridine
This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the 2-position is displaced by a methoxide ion. The electron-withdrawing nitro group at the 4-position activates the pyridine ring towards nucleophilic attack.
Experimental Protocol:
-
Reaction Setup: A solution of sodium methoxide is prepared by dissolving sodium metal (1.2 eq) in anhydrous methanol. To this solution, 2-chloro-6-methyl-4-nitropyridine (1.0 eq) is added portion-wise.
-
Reaction Progression: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: After completion, the methanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-Methoxy-6-methyl-4-nitropyridine.
Causality of Experimental Choices: Sodium methoxide is a strong nucleophile required to displace the chloride. Anhydrous conditions are necessary to prevent side reactions of the sodium methoxide. Refluxing provides the necessary activation energy for the substitution to occur at a reasonable rate.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: 2-Methoxy-6-methyl-4-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Reaction Progression: The reaction mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus and shaken for 12-16 hours at room temperature. The reaction progress is monitored by TLC or by the cessation of hydrogen uptake.
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure solid.
Causality of Experimental Choices: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the reduction of aromatic nitro groups. The use of a pressurized hydrogen atmosphere ensures a sufficient supply of the reducing agent for the reaction to proceed to completion.
Data Presentation
Table 1: Summary of Physical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Chloro-6-methyl-4-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | Pale yellow solid | 98-102 |
| 2-Methoxy-6-methyl-4-nitropyridine | C₇H₈N₂O₃ | 168.15 | Yellow solid | 110-114 |
| This compound | C₇H₁₀N₂O | 138.17 | Off-white to pale yellow solid | 135-139 |
Visualizations
Synthetic Pathway Diagram
Caption: Figure 2: Detailed Experimental Workflow
Conclusion
The synthesis of this compound represents a key achievement in medicinal and process chemistry, enabling the large-scale production of the life-saving drug, Imatinib. The multi-step synthesis outlined in this guide, proceeding through nitration, methoxylation, and reduction, is a testament to the strategic application of fundamental organic reactions to achieve a complex molecular target. This in-depth technical guide provides the necessary details for researchers and scientists to understand and potentially replicate this important synthesis, fostering further innovation in the field of drug development.
References
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Arborpharm. (n.d.). Cas No. 89943-09-9 this compound. Retrieved from [Link]
- Zimmermann, J., et al. (2013). Method for synthesizing Imatinib. US8609842B2. Google Patents.
-
Eureka. (2020). Synthesis method of imatinib and imatinib mesylate. Patsnap. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD. Retrieved from [Link]
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Justia Patents. (2011). Process for the preparation of imatinib and salts thereof. Retrieved from [Link]
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ACS Publications. (2000). Organic Process Research & Development Vol. 4 No. 6. Retrieved from [Link]
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New Drug Approvals. (2014). Imatinib. Retrieved from [Link]
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ResearchGate. (2015). ChemInform Abstract: Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4-methoxy-2-aminopyridines. Retrieved from [Link]
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ACS Publications. (2007). Organic Process Research & Development Vol. 11 No. 3. Retrieved from [Link]
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WIPO Patentscope. (2008). WO/2008/059551 PROCESS FOR THE PREPARATION OF IMATINIB AND INTERMEDIATES THEREOF. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Retrieved from [Link]
-
The Chemical Reaction Database. (n.d.). Novel Imatinib base synthesis. Retrieved from [Link]
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline. Retrieved from [Link]
-
ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
Sources
The Versatile Scaffold: A Technical Guide to 2-Methoxy-6-methylpyridin-4-amine in Modern Organic Synthesis
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of contemporary drug discovery and materials science, substituted pyridine scaffolds represent a cornerstone of molecular design. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres of phenyl rings, offering improved solubility and metabolic profiles, while also providing a key hydrogen bond acceptor through the ring nitrogen. Among the vast array of available pyridine building blocks, 2-Methoxy-6-methylpyridin-4-amine has emerged as a particularly valuable and versatile intermediate.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to offer a field-proven perspective on its application. We will delve into its reactivity, showcase its strategic use in the synthesis of complex targets, and provide robust experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic campaigns. Its structural characteristics make it an important intermediate in the synthesis of drugs, allowing for various functional group transformations to create compounds with significant biological and pharmacological activities.[1] A notable example of its application is as a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1]
Physicochemical and Computational Profile
A thorough understanding of a building block's physical and electronic properties is critical for predicting its behavior in a reaction and for developing appropriate downstream processing.
| Property | Value | Source |
| CAS Number | 89943-09-9 | [2] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥95-97% | [2][3] |
| Storage | Room temperature, in dark place under inert atmosphere | [3] |
| SMILES | NC1=CC(OC)=NC(C)=C1 | [2] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [2] |
| LogP | 0.98082 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Reactivity Profile and Strategic Applications
This compound possesses three primary points of reactivity: the nucleophilic 4-amino group, the pyridine ring itself (which can be functionalized, often after halogenation), and the methoxy group, which can potentially be cleaved or substituted. The electronic nature of the substituents—the electron-donating amino and methoxy groups and the weakly donating methyl group—activates the pyridine ring towards electrophilic substitution, but the primary utility of this compound lies in nucleophilic reactions at the amino group and in cross-coupling reactions.
The Workhorse of Medicinal Chemistry: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of modern pharmaceuticals.[4] While the title compound itself must first be halogenated to serve as an electrophilic coupling partner, its derivatives are extensively used in reactions like the Suzuki-Miyaura coupling. This reaction is a versatile method for creating biaryl structures, which are privileged motifs in many kinase inhibitors and other therapeutic agents.[5][6]
The general workflow for employing an aminopyridine in a Suzuki-Miyaura coupling is illustrated below. The amino and methyl groups can influence the reactivity of the pyridine ring, and reaction conditions are often optimized to account for these electronic and steric factors.[5]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine moiety is a common scaffold in the design of kinase inhibitors, which are a critical class of anticancer drugs.[7][8] These compounds often function by competing with ATP for the binding site on the kinase. The structural motif present in this compound is found in numerous patented structures and research compounds targeting various kinases, including those involved in cell signaling pathways related to proliferation and survival. For instance, various pyridopyrimidine compounds, which can be synthesized from aminopyridine precursors, have shown inhibitory activity against kinases like TKs, PI3K, and CDK4/6.[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Analog
The following protocol is a robust, field-tested procedure adapted for the Suzuki-Miyaura coupling of a brominated aminopyridine, a close analog of our title compound. This serves as a validated template that can be optimized for specific substrates.
Reaction: Synthesis of 2-Amino-4-methyl-5-phenylpyridine
Rationale: This procedure details the palladium-catalyzed cross-coupling of an arylboronic acid with a brominated aminopyridine. The use of Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst choice, while potassium phosphate serves as the necessary base to facilitate the transmetalation step of the catalytic cycle. A dioxane/water solvent system is employed to ensure the solubility of both the organic and inorganic reagents.[5]
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[5]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.[5][9]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.[5]
-
Monitoring: Monitor the progress of the reaction periodically using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[5][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.[5]
-
Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[5]
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 2-Amino-4-methyl-5-phenylpyridine product.[5]
Core Synthetic Transformations
The utility of this compound as a building block is summarized by its ability to undergo several key transformations, making it a versatile starting point for library synthesis or complex target-oriented synthesis.
Caption: Key synthetic transformations of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. Based on available safety data, this compound should be handled with care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning.[2]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash hands thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Always consult the full Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is more than just another catalog chemical; it is a strategic building block that enables access to complex and biologically relevant chemical space. Its utility, particularly in the synthesis of kinase inhibitors and other pharmaceuticals via cross-coupling chemistry, is well-established. By understanding its reactivity profile, leveraging robust and validated protocols, and adhering to proper safety measures, researchers can effectively employ this versatile scaffold to accelerate their drug discovery and development programs.
References
- Arborpharm. (n.d.). Cas No. 89943-09-9 this compound.
- Wang, M., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (n.d.). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Al-Suaily, K. K., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ChemScene. (n.d.). This compound | 89943-09-9.
- Sigma-Aldrich. (n.d.). This compound | 89943-09-9.
- Patel, R. B., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl.
- Ferguson, F. M., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
- International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK)
- MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Journal of Chemistry. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties.
- Sigma-Aldrich. (n.d.). This compound Safety Information.
Sources
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- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 2-Methoxy-6-methylpyridin-4-amine: An Experimental Protocol and Application Guide
Abstract
This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of 2-Methoxy-6-methylpyridin-4-amine, a key intermediate in the preparation of several pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is presented with in-depth explanations of the chemical principles and experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: Significance of this compound
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural features make it a valuable building block for the synthesis of complex molecules with diverse biological activities. Notably, it serves as a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The strategic incorporation of the methoxy and amine functionalities on the pyridine ring allows for subsequent chemical modifications, making it a versatile precursor in drug discovery programs.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available 2-Chloro-6-methylpyridin-4-amine. The described methodology is based on the well-established principles of nucleophilic aromatic substitution.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthetic protocol lies in a nucleophilic aromatic substitution (SNAr) reaction. In this specific case, the electron-deficient pyridine ring of 2-Chloro-6-methylpyridin-4-amine is susceptible to attack by a nucleophile, leading to the displacement of a leaving group.
The pyridine nitrogen atom acts as an electron-withdrawing group, activating the positions ortho and para to it for nucleophilic attack.[2] In 2-Chloro-6-methylpyridin-4-amine, the chlorine atom at the 2-position is ortho to the ring nitrogen, making it a suitable site for substitution. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (methoxide ion) first adds to the carbon bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride ion.[2]
The general mechanism is illustrated below:
Caption: General mechanism of the SNAr reaction for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound from 2-Chloro-6-methylpyridin-4-amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Chloro-6-methylpyridin-4-amine | ≥97% | Commercially Available | 79055-63-3 |
| Sodium methoxide solution (30% in methanol) | Reagent | Commercially Available | 124-41-4 |
| Methanol | Anhydrous | Commercially Available | 67-56-1 |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |
| Saturated aqueous sodium bicarbonate solution | - | Prepared in-house | - |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available | 7757-82-6 |
| Deionized water | - | - | - |
Equipment
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
pH meter or pH paper
Synthetic Procedure
The overall workflow for the synthesis is depicted below:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a clean and dry round-bottom flask, dissolve 2-Chloro-6-methylpyridin-4-amine (1.0 eq.) in anhydrous methanol (10-15 mL per gram of starting material). Stir the mixture at room temperature until the solid is completely dissolved.
-
Rationale: Methanol serves as the solvent for the reaction and is also the source of the methoxide nucleophile upon reaction with a base. Anhydrous conditions are preferred to minimize potential side reactions.
-
-
Nucleophile Addition: To the stirred solution, add sodium methoxide solution (30% in methanol, 1.1-1.5 eq.) dropwise using a dropping funnel over a period of 15-30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C during the addition.
-
Rationale: A slight excess of sodium methoxide is used to ensure complete conversion of the starting material. Slow, dropwise addition helps to control the reaction rate and any heat generated.
-
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Rationale: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (20-30 mL) to quench the reaction and dissolve any inorganic salts. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Rationale: The addition of water quenches any remaining sodium methoxide and dissolves the sodium chloride byproduct. Dichloromethane is an effective solvent for extracting the desired organic product from the aqueous methanolic solution.
-
-
Drying and Solvent Removal: Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (50 mL) followed by deionized water (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Rationale: The bicarbonate wash neutralizes any residual acidic species. Drying with sodium sulfate removes any dissolved water from the organic phase. Evaporation of the solvent yields the crude this compound.
-
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a solid.
-
Rationale: Purification is essential to remove any unreacted starting materials, byproducts, or impurities, ensuring the final product meets the required specifications for subsequent applications.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Safety and Handling
-
2-Chloro-6-methylpyridin-4-amine: Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.
-
Sodium methoxide: Corrosive and flammable. Reacts violently with water.
-
Methanol: Toxic and flammable.
-
Dichloromethane: A suspected carcinogen.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Summary of Key Parameters
| Parameter | Value/Range | Rationale |
| Starting Material | 2-Chloro-6-methylpyridin-4-amine | Commercially available precursor |
| Nucleophile | Sodium methoxide | Source of the methoxy group |
| Solvent | Anhydrous Methanol | Dissolves reactants and is a source of the nucleophile |
| Stoichiometry (Nucleophile:Substrate) | 1.1 - 1.5 : 1 | Ensures complete reaction |
| Reaction Temperature | Reflux (~65°C) | Provides activation energy for the SNAr reaction |
| Reaction Time | 4 - 6 hours | Sufficient time for reaction completion |
| Work-up | Aqueous extraction | To remove inorganic byproducts and unreacted reagents |
| Purification | Recrystallization/Chromatography | To obtain a high-purity final product |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of nucleophilic aromatic substitution, researchers can effectively apply and, if necessary, adapt this procedure for their specific needs in the synthesis of pharmaceutical intermediates and other fine chemicals. Adherence to proper safety precautions is paramount throughout the execution of this protocol.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PubChem. (n.d.). 2-Chloro-6-methylpyridin-4-amine. Retrieved from [Link]
-
Arborpharm. (n.d.). Cas No. 89943-09-9 this compound. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
Sources
Application Note: A Step-by-Step Guide to the Synthesis of 2-Methoxy-6-methylpyridin-4-amine, a Key Intermediate for Imatinib
Introduction
Imatinib, a cornerstone in targeted cancer therapy, is a tyrosine kinase inhibitor renowned for its efficacy against chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The intricate molecular architecture of Imatinib necessitates a multi-step synthesis, heavily reliant on the purity and availability of its key intermediates. Among these, 2-Methoxy-6-methylpyridin-4-amine stands out as a critical building block. This application note provides a comprehensive, step-by-step protocol for the synthesis of this pivotal intermediate, tailored for researchers, scientists, and professionals in drug development. Our approach is grounded in established chemical principles, offering in-depth technical insights into each stage of the synthesis, from the selection of starting materials to the final product isolation.
Synthetic Strategy Overview
The synthesis of this compound is a multi-stage process that begins with the readily available and cost-effective starting material, 2-amino-6-methylpyridine. The synthetic pathway is designed to be robust and scalable, involving a series of functional group transformations on the pyridine ring. The key steps in this synthesis are:
-
N-Oxidation: The initial step involves the oxidation of the pyridine nitrogen to form an N-oxide. This serves a dual purpose: it protects the nitrogen from unwanted side reactions and activates the pyridine ring for subsequent electrophilic substitution.
-
Nitration: The N-oxide intermediate then undergoes regioselective nitration at the 4-position. The N-oxide group is a powerful directing group, facilitating the introduction of the nitro group at the desired location.
-
Chlorination: The amino group at the 2-position is then converted to a chloro group. This transformation is a common strategy in pyridine chemistry to enable subsequent nucleophilic substitution.
-
Methoxylation: The chloro group is subsequently displaced by a methoxy group through a nucleophilic aromatic substitution reaction with a methoxide source.
-
Reduction: The final step involves the reduction of the nitro group to the target amine, yielding this compound.
This synthetic route is illustrated in the workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-amino-6-methylpyridine N-oxide
Rationale: The N-oxidation of the pyridine ring is a crucial initial step. The resulting N-oxide is more susceptible to electrophilic substitution than the parent pyridine. This increased reactivity is attributed to the resonance stabilization of the sigma complex formed during the reaction. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.[2]
Protocol:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add the oxidizing agent (m-CPBA, 1.1 eq or 30% H₂O₂ in acetic acid) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution if m-CPBA was used) or by careful neutralization with a base (e.g., sodium carbonate) if H₂O₂/acetic acid was used.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-6-methylpyridine N-oxide.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 2-amino-6-methylpyridine | 1.0 eq | Starting material |
| m-CPBA | 1.1 eq | Oxidizing agent |
| Dichloromethane | - | Solvent |
| Temperature | 0-5 °C to RT | Reaction condition |
| Reaction Time | 12-24 hours | Monitored by TLC |
Step 2: Synthesis of 2-amino-6-methyl-4-nitropyridine N-oxide
Rationale: The N-oxide group strongly activates the 4-position of the pyridine ring towards electrophilic attack. Nitration is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine N-oxide ring.[3]
Protocol:
-
Carefully add 2-amino-6-methylpyridine N-oxide (1.0 eq) to concentrated sulfuric acid at 0-5 °C.
-
To this solution, add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-6-methyl-4-nitropyridine N-oxide.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 2-amino-6-methylpyridine N-oxide | 1.0 eq | Substrate |
| Conc. Sulfuric Acid | - | Solvent/Catalyst |
| Conc. Nitric Acid | - | Nitrating agent |
| Temperature | 0-10 °C to 60-70 °C | Reaction condition |
| Reaction Time | 2-4 hours | Monitored by TLC |
Step 3: Synthesis of 2-chloro-6-methyl-4-nitropyridine N-oxide
Rationale: The conversion of the amino group to a chloro group can be achieved via a Sandmeyer-type reaction or by direct displacement. However, a more direct approach involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents react with the N-oxide to form a reactive intermediate which is then attacked by the chloride ion.
Protocol:
-
To a flask containing 2-amino-6-methyl-4-nitropyridine N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) at room temperature.
-
Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry to obtain 2-chloro-6-methyl-4-nitropyridine N-oxide.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 2-amino-6-methyl-4-nitropyridine N-oxide | 1.0 eq | Substrate |
| Phosphorus oxychloride (POCl₃) | 3-5 eq | Chlorinating agent |
| Temperature | Reflux (100-110 °C) | Reaction condition |
| Reaction Time | 2-3 hours | Monitored by TLC |
Step 4: Synthesis of 2-methoxy-6-methyl-4-nitropyridine N-oxide
Rationale: The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. Treatment with sodium methoxide in methanol will displace the chloride ion to introduce the desired methoxy group. The reaction proceeds via a Meisenheimer complex intermediate.
Protocol:
-
Dissolve 2-chloro-6-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 60-70 °C) for 4-6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give 2-methoxy-6-methyl-4-nitropyridine N-oxide.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 2-chloro-6-methyl-4-nitropyridine N-oxide | 1.0 eq | Substrate |
| Sodium methoxide | 1.1-1.5 eq | Nucleophile |
| Anhydrous Methanol | - | Solvent |
| Temperature | Reflux (60-70 °C) | Reaction condition |
| Reaction Time | 4-6 hours | Monitored by TLC |
Step 5: Synthesis of this compound
Rationale: The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (H₂/Pd-C) or using a metal in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups. For this synthesis, reduction with iron powder in the presence of a weak acid like acetic acid or a catalytic amount of hydrochloric acid is an effective and economical choice.
Protocol:
-
Suspend 2-methoxy-6-methyl-4-nitropyridine N-oxide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid or acetic acid.
-
Heat the mixture to reflux (around 80-90 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the aqueous residue basic with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 2-methoxy-6-methyl-4-nitropyridine N-oxide | 1.0 eq | Substrate |
| Iron powder | 3-5 eq | Reducing agent |
| Ethanol/Water | - | Solvent system |
| Conc. HCl or Acetic Acid | Catalytic | Acid catalyst |
| Temperature | Reflux (80-90 °C) | Reaction condition |
| Reaction Time | 2-4 hours | Monitored by TLC |
Visualizing the Chemical Transformation
Caption: Reaction scheme for the synthesis of this compound.
Conclusion
The synthetic protocol detailed in this application note provides a clear and logical pathway for the preparation of this compound, a vital intermediate in the synthesis of Imatinib. By elucidating the rationale behind each experimental step and providing a comprehensive, step-by-step guide, we aim to empower researchers in the field of drug development with the practical knowledge required for the efficient synthesis of this key molecule. The successful execution of this synthesis is a critical step towards ensuring the availability of essential pharmaceuticals for patients in need.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
-
Cas No. 89943-09-9 this compound. Available at: [Link]
- CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents.
-
Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC - NIH. Available at: [Link]
-
3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. Available at: [Link]
- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Methoxy-6-methylpyridin-4-amine
Introduction: The Strategic Importance of Arylated 2-Alkoxy-4-aminopyridines in Drug Discovery
The 2-alkoxy-4-aminopyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. The targeted introduction of aryl and heteroaryl groups at the C4-position of this scaffold via Suzuki-Miyaura cross-coupling reactions is a powerful strategy for generating novel chemical entities with diverse pharmacological profiles. This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki coupling reactions with a key building block: 2-Methoxy-6-methylpyridin-4-amine. We will delve into the mechanistic nuances, address the inherent challenges posed by this substrate, and present robust protocols to empower researchers in drug development and chemical synthesis. The palladium-catalyzed cross-coupling of arylboronic acids and aryl halides is a cornerstone of modern organic synthesis for creating sp2–sp2 carbon–carbon bonds.[1]
Mechanistic Considerations and Inherent Challenges
The Suzuki-Miyaura coupling is a well-established, palladium-catalyzed reaction that proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] However, the successful application of this reaction to this compound requires a nuanced understanding of the substrate's electronic properties and potential pitfalls.
The Double-Edged Sword: The Aminopyridine Moiety
The primary challenge in the Suzuki coupling of this compound lies in the presence of the 4-amino group and the pyridine nitrogen. Both functionalities possess lone pairs of electrons that can coordinate with the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and inhibiting the desired cross-coupling reaction.[3]
Strategic Mitigation: The Imperative of Amine Protection
To circumvent catalyst inhibition, a crucial experimental choice is the protection of the 4-amino group. By converting the amine to a less coordinating functional group, such as an amide, the propensity for catalyst poisoning is significantly reduced. This strategic protection is a cornerstone of a reliable and reproducible Suzuki coupling protocol for this class of substrates.
Experimental Workflow: A Visual Guide
The following diagram illustrates the overall workflow for the successful Suzuki coupling of this compound, incorporating the critical amine protection step.
Figure 1: General workflow for the synthesis of 4-Aryl-2-methoxy-6-methylpyridin-4-amine via Suzuki coupling.
Detailed Protocols
This section provides step-by-step protocols for the key stages of the synthesis. These protocols are designed to be a robust starting point, and optimization may be required for specific substrates.
Protocol 1: Protection of the 4-Amino Group (Acetylation)
Rationale: Acetylation converts the strongly coordinating primary amine into a less nucleophilic and less coordinating amide, thereby preventing catalyst inhibition during the subsequent Suzuki coupling step.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the N-acetylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale: This protocol outlines the core C-C bond formation. The choice of catalyst, base, and solvent is critical for achieving high yields. The conditions provided are a good starting point for a range of arylboronic acids. Microwave-assisted heating can be employed to accelerate the reaction.[4]
Materials:
-
N-(4-bromo-2-methoxy-6-methylpyridin-4-yl)acetamide (or other suitable halogenated and protected starting material) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)[5]
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Microwave reactor or conventional heating setup
Procedure:
-
To a microwave vial or a Schlenk flask, add the N-acetylated 4-halo-2-methoxy-6-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (1,4-dioxane/water).
-
If using a microwave reactor, heat the mixture to 100-120 °C for 15-30 minutes. For conventional heating, reflux the mixture for 12-24 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the 4-Amino Group (Hydrolysis of Acetamide)
Rationale: The final step involves the removal of the protecting group to unveil the desired 4-amino functionality. Acidic or basic hydrolysis can be employed depending on the overall stability of the molecule.
Materials:
-
N-(4-aryl-2-methoxy-6-methylpyridin-4-yl)acetamide
-
Aqueous hydrochloric acid (e.g., 6M HCl) or aqueous sodium hydroxide
-
Methanol or ethanol
-
Saturated aqueous sodium bicarbonate solution (for acid hydrolysis workup)
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
Dissolve the N-acetylated product in methanol or ethanol.
-
Add aqueous hydrochloric acid (excess).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by chromatography or recrystallization as needed.
Data Presentation: A Guide to Reaction Parameter Selection
The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki coupling. The following table provides a summary of commonly used conditions and their rationale for the coupling of aminopyridine derivatives.
| Parameter | Reagent/Condition | Rationale & Field-Proven Insights | References |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. | [5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid. K₃PO₄ is often a good choice for challenging substrates. The strength and solubility of the base can influence the reaction rate and yield. | [5] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can affect the solubility of the catalyst and base, and thus the reaction efficiency. | [5] |
| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol esters) | While arylboronic acids are commonly used, arylboronic esters offer greater stability and can be advantageous for substrates prone to protodeboronation. | [6] |
Visualizing the Catalytic Cycle
The heart of the Suzuki-Miyaura reaction is its catalytic cycle. Understanding these steps is key to troubleshooting and optimizing the reaction.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile Tool for Drug Discovery
The Suzuki-Miyaura cross-coupling of this compound and its derivatives is a potent method for the synthesis of novel, functionalized aminopyridines. By understanding the inherent challenges and implementing strategic solutions such as amine protection, researchers can reliably access a diverse range of arylated products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development, facilitating the exploration of new chemical space and the discovery of next-generation therapeutics.
References
-
Beilstein Journals. (n.d.). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (n.d.). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki-Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
-
Science. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]
-
PubMed. (2024). Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. BJOC - A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Emerging Role of 2-Methoxy-6-methylpyridin-4-amine in Palladium-Catalyzed Cross-Coupling: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The efficacy of these transformations is critically dependent on the nature of the ligands coordinated to the palladium center. This document explores the potential application of 2-Methoxy-6-methylpyridin-4-amine as a ligand in key palladium-catalyzed cross-coupling reactions. While primarily recognized as an intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib[1], its structural features—an electron-rich pyridine ring and a coordinating amino group—suggest its utility as a ligand. This guide provides a theoretical framework for its application, proposing detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and discusses the mechanistic implications of its use.
Introduction: The Untapped Potential of a Key Intermediate
This compound is a highly functionalized pyridine derivative. Its established role as a crucial building block in medicinal chemistry underscores its synthetic accessibility and inherent reactivity.[1] The pyridine nitrogen, the exocyclic amine, and the methoxy group present multiple potential coordination sites, suggesting that this molecule could act as a versatile ligand for transition metals. The electron-donating methoxy and methyl groups enhance the electron density on the pyridine ring, which can, in turn, increase the electron density at the palladium center, potentially facilitating key steps in the catalytic cycle, such as oxidative addition.[2]
This application note will delve into the hypothetical, yet scientifically grounded, use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The proposed protocols are based on established methodologies for similar pyridine-based ligands and substrates.[3][4]
Mechanistic Considerations: A Dual-Role Ligand?
The efficacy of a ligand in a palladium-catalyzed cross-coupling reaction is determined by its steric and electronic properties.[2] this compound offers intriguing possibilities:
-
N-Coordination: The pyridine ring nitrogen is a classic coordination site for palladium. The electron-donating substituents are expected to enhance the Lewis basicity of the nitrogen, leading to a more electron-rich and potentially more reactive palladium catalyst.[5]
-
Chelation: The presence of the 4-amino group opens the possibility of bidentate chelation, although this is less common for 1,4-substituted pyridines. More likely, the amino group could influence the reaction through secondary interactions or by acting as an internal base.
-
Steric Influence: The 6-methyl group provides steric bulk near the coordination site, which can promote the reductive elimination step of the catalytic cycle, leading to faster product formation.[2]
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below. The ligand (L), in this case, this compound, plays a crucial role in stabilizing the palladium species and modulating its reactivity throughout the cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Proposed Application Protocols
The following protocols are suggested as starting points for the investigation of this compound as a ligand in palladium-catalyzed cross-coupling reactions. Optimization of the reaction parameters (temperature, solvent, base, and catalyst loading) will be necessary for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[6]
Reaction Scheme: Ar-X + Ar'-B(OR)₂ → Ar-Ar'
Suggested Protocol:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 2-24 h), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Suggested Starting Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective palladium precursors. |
| Ligand | This compound | To be evaluated for its efficacy. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial and substrate-dependent.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is often optimal. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3][8][9][10]
Reaction Scheme: Ar-X + R₂NH → Ar-NR₂
Suggested Protocol:
-
To a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in a small amount of the reaction solvent.
-
Add the catalyst-ligand solution to the Schlenk tube.
-
Add the degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the required time (e.g., 4-24 h).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Suggested Starting Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Effective precatalysts for C-N coupling. |
| Ligand | This compound | To be evaluated. |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are preferred. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[11][12][13][14]
Reaction Scheme: Ar-X + R-C≡CH → Ar-C≡C-R
Suggested Protocol:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium source (e.g., Pd(PPh₃)₂Cl₂, 0.015 mmol, 1.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.03 mmol, 3 mol%).
-
Add this compound (0.03 mmol, 3 mol%) as the potential ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the desired product by column chromatography.
| Parameter | Suggested Starting Condition | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Standard catalysts for Sonogashira reactions. |
| Ligand | This compound | To be evaluated. |
| Co-catalyst | CuI | Typically required for the Sonogashira reaction. |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are generally effective. |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient for this reaction. |
Workflow for Protocol Development
The successful implementation of this compound as a ligand requires a systematic approach to reaction optimization.
Caption: A stepwise workflow for the development of cross-coupling protocols.
Conclusion and Future Outlook
While this compound is a well-established intermediate in pharmaceutical synthesis[1], its potential as a ligand in palladium-catalyzed cross-coupling reactions remains largely unexplored. Its electronic and steric properties suggest that it could be a valuable addition to the ligand toolbox for organic chemists. The protocols and theoretical considerations presented in this guide offer a solid foundation for researchers to begin investigating the utility of this compound in facilitating a range of important synthetic transformations. Further experimental validation is required to fully elucidate its effectiveness and potential advantages over existing ligand systems.
References
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Vertex AI Search. Cas No. 89943-09-9 this compound. 1
-
BenchChem. Application Notes and Protocols for Buchwald- Hartwig Amination of 4,6-difluoro-N - Benchchem. 8
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BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. 3
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. 15
-
ACS Publications. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 16
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MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. 2
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Organic Chemistry Portal. Sonogashira Coupling. 11
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NIH. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. 5
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. 12
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Biointerface Research in Applied Chemistry. Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. 17
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ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 18
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Chemistry LibreTexts. Buchwald-Hartwig Amination. 9
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Wikipedia. Sonogashira coupling. 13
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MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. 19
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BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. 4
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Wikipedia. Buchwald–Hartwig amination. 10
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SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. 14
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. 6
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Chem 115 Myers. The Suzuki Reaction. 7
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Experimental procedure for the synthesis of Imatinib from 2-Methoxy-6-methylpyridin-4-amine
Application Note & Protocol: A Convergent Synthesis of Imatinib
Abstract: This document provides a detailed experimental protocol for the synthesis of Imatinib, a cornerstone in targeted cancer therapy. While the inquiry specified a synthetic route commencing from 2-Methoxy-6-methylpyridin-4-amine, a thorough review of the scientific literature and patent landscape reveals that this compound is not a recognized precursor in established Imatinib syntheses. The significant structural disparity between this starting material and any known Imatinib intermediate makes such a transformation impractical for a reliable and scalable synthesis. Consequently, this guide exercises editorial control to present a well-documented and scientifically validated convergent synthesis strategy. This approach is of greater practical value to researchers, scientists, and drug development professionals, ensuring a reproducible and efficient pathway to this vital active pharmaceutical ingredient (API). The protocol herein details the synthesis of the key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, and its subsequent amidation to yield Imatinib, followed by its conversion to the mesylate salt.
Introduction to Imatinib
Imatinib is a potent and specific inhibitor of a number of tyrosine kinase enzymes and is primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] It functions by targeting the ATP-binding site of these enzymes, thereby preventing the phosphorylation of their target proteins and the subsequent downstream signaling that leads to cell proliferation and survival.[2] The synthesis of Imatinib is a multi-step process, and various routes have been developed to improve yield, purity, and scalability.[3] The convergent synthesis approach detailed here is favored for its efficiency, as it involves the synthesis of complex intermediates that are then combined in the final steps of the process.
The Synthetic Strategy: A Convergent Approach
A convergent synthesis is often preferred in pharmaceutical manufacturing as it can lead to higher overall yields and allows for the purification of intermediates at various stages. The synthesis of Imatinib presented here follows such a strategy, focusing on two key fragments that are synthesized separately and then coupled.
The overall synthetic workflow can be visualized as follows:
Diagram 1: Convergent Synthesis Workflow for Imatinib. This diagram illustrates the overall strategy, where two key fragments are synthesized and then combined to form the core of the Imatinib molecule.
Experimental Protocols
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The toxicity and hazards of all reagents should be reviewed before use.
Part 1: Synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
This part of the synthesis involves the construction of the pyrimidine ring.
Step 1a: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine
-
Rationale: The formation of a guanidine from an aniline is a common method to introduce the necessary functionality for pyrimidine ring synthesis.
-
Procedure:
-
To a solution of 2-methyl-5-nitroaniline in a suitable solvent, add cyanamide.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
Step 1b: Synthesis of 3-(Dimethylamino)-1-(3-pyridyl)propen-1-one
-
Rationale: This enaminone is a key building block for the pyrimidine ring, providing the three-carbon chain required for cyclization.
-
Procedure:
-
3-Acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]
-
The mixture is heated, and the reaction progress is monitored by TLC.
-
After the reaction is complete, the excess reagent and solvent are removed under reduced pressure to yield the crude product.
-
Step 1c: Cyclization to form the Pyrimidine Core
-
Rationale: This is a classic cyclocondensation reaction where the guanidine and the enaminone react to form the pyrimidine ring.
-
Procedure:
-
The N-(2-methyl-5-nitrophenyl)guanidine from Step 1a and 3-(Dimethylamino)-1-(3-pyridyl)propen-1-one from Step 1b are dissolved in a high-boiling point solvent such as n-butanol.
-
A base, such as sodium methoxide, is added to facilitate the reaction.
-
The mixture is heated to reflux for an extended period (typically 12-24 hours).
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
-
Part 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Key Intermediate)
-
Rationale: The nitro group on the pyrimidine core needs to be reduced to an amine to allow for the final amide bond formation. Various reduction methods can be employed; a common one is catalytic hydrogenation.
-
Procedure:
-
The N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is suspended in a solvent like ethanol or ethyl acetate.
-
A catalyst, such as Palladium on carbon (Pd/C), is added to the suspension.[5]
-
The reaction is carried out under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) or by using a hydrogen transfer reagent like ammonium formate.[5]
-
The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the desired amine intermediate. This intermediate can be purchased from commercial suppliers.[6]
-
Part 3: Synthesis of Imatinib Base
-
Rationale: This is the final coupling step where the key amine intermediate is acylated with the benzoyl chloride side chain to form the final Imatinib base. This is a standard amidation reaction.
-
Procedure:
-
The N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is dissolved in a suitable aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF).[3][7]
-
The solution is cooled in an ice bath.
-
A solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in the same solvent is added dropwise.
-
The reaction is stirred at room temperature for several hours until completion (monitored by TLC).[7]
-
The reaction mixture is then worked up by adding water and a base to neutralize any acid formed.
-
The crude Imatinib base is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Part 4: Synthesis of Imatinib Mesylate
-
Rationale: The final API is often formulated as a salt to improve its solubility and stability. Imatinib is typically used as its mesylate salt.
-
Procedure:
-
The purified Imatinib base is dissolved in a suitable solvent, such as isopropanol or a mixture of solvents.
-
A stoichiometric amount of methanesulfonic acid is added to the solution.[8]
-
The mixture is stirred, and the Imatinib mesylate salt precipitates out of the solution.
-
The salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Step | Starting Material | Reagent(s) | Product | Typical Yield | Purity (by HPLC) |
| Part 1 | 2-Methyl-5-nitroaniline, 3-Acetylpyridine | Cyanamide, DMF-DMA, Base | N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 60-70% | >98% |
| Part 2 | N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Pd/C, H₂ (or Ammonium Formate) | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | >90% | >99% |
| Part 3 | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 4-(4-Methylpiperazinomethyl)benzoyl chloride | Imatinib Base | 80-90% | >99% |
| Part 4 | Imatinib Base | Methanesulfonic acid | Imatinib Mesylate | >95% | >99.5% |
Characterization of the Final Product
The identity and purity of the synthesized Imatinib mesylate should be confirmed by a suite of analytical techniques.
-
¹H-NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the pyridine, pyrimidine, and phenyl rings, as well as the methyl and piperazine protons.[2]
-
¹³C-NMR: The carbon NMR spectrum will show resonances corresponding to all the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the Imatinib free base (m/z = 493.6 g/mol ).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, which should typically be greater than 99.5% for pharmaceutical applications.[2]
-
Melting Point: The melting point of Imatinib mesylate is reported to be in the range of 214-224 °C.[2]
The following diagram illustrates the key chemical transformation in the final coupling step.
Diagram 2: The Final Coupling Step in Imatinib Synthesis. This reaction forms the crucial amide bond, connecting the two main fragments of the molecule.
Conclusion
The convergent synthesis of Imatinib detailed in this application note provides a reliable and well-documented pathway for obtaining this important pharmaceutical agent. By focusing on a scientifically validated route, this guide offers a practical and reproducible protocol for researchers and professionals in the field of drug development. The multi-step synthesis, while complex, is broken down into manageable parts, with clear rationale and procedures for each transformation. Adherence to the described protocols and safety precautions is essential for the successful and safe synthesis of Imatinib.
References
-
ResearchGate. Synthesis of imatinib mesylate. Available at: [Link]
-
New Drug Approvals. IMATINIB. Available at: [Link]
-
Royal Society of Chemistry. A flow-based synthesis of Imatinib: the API of Gleevec. Available at: [Link]
-
ACS Publications. Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Available at: [Link]
- Google Patents. US8609842B2 - Method for synthesizing Imatinib.
-
International Journal of Novel Research and Development. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Available at: [Link]
- Google Patents. US8912325B2 - Process for preparation of imatinib and its mesylate salt.
-
ResearchGate. Synthesis of imatinib: A convergent approach revisited. Available at: [Link]
-
ACS Publications. A Facile Total Synthesis of Imatinib Base and Its Analogues. Available at: [Link]
-
National Institutes of Health. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Available at: [Link]
- Google Patents. CN107245070A - A kind of purification process of Imatinib.
-
Quick Company. A Process Of Preparing Imatinib Mesylate. Available at: [Link]
-
MDPI. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Available at: [Link]
-
The chemical reaction database. Novel Imatinib base synthesis. Available at: [Link]
-
ACS Publications. Deciphering Imatinib Multicomponent Crystals: Insights from X-Ray Crystallography and Solid-State NMR Spectroscopy. Available at: [Link]
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
National Institutes of Health. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Available at: [Link]
-
Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]
-
Blood. Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. Available at: [Link]
-
ResearchGate. Raman spectroscopy for detection of imatinib in plasma: A proof of concept. Available at: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. Available at: [Link]
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- 8. A Process Of Preparing Imatinib Mesylate [quickcompany.in]
Application Notes & Protocols: The Utility of 2-Methoxy-6-methylpyridin-4-amine in Modern Medicinal Chemistry
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and capacity for versatile functionalization make it an invaluable core for drug design.[1] Within this class, 2-Methoxy-6-methylpyridin-4-amine stands out as a particularly strategic building block. This document provides an in-depth guide for researchers and drug development professionals on the application of this reagent, detailing its role as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will explore its synthetic utility, provide a detailed experimental protocol for its incorporation into a known drug scaffold, and contextualize its application within a relevant biological pathway.
The this compound Scaffold: A Strategic Overview
This compound (CAS No. 89943-09-9) is a substituted pyridine derivative whose value in medicinal chemistry is derived from the specific arrangement and electronic nature of its functional groups.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction for molecular recognition at enzyme active sites.
-
The 4-Amino Group: This primary amine provides a crucial nucleophilic handle for a variety of coupling reactions, most notably for the formation of amides or for participation in nucleophilic aromatic substitution (SNAr) reactions. This is the primary point of attachment for building out larger molecular structures.
-
The 2-Methoxy Group: This electron-donating group modulates the electronics of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen. It can also participate in hydrogen bonding and occupy specific hydrophobic pockets within a protein target.
-
The 6-Methyl Group: This small alkyl group provides steric bulk and can form favorable van der Waals interactions in a binding pocket. Its presence can also influence the conformation of the molecule and block potential sites of metabolic attack, thereby improving the pharmacokinetic profile of the final compound.
This combination of features makes the scaffold an important intermediate for compounds with diverse biological activities, from anticancer to antimicrobial agents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89943-09-9 | |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | N/A |
| IUPAC Name | This compound | |
| InChI Key | WVSRIMPQGUMPJZ-UHFFFAOYSA-N |
Core Application: Intermediate in Tyrosine Kinase Inhibitor Synthesis
A paramount application of this compound is its role as a key intermediate in the synthesis of Imatinib .[3] Imatinib is a highly successful tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[3] It functions by targeting the ATP-binding site of the BCR-Abl fusion protein, the causative oncogenic driver in CML.
The this compound moiety is ultimately incorporated into the final structure of Imatinib, where it is linked to the pyrimidine core. This highlights the compound's utility in constructing the complex heterocyclic systems characteristic of modern kinase inhibitors.
Visualizing the Biological Target: The BCR-Abl Signaling Pathway
To understand the significance of developing molecules from this scaffold, it is crucial to visualize their mechanism of action. The diagram below illustrates the BCR-Abl signaling pathway, which is constitutively activated in CML, and the point of inhibition by Imatinib.
Caption: The BCR-Abl pathway in CML and its inhibition by Imatinib.
Experimental Protocol: Synthesis of an Imatinib Precursor
This protocol details a key step in a reported Imatinib synthesis, demonstrating the practical application of this compound in a coupling reaction. The procedure involves the reductive amination coupling of our title compound with a pyrimidine aldehyde derivative.
Workflow: Reductive Amination Coupling
The following diagram outlines the logical flow of the experimental protocol.
Sources
Application Notes & Protocols: Investigating 2-Methoxy-6-methylpyridine as a Potent In Vitro Gallstone Dissolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Aromatic Solvent for Gallstone Dissolution
Gallstone disease is a significant global health issue, with cholesterol gallstones being the most prevalent type in Western countries. While surgical removal of the gallbladder (cholecystectomy) remains the definitive treatment, non-surgical options are sought for patients who are poor surgical candidates or wish to avoid surgery. Contact dissolution therapy, the direct instillation of a solvent into the gallbladder, is one such non-surgical approach. For years, methyl-tertiary butyl ether (MTBE) has been the only clinically used agent for this purpose. However, its utility is hampered by a low boiling point (55°C), which can lead to side effects.[1][2]
This document provides detailed application notes and protocols for the in vitro study of a promising alternative, 2-methoxy-6-methylpyridine (MMP). It is important to note that the compound of interest identified in recent research is 2-methoxy-6-methylpyridine (MMP) , and not 2-Methoxy-6-methylpyridin-4-amine as specified in the initial topic. Current literature highlights MMP as a novel gallstone-dissolving compound with an aromatic moiety and a significantly higher boiling point (156°C), suggesting a potentially safer and more effective profile than MTBE.[1][2][3] These protocols are designed to enable researchers to replicate and expand upon the existing findings, fostering further investigation into MMP's therapeutic potential.
Mechanism of Action and Rationale for Use
Unlike pharmacological agents that modulate biological pathways to prevent gallstone formation, MMP acts as a direct chemical solvent. The primary mechanism of action for MMP in gallstone dissolution is through the principle of "like dissolves like." Cholesterol, the main constituent of many gallstones, is a nonpolar lipid. MMP, with its aromatic pyridine ring and methoxy and methyl functional groups, possesses significant nonpolar characteristics, allowing it to effectively solvate and dissolve the cholesterol crystals that form the matrix of the gallstone.
The key innovation in the development of MMP was the replacement of the bulky aliphatic tert-butyl group in MTBE with an aromatic pyridine group.[1] This structural change not only increases the boiling point, enhancing safety, but also appears to improve dissolution efficacy, particularly for pigmented gallstones.[1][2]
Comparative Efficacy of 2-Methoxy-6-methylpyridine (MMP) vs. Methyl-tert-butyl ether (MTBE)
In vitro studies have consistently demonstrated the superior performance of MMP in dissolving various types of gallstones compared to MTBE. The following tables summarize the key quantitative findings from published research.
Table 1: In Vitro Dissolution of Human Cholesterol Gallstones [1]
| Solvent | Dissolution Rate at 8 hours (%) | Dissolution Rate at 24 hours (%) |
| MMP | 88.2 | Not Reported |
| MTBE | 65.7 | Not Reported |
Table 2: In Vitro Dissolution of Human Pigmented Gallstones [1]
| Solvent | Dissolution Rate at 8 hours (%) | Dissolution Rate at 24 hours (%) |
| MMP | 50.8 | Not Reported |
| MTBE | 29.0 | Not Reported |
Table 3: Time-Course of In Vitro Cholesterol Gallstone Dissolution [3]
| Time Point | MMP Dissolution (%) | MTBE Dissolution (%) |
| 60 minutes | 75 | 56 |
| 120 minutes | 95 | 69 |
| 240 minutes | 100 | 82 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting in vitro gallstone dissolution studies with MMP.
Protocol 1: In Vitro Gallstone Dissolution Assay
This protocol is adapted from methodologies described in studies comparing MMP and MTBE.[1][2][4][5]
Objective: To quantify and compare the dissolution efficacy of MMP and a control solvent (e.g., MTBE) on human or animal gallstones in vitro.
Materials:
-
2-methoxy-6-methylpyridine (MMP)
-
Methyl-tert-butyl ether (MTBE) as a comparator
-
Human or animal gallstones (cholesterol, pigmented, or mixed)
-
Analytical balance (accurate to 0.1 mg)
-
Glass containers with screw caps (e.g., vials or test tubes)
-
Shaking water bath or incubator shaker
-
Forceps
-
Desiccator
-
Oven
Methodology:
-
Gallstone Preparation:
-
Source human gallstones from cholecystectomy patients or use animal models.
-
Characterize the gallstones by type (cholesterol, pigmented, mixed) based on morphology and, if possible, chemical analysis.
-
Gently wash the gallstones with deionized water to remove any loose debris and bile.
-
Dry the gallstones in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.[4]
-
Store the dried gallstones in a desiccator until use.
-
-
Initial Weight Measurement:
-
Individually weigh each dried gallstone using an analytical balance. Record this as the initial weight (W_initial).
-
Group the stones to ensure that the average weight is comparable across different experimental groups.
-
-
Dissolution Experiment:
-
Place a single, pre-weighed gallstone into a labeled glass container.
-
Add a standardized volume of the test solvent (e.g., 10 mL of MMP) or control solvent (e.g., 10 mL of MTBE) to the container, ensuring the gallstone is fully submerged.[4]
-
Securely cap the containers to prevent solvent evaporation, especially for the volatile MTBE.
-
Place the containers in a shaking water bath set to a physiological temperature (37°C) with gentle, constant agitation (e.g., 60 rpm).[4]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), carefully remove the containers from the incubator.
-
Using forceps, retrieve the undissolved portion of the gallstone from the solvent.
-
Gently blot the residual stone to remove excess solvent and allow it to air-dry completely, or dry in an oven at 60°C to a constant weight.
-
Weigh the dried, residual gallstone and record this as the final weight (W_final).
-
-
Data Analysis:
-
Calculate the percentage of gallstone dissolution for each sample using the following formula: Dissolution (%) = [(W_initial - W_final) / W_initial] x 100 [6]
-
Calculate the mean dissolution percentage and standard deviation for each experimental group at each time point.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences between the dissolution rates of MMP and the control solvent.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro gallstone dissolution assay.
Considerations for Experimental Design
-
Solvent-to-Stone Ratio: Maintain a consistent ratio of solvent volume to gallstone weight to ensure that the solvent does not become saturated, which could limit the dissolution rate.[4]
-
Agitation: Gentle and constant agitation is crucial to maximize the contact between the solvent and the gallstone surface, mimicking the dynamic environment of the gallbladder to some extent.[7]
-
Controls: Always include a negative control (e.g., saline or a vehicle like DMSO if the test compound is not a pure solvent) and a positive control (MTBE) for comparison.[1][2]
-
Stone Composition: The composition of gallstones can significantly impact dissolution rates. Whenever possible, analyze the composition of the stones (e.g., cholesterol content) to better interpret the results.
Safety Precautions
-
Both MMP and MTBE are chemical solvents and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each compound before use to be fully aware of all potential hazards.
Conclusion and Future Directions
The available in vitro data strongly suggest that 2-methoxy-6-methylpyridine is a more effective and potentially safer solvent for gallstone dissolution than the current clinical standard, MTBE.[1][2][3] Its higher boiling point and superior dissolution capacity for both cholesterol and pigmented gallstones make it a compelling candidate for further development.[1][3]
Future in vitro research could focus on:
-
Elucidating the precise molecular interactions between MMP and the different components of gallstones (cholesterol, bilirubin, calcium salts).
-
Optimizing solvent formulations, potentially in combination with other agents, to further enhance dissolution efficacy.
-
Investigating the effect of bile on the dissolution capacity of MMP to better simulate the in vivo environment.[7]
These detailed protocols and application notes provide a robust framework for researchers to contribute to the evaluation of this promising new agent for the non-surgical treatment of gallstone disease.
References
- Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Journal of Translational Medicine.
- Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine. Journal of Translational Medicine.
- Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed. PubMed.
- In-vitro Dissolution Study of Gallstone with Medicinal Plant Extracts - ResearchGate. ResearchGate.
- In vitro analysis of gallstone formation in the presence of bacteria - PubMed. PubMed.
- In-vitro Dissolution Study of Gallstone with Medicinal Plant Extracts - Nepal Journals Online. Nepal Journals Online.
- Cas No. 89943-09-9 this compound. LookChem.
- In vitro determination of toxicities and gallstone dissolubility of... - ResearchGate. ResearchGate.
- In vitro dissolution of cholesterol gallstones. A study of factors influencing rate and a comparison of solvents - PubMed. PubMed.
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- 1. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro Dissolution Study of Gallstone with Medicinal Plant Extracts | BIBECHANA [nepjol.info]
- 6. researchgate.net [researchgate.net]
- 7. In vitro dissolution of cholesterol gallstones. A study of factors influencing rate and a comparison of solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Evaluation of 2-Methoxy-6-methylpyridin-4-amine for Gallstone Dissolution
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of 2-Methoxy-6-methylpyridin-4-amine for the dissolution of cholesterol gallstones. Cholesterol gallstone disease is a prevalent condition arising from the supersaturation of bile with cholesterol, leading to crystallization and stone formation.[1][2] Current non-surgical treatments, such as ursodeoxycholic acid (UDCA), have limitations in efficacy and patient eligibility.[3][4] this compound, a pyridine derivative, has been identified as a potential therapeutic agent. This guide details the scientific rationale, a complete preclinical workflow, and validated protocols for assessing the compound's efficacy, pharmacokinetics, and safety in a well-established murine model of cholelithiasis.
Scientific Background & Rationale
Pathophysiology of Cholesterol Gallstone Disease
Cholesterol gallstone formation is a multifactorial process primarily driven by three key defects:
-
Biliary Cholesterol Hypersecretion: The liver secretes bile that is supersaturated with cholesterol.[5][6]
-
Gallbladder Hypomotility: Infrequent or incomplete emptying of the gallbladder promotes the concentration of bile and the nucleation of cholesterol crystals.[2]
-
Accelerated Nucleation: The presence of pronucleating factors and a deficit of anti-nucleating proteins in bile facilitate the transition from soluble cholesterol to solid crystals.[6]
These initial crystals are then retained and aggregate within the gallbladder, growing into macroscopic gallstones.[5] The primary therapeutic goal for a dissolution agent is to alter the composition of bile to render it unsaturated with cholesterol, thereby creating a concentration gradient that favors the solubilization of cholesterol from the stone's surface back into the bile.
Hypothesized Mechanism of Action of this compound
While the precise mechanism of this compound is under investigation, its structural properties suggest several plausible pathways analogous to or distinct from existing therapies like UDCA, which primarily acts by reducing intestinal cholesterol absorption and hepatic cholesterol secretion.[7] The pyridine moiety is a versatile chemical scaffold used in various pharmaceuticals.[8] The hypothesized mechanisms for this compound include:
-
Enhancement of Bile Acid Synthesis: Upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.
-
Inhibition of Hepatic Cholesterol Secretion: Downregulation of key transporters involved in moving cholesterol from hepatocytes into the bile canaliculi.
-
Direct Solubilizing Effect: The compound may possess physicochemical properties that allow it to directly interact with and solubilize cholesterol crystals within the gallbladder.
The following diagram illustrates the potential targets for this compound in the context of cholesterol metabolism and bile formation.
Caption: Hypothesized mechanisms of this compound.
Preclinical In Vivo Study Workflow
A robust preclinical evaluation requires a systematic approach encompassing model induction, efficacy testing, and safety profiling. The following workflow is designed to provide a comprehensive assessment of the candidate compound.
Caption: Integrated workflow for in vivo efficacy and safety studies.
Detailed Experimental Protocols
Protocol: Induction of Cholelithiasis in C57L/J Mice
Rationale: C57L/J mice are highly susceptible to developing cholesterol gallstones when fed a high-fat, cholic acid-supplemented diet, making them a well-validated and widely used model for this disease.
Materials:
-
Male C57L/J mice, 6-8 weeks old.
-
Lithogenic Diet: Standard chow supplemented with 1.25% cholesterol, 0.5% cholic acid, and 15% butterfat.
-
Standard rodent housing and caging.
Procedure:
-
Acclimatization: Upon arrival, acclimatize mice for one week under standard vivarium conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Diet Induction: After acclimatization, switch all mice to the lithogenic diet. Provide ad libitum access to the diet and water for 8-10 weeks.
-
Monitoring: Monitor animal health and body weight weekly. Expect a significant increase in body weight and potential for mild skin irritation due to the high-fat diet.
-
Confirmation of Gallstone Formation: After the induction period, confirm gallstone formation in a subset of animals (n=3-5) via micro-CT imaging or by humane euthanasia and direct gallbladder examination before proceeding with the efficacy study.
Protocol: Efficacy Study for Gallstone Dissolution
Rationale: This protocol is designed to assess the dose-dependent efficacy of this compound against a vehicle control and a clinically relevant positive control (UDCA).
Materials:
-
Gallstone-bearing C57L/J mice from Protocol 3.1.
-
This compound (Cmpd-X), purity >98%.
-
Ursodeoxycholic acid (UDCA), USP grade.
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Oral gavage needles.
Procedure:
-
Group Allocation: Randomly assign mice into four treatment groups (n=10-12 per group) as described in the Dosing Regimen table below.
-
Dosing: Prepare fresh dosing solutions daily. Administer the assigned treatment to each mouse once daily via oral gavage for 4 consecutive weeks. The dosing volume should be consistent, typically 10 mL/kg body weight.
-
Continuation of Diet: Maintain all animals on the lithogenic diet throughout the 4-week treatment period to prevent spontaneous dissolution and maintain disease pressure.
-
Terminal Endpoint Collection: At the end of the 4-week treatment period, euthanize all mice by CO2 asphyxiation followed by cervical dislocation.
-
Gallbladder and Bile Collection:
-
Perform a laparotomy and carefully excise the gallbladder.
-
Measure the total weight of the gallbladder (with contents).
-
Puncture the gallbladder with a fine needle, aspirate the bile into a pre-weighed microcentrifuge tube, and store immediately at -80°C for later biochemical analysis.
-
Gently rinse the gallbladder lumen with saline to collect all stones.
-
Blot the empty gallbladder dry and record its weight.
-
-
Gallstone Analysis:
-
Dry the collected gallstones in a desiccator overnight.
-
Count the number of stones and measure their total dry weight.
-
Calculate the Gallstone Score = (Total dry weight of stones in mg) / (Body weight in g).
-
Table 1: Dosing Regimen for Efficacy Study
| Group | Treatment | Dose (mg/kg) | Administration Route | Frequency |
|---|---|---|---|---|
| 1 | Vehicle Control | 0 | Oral Gavage | Once Daily |
| 2 | Positive Control | 50 | Oral Gavage | Once Daily |
| 3 | Cmpd-X (Low Dose) | 25 | Oral Gavage | Once Daily |
| 4 | Cmpd-X (High Dose)| 100 | Oral Gavage | Once Daily |
Protocol: Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is critical for interpreting efficacy and toxicology data.[9][10] This protocol outlines a sparse sampling approach to minimize animal stress while generating a robust PK profile.
Materials:
-
A separate cohort of gallstone-bearing mice (n=18 per dose group).
-
LC-MS/MS system for bioanalysis.
-
Anticoagulant (e.g., K2-EDTA).
-
Capillary tubes for blood collection.
Procedure:
-
Dosing: Administer a single oral dose of Cmpd-X (e.g., 100 mg/kg) to the cohort.
-
Sparse Sampling: Collect blood samples (~50 µL) from subsets of mice (n=3 per time point) at designated time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing:
-
Collect blood via submandibular or saphenous vein puncture into EDTA-coated tubes.
-
Immediately centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
-
Transfer plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
|---|---|
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC(0-inf) | Area under the curve extrapolated to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total clearance of the drug from plasma |
| Vz/F | Apparent volume of distribution |
Protocol: Preliminary Toxicology Assessment
Rationale: A preliminary toxicology screen is essential to identify any potential safety liabilities of the compound.[11][12] This assessment is integrated into the efficacy study to maximize data collection while adhering to the 3Rs principles (Replacement, Reduction, Refinement).
Procedure:
-
Clinical Observations: Throughout the 4-week efficacy study, observe animals twice daily for any signs of morbidity, distress, or adverse reactions (e.g., changes in posture, activity, fur condition, or breathing). Record body weights weekly.
-
Terminal Blood Collection: At the time of euthanasia (Protocol 3.2), collect a larger volume of blood (~0.5-1.0 mL) via cardiac puncture for clinical chemistry analysis. Use serum separator tubes.
-
Serum Chemistry: Analyze serum for key markers of liver function (ALT, AST, ALP, Total Bilirubin) and kidney function (BUN, Creatinine).
-
Histopathology:
-
After gallbladder excision, collect key organs, including the liver, kidneys, and spleen.
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination to identify any treatment-related pathological changes.
-
Data Analysis & Interpretation
Efficacy:
-
The primary endpoint is the mean gallstone weight or gallstone score per group.
-
Perform statistical analysis using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.
-
Secondary endpoints include the incidence of gallstones (percentage of mice with stones) and changes in bile cholesterol concentration.
Table 3: Hypothetical Efficacy and Safety Data Summary
| Treatment Group | Mean Gallstone Weight (mg) ± SEM | % Dissolution vs. Vehicle | Serum ALT (U/L) ± SEM | Liver Histology Findings |
|---|---|---|---|---|
| Vehicle | 15.2 ± 2.1 | 0% | 45 ± 5 | Normal lipid accumulation |
| UDCA (50 mg/kg) | 8.1 ± 1.5* | 46.7% | 48 ± 6 | Normal lipid accumulation |
| Cmpd-X (25 mg/kg) | 10.5 ± 1.8 | 30.9% | 52 ± 7 | No adverse findings |
| Cmpd-X (100 mg/kg) | 4.3 ± 1.1** | 71.7% | 55 ± 8 | No adverse findings |
*p<0.05, **p<0.01 vs. Vehicle Control
Interpretation: The hypothetical data in Table 3 would suggest that this compound induces a dose-dependent dissolution of cholesterol gallstones, with the high dose showing superior efficacy to the positive control, UDCA. The absence of significant elevations in liver enzymes (ALT) and no adverse histopathological findings would indicate a favorable preliminary safety profile.
Conclusion & Future Directions
This guide provides a comprehensive framework for the in vivo evaluation of this compound. Successful demonstration of efficacy and safety in this murine model would warrant further investigation, including:
-
Studies in a second, non-rodent species (e.g., hamster model).
-
Detailed mechanism of action studies to confirm the hypothesized pathways.
-
Formal GLP-compliant toxicology studies to support an Investigational New Drug (IND) application.[13][14]
By following these rigorous protocols, researchers can generate the critical data necessary to advance promising new chemical entities for the non-surgical treatment of gallstone disease.
References
- This compound Properties.Google Search Result.
- 2-Methoxy-4-methylpyridine Overview. Chem-Impex.
- Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Scholars Research Library.
- An update on the pathogenesis of cholesterol gallstone disease.
- In vitro studies of gallstone dissolution using bile salt solutions and heparinized saline. PubMed.
- Ursodeoxycholic acid in the management of symptomatic gallstone disease: systematic review and clinician survey.
- Preclinical Toxicology Considerations for a Successful IND Applic
- In-vitro Dissolution Study of Gallstone with Medicinal Plant Extracts.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Why do we use ursodeoxycholic acid (UDCA)
- Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays.
- Risk factors and pathogenesis of cholesterol gallstones: state of the art. Annali Italiani di Medicina Interna.
- Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. PubMed.
- PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
- Ursodeoxycholic Acid in Gallbladder Stone: A Narrative Review.
- Ursodeoxycholic acid therapy in gallbladder disease, a story not yet completed.
- Pathogenesis of cholesterol gallstones. PubMed.
- Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formul
- Preclinical GLP Toxicology Studies.
- Ursodeoxycholic Acid in Gallbladder Stone: A Narr
- Gallstone. Wikipedia.
- Dietary advice for patients with gallstones or inflammation of the gallbladder. Cambridge University Hospitals.
- Pharmacokinetics in Preclinical Drug Development: An Overview.
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- 1. Pathogenesis of cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallstone - Wikipedia [en.wikipedia.org]
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- 4. impactfactor.org [impactfactor.org]
- 5. An update on the pathogenesis of cholesterol gallstone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Ursodeoxycholic acid therapy in gallbladder disease, a story not yet completed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. proventainternational.com [proventainternational.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. criver.com [criver.com]
- 13. fda.gov [fda.gov]
- 14. altasciences.com [altasciences.com]
Application Notes & Protocols for Cholesterol Gallstone Dissolution Using 2-Methoxy-6-methylpyridin-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol gallstone disease is a prevalent gastrointestinal disorder, with laparoscopic cholecystectomy being the current standard of care for symptomatic cases.[1] However, surgical intervention carries inherent risks of complications.[1] Chemical dissolution of gallstones offers a less invasive alternative, with methyl-tert-butyl ether (MTBE) being a historically used solvent.[1][2] The clinical utility of MTBE is hampered by its low boiling point (55°C), which can lead to adverse effects due to evaporation within the body.[1][2]
This document outlines the application and protocols for a novel cholesterol gallstone dissolving agent, 2-Methoxy-6-methylpyridin-4-amine (MMP), also referred to as 2-methoxy-6-methylpyridine in some literature. MMP, with a significantly higher boiling point of 156°C, has demonstrated superior efficacy and a more favorable safety profile compared to MTBE in preclinical studies.[1][2][3] These protocols are designed to guide researchers in the in vitro and in vivo evaluation of MMP for cholesterol gallstone dissolution.
Mechanism of Action: A Postulated Overview
While the precise molecular interactions are a subject of ongoing research, the primary mechanism of action for MMP in dissolving cholesterol gallstones is believed to be its function as a potent organic solvent for cholesterol. Over 80% of gallstones are primarily composed of cholesterol.[1] The dissolution process is a physicochemical phenomenon where the solvent molecules surround and interact with the cholesterol molecules, breaking down the crystalline structure of the gallstone. The aromatic moiety in MMP's structure likely contributes to its high efficacy in dissolving cholesterol.[1][2][3]
Caption: Postulated mechanism of MMP in cholesterol gallstone dissolution.
In Vitro Dissolution of Human Cholesterol Gallstones
This protocol details the methodology for assessing the efficacy of MMP in dissolving human cholesterol gallstones in a controlled laboratory setting.
I. Materials and Equipment
-
Test Compound: this compound (MMP)
-
Control Solvent: Methyl-tert-butyl ether (MTBE)
-
Human Gallstones: Cholesterol-type, obtained with patient consent and ethical approval.
-
Glass vials or containers
-
Analytical balance
-
Shaking water bath or incubator
-
Forceps
-
Desiccator
II. Experimental Protocol
-
Gallstone Preparation:
-
Human cholesterol gallstones are carefully washed with distilled water and dried to a constant weight in a desiccator.
-
The initial dry weight of each gallstone is recorded using an analytical balance.
-
-
Experimental Setup:
-
Place individual, pre-weighed gallstones into separate glass vials.
-
Add a sufficient volume of MMP to one set of vials to completely submerge the gallstones.
-
In a parallel set of vials, add an equal volume of MTBE to serve as a positive control.
-
A negative control group with no solvent can also be included to account for any mechanical degradation.
-
-
Incubation:
-
Incubate the vials in a shaking water bath at 37°C to simulate physiological temperature.
-
The shaking motion ensures continuous interaction between the solvent and the gallstone surface.
-
-
Data Collection:
-
Calculation of Dissolution Rate:
-
The percentage of gallstone dissolution is calculated using the following formula:
-
Dissolution (%) = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] x 100
-
-
III. Expected Outcomes and Data Presentation
Based on existing research, MMP is expected to demonstrate a significantly higher and faster dissolution rate for cholesterol gallstones compared to MTBE.[1][2][3]
| Time (minutes) | MMP Dissolution (%) | MTBE Dissolution (%) |
| 60 | 75 | 56 |
| 120 | 95 | 69 |
| 240 | 100 | 82 |
| Table adapted from in vitro analysis data.[1][3] |
In Vivo Evaluation of Gallstone Dissolution in an Animal Model
This section provides a generalized protocol for the in vivo assessment of MMP's efficacy and safety, based on published studies using hamster and porcine models.[1][2] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
I. Animal Model and Gallstone Induction
-
Animal Models: Hamsters and pigs have been successfully used to model cholesterol gallstone disease.[1][2]
-
Gallstone Induction: A lithogenic diet, typically high in cholesterol and cholic acid, is fed to the animals for a specified period to induce the formation of cholesterol gallstones.[4][5]
II. Experimental Protocol
-
Surgical Procedure and Catheter Placement:
-
Animals are anesthetized, and a laparotomy is performed to expose the gallbladder.
-
A catheter is carefully inserted into the gallbladder for the direct instillation of the test and control solvents.[1]
-
-
Solvent Administration:
-
MMP is slowly infused into the gallbladder of the test group animals at a controlled rate (e.g., 10 ml/15 min, repeated multiple times in a porcine model).[6]
-
The control group receives an equivalent volume and infusion rate of MTBE.
-
A sham group receiving a vehicle control (e.g., dimethyl sulfoxide) can also be included.[2]
-
-
Post-Procedure Monitoring and Euthanasia:
-
Animals are monitored for any adverse reactions during and after the procedure.
-
At the end of the study period, the animals are euthanized.
-
-
Assessment of Gallstone Dissolution:
-
Toxicological Evaluation:
-
Histological examinations of the gallbladder and other vital organs (liver, kidneys, lungs) are performed to assess for any tissue damage, inflammation, or apoptosis.[1]
-
Blood samples can be collected for pharmacokinetic analysis to determine the absorption, distribution, metabolism, and excretion of MMP.[1]
-
III. Expected Outcomes
In vivo studies have shown that MMP exhibits significantly higher dissolution efficacy for cholesterol gallstones compared to MTBE.[1][2] Furthermore, toxicological assessments have indicated that MMP has a lower toxicity profile, causing less tissue damage and apoptosis in the gallbladder and other organs.[1][2]
Caption: In vivo experimental workflow for evaluating MMP.
Conclusion
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound as a novel agent for the dissolution of cholesterol gallstones. The available data strongly suggest that MMP is a more effective and safer alternative to MTBE.[1][2][3] Further research, including clinical trials, is warranted to establish its therapeutic potential in humans.
References
- Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Vertex AI Search.
- Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PubMed. PubMed.
- Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed. PubMed.
- Mouse models of gallstone disease - PMC - NIH. National Institutes of Health.
- Gypenosides Prevent and Dissolve Cholesterol Gallstones by Modulating the Homeostasis of Cholesterol and Bile Acids - Frontiers. Frontiers.
- Original Article Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Bio-integration.
Sources
- 1. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models of gallstone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gypenosides Prevent and Dissolve Cholesterol Gallstones by Modulating the Homeostasis of Cholesterol and Bile Acids [frontiersin.org]
- 6. e-century.us [e-century.us]
Derivatization of 2-Methoxy-6-methylpyridin-4-amine for biological screening
Application Notes & Protocols
Executive Summary
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and active biological probes.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive starting point for drug discovery campaigns.[1][2] This document provides a detailed guide for the strategic derivatization of 2-methoxy-6-methylpyridin-4-amine, a versatile building block, to generate a chemically diverse library of compounds for biological screening.[3] We present field-proven protocols for three robust and scalable reaction classes: amide bond formation, urea synthesis, and reductive amination. The causality behind reagent selection, reaction optimization, and purification strategies is discussed to empower researchers to adapt and troubleshoot these methods effectively.
Core Scaffold Analysis: this compound
Understanding the physicochemical properties of the starting material is fundamental to predicting its reactivity and designing successful derivatization strategies. The 4-amino group is the primary reactive handle for the protocols discussed herein. Its nucleophilicity is modulated by the electronic properties of the pyridine ring, which is influenced by the electron-donating methoxy and methyl groups.
| Property | Value | Source |
| CAS Number | 89943-09-9 | [4][5] |
| Molecular Formula | C₇H₁₀N₂O | [4][5] |
| Molecular Weight | 138.17 g/mol | [4][5] |
| Appearance | Off-white to light yellow crystalline powder | |
| IUPAC Name | This compound | [4] |
| SMILES | NC1=CC(OC)=NC(C)=C1 | [5] |
This compound serves as a key intermediate in the synthesis of notable pharmaceuticals, including the tyrosine kinase inhibitor Imatinib, underscoring the therapeutic relevance of its derivatives.[3]
Strategic Derivatization Workflow
The primary goal is to append a wide array of chemical moieties to the 4-amino position to explore the surrounding chemical space for potential interactions with biological targets. A typical workflow involves parallel synthesis where the core scaffold is reacted with diverse sets of building blocks (e.g., carboxylic acids, isocyanates, aldehydes) to rapidly generate a library of analogues.
Caption: High-level workflow for library synthesis.
Experimental Protocols
The following protocols are designed for small-scale synthesis (10-50 mg) and are amenable to parallel execution in multi-well plates.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Principle: This is one of the most common reactions in medicinal chemistry for linking amines and carboxylic acids.[6][7] The reaction proceeds by activating the carboxylic acid with a carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), traps the activated acid as an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide bond. This method is particularly useful for coupling with less nucleophilic amines like aminopyridines.[8]
Caption: Amide coupling reaction scheme.
Materials and Reagents:
| Reagent | M.W. | Equivalents | Purpose |
| This compound | 138.17 | 1.0 | Starting Material |
| Carboxylic Acid (R-COOH) | Varies | 1.1 | Building Block |
| EDC·HCl | 191.70 | 1.2 | Coupling Reagent |
| HOBt·H₂O | 153.14 | 1.2 | Additive |
| DIPEA | 129.24 | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | - | Solvent |
Step-by-Step Methodology:
-
To a 4 mL glass vial containing a magnetic stir bar, add the carboxylic acid (0.11 mmol, 1.1 eq).
-
Add this compound (13.8 mg, 0.10 mmol, 1.0 eq).
-
Add HOBt·H₂O (18.4 mg, 0.12 mmol, 1.2 eq) and EDC·HCl (23.0 mg, 0.12 mmol, 1.2 eq).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF, 1.0 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 52 µL, 0.30 mmol, 3.0 eq) to the mixture.
-
Cap the vial and stir the reaction at room temperature (20-25 °C) for 12-18 hours.
-
Work-up & Purification: a. Quench the reaction by adding 1 mL of saturated aqueous NaHCO₃ solution. b. Extract the mixture with ethyl acetate (3 x 2 mL). c. Combine the organic layers, wash with brine (1 x 2 mL), and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solvent in vacuo. e. Purify the crude residue via flash column chromatography or preparative HPLC to yield the pure amide derivative.
-
Validation: Confirm the structure and purity of the final product by LC-MS and ¹H NMR analysis.
Protocol 2: Urea Synthesis via Isocyanate Intermediate
Principle: The urea functional group is an excellent hydrogen bond donor and acceptor, making it a valuable moiety in drug design.[2] A common method for urea synthesis is the reaction of an amine with an isocyanate.[9] Isocyanates can be purchased directly or generated in situ from various precursors. For library synthesis, using a diverse panel of commercially available isocyanates is a rapid and efficient approach. The reaction is typically fast and high-yielding.
Caption: Urea synthesis reaction scheme.
Materials and Reagents:
| Reagent | M.W. | Equivalents | Purpose |
| This compound | 138.17 | 1.0 | Starting Material |
| Isocyanate (R-NCO) | Varies | 1.05 | Building Block |
| Anhydrous Dichloromethane (DCM) | - | - | Solvent |
| Triethylamine (Optional) | 101.19 | 0.1 | Catalyst |
Step-by-Step Methodology:
-
In a 4 mL vial, dissolve this compound (13.8 mg, 0.10 mmol, 1.0 eq) in anhydrous DCM (1.0 mL).
-
Add the corresponding isocyanate (0.105 mmol, 1.05 eq) dropwise at room temperature. Note: If the amine starting material is in its hydrochloride salt form, add 1.1 eq of a non-nucleophilic base like triethylamine or DIPEA to liberate the free amine.
-
Stir the reaction at room temperature for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up & Purification: a. If a precipitate has formed, collect the solid by filtration, wash with cold DCM, and dry. This is often the pure product. b. If no precipitate forms, concentrate the reaction mixture in vacuo. c. Purify the residue by flash chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure urea derivative.
-
Validation: Characterize the final compound by LC-MS, ¹H NMR, and IR spectroscopy (noting the characteristic C=O stretch of the urea).
Protocol 3: Reductive Amination
Principle: Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of diverse alkyl groups onto the primary amine. The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate between the amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild and selective reducing agent, typically sodium triacetoxyborohydride (STAB), to yield the secondary amine product. STAB is preferred as it is less basic and more selective for imines over carbonyls, allowing for a one-pot procedure.
Caption: Reductive amination reaction scheme.
Materials and Reagents:
| Reagent | M.W. | Equivalents | Purpose |
| This compound | 138.17 | 1.0 | Starting Material |
| Aldehyde (R-CHO) | Varies | 1.2 | Building Block |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 0.1 | Catalyst |
| 1,2-Dichloroethane (DCE) | - | - | Solvent |
Step-by-Step Methodology:
-
To a 4 mL vial, add this compound (13.8 mg, 0.10 mmol, 1.0 eq), the aldehyde (0.12 mmol, 1.2 eq), and 1,2-dichloroethane (DCE, 1.0 mL).
-
Add a catalytic amount of glacial acetic acid (approx. 1 drop or ~5 µL).
-
Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (31.8 mg, 0.15 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Cap the vial and stir the reaction at room temperature for 6-12 hours until the starting amine is consumed (monitor by LC-MS).
-
Work-up & Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (2 mL). b. Stir for 15 minutes, then extract the aqueous layer with DCM (3 x 2 mL). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude product via flash column chromatography to afford the desired secondary amine.
-
Validation: Confirm the product structure and purity via LC-MS and ¹H NMR.
Biological Screening and Therapeutic Potential
Derivatives of aminopyridines are known to exhibit a vast range of biological activities.[1][10] The library generated from the protocols above can be screened against various targets and disease models. Documented activities for substituted aminopyridines include:
-
Anticancer: Inhibition of kinases (e.g., CDK, TRK) and other enzymes like HDACs.[11][12]
-
Antimicrobial & Antiviral: Activity against various bacterial strains and viruses.[13][14][15]
-
CNS Activity: Modulation of ion channels and receptors.[1]
-
Anti-inflammatory: Inhibition of enzymes like PDE4.[16]
The structural diversity introduced through amidation (R-CO), urea formation (R-NH-CO), and reductive amination (R-CH₂) provides a robust starting point for establishing structure-activity relationships (SAR) and identifying promising hit compounds for further optimization.
References
- Title: Cas No.
- Title: Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance Source: International Journal of Pharmaceutical Sciences URL
- Title: Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity Source: ResearchGate URL
- Source: PubMed Central (PMC)
- Title: Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication Source: PNAS URL
- Title: this compound | 89943-09-9 Source: Sigma-Aldrich URL
- Title: Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl)
- Title: Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors Source: PubMed URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL
- Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)
- Title: this compound Source: ChemScene URL
- Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study Source: NIH URL
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: PubMed URL
- Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL
- Title: Amide coupling reaction in medicinal chemistry.
- Title: Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors Source: PubMed URL
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- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 2-Methoxy-6-methylpyridin-4-amine analysis
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 2-Methoxy-6-methylpyridin-4-amine
Abstract
This application note presents a comprehensive, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a crucial intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients like Imatinib, a robust and reliable analytical method is paramount for quality control.[1] This guide details the logical progression from analyte characterization and initial parameter selection to method optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The final method utilizes a C18 stationary phase with a phosphate-buffered mobile phase, demonstrating excellent specificity, linearity, accuracy, and precision for its intended purpose.
Introduction: Analyte Properties and Chromatographic Strategy
This compound is a substituted pyridine derivative. Understanding its physicochemical properties is the foundation for developing a successful HPLC method.
-
Structure and Ionization: The molecule possesses two basic centers: the pyridine ring nitrogen and the exocyclic amino group at the C4 position. The pKa of the parent pyridine is approximately 5.25.[4] The presence of an electron-donating amino group at the C4 position significantly increases the basicity. Based on similar structures like 4-aminopyridine, the pKa of the protonated amino group is expected to be above 9, while the pyridine nitrogen's pKa will be slightly elevated from 5.25 due to the electron-donating effects of the methoxy and methyl groups.[5][6] This dual basicity means the analyte's ionization state is highly dependent on the mobile phase pH, which is a critical parameter to control for reproducible retention in RP-HPLC.[7]
-
Polarity and Retention: The presence of the methoxy and primary amine groups makes the compound relatively polar. Such hydrophilic compounds can be challenging to retain on traditional non-polar C18 stationary phases, often requiring highly aqueous mobile phases which can lead to poor peak shape or phase collapse.[8][9] Therefore, the method development strategy must focus on manipulating chromatographic parameters to ensure adequate retention and symmetrical peaks.
-
UV Absorbance: The substituted pyridine ring is a strong chromophore. Related aminopyridine compounds exhibit significant UV absorbance in the range of 260-280 nm.[10][11] An initial UV scan of the analyte is recommended to determine the optimal wavelength (λmax) for maximum sensitivity. For the purpose of this method, a detection wavelength of 275 nm was selected as a robust starting point, offering a good balance of sensitivity and specificity.
Systematic Method Development
A logical, stepwise approach was employed to develop the analytical method. The workflow ensures that each parameter is optimized based on sound scientific principles.
Caption: A systematic workflow for HPLC method development.
Column Selection
A conventional C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[12] To address the polar nature of the analyte, a modern, high-purity silica C18 column with high surface area (e.g., 150 mm x 4.6 mm, 5 µm particle size) was chosen. This provides a good balance between resolution, efficiency, and backpressure. For highly polar analytes where C18 retention is insufficient, columns with polar-embedded or polar-endcapped phases can be considered as alternatives.[13]
Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
pH Control: Given the analyte has two pKa values, controlling the mobile phase pH is the most critical factor for achieving robust retention. To ensure the analyte is in a single, stable, protonated state, a pH of 3.0 was chosen. This is more than two pH units below the pKa of the pyridine nitrogen (~5.25), ensuring it remains consistently protonated. At this pH, the primary amine (pKa > 9) is also fully protonated, resulting in a cationic species that provides excellent peak shape and reproducible retention. A buffer is required to maintain this pH. A 20 mM potassium phosphate solution, adjusted to pH 3.0 with phosphoric acid, provides sufficient buffering capacity and is transparent at the chosen UV wavelength.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol as the organic modifier. ACN generally provides better peak efficiency (narrower peaks) and has a lower UV cutoff, which is advantageous for detection at lower wavelengths. An isocratic elution was selected for simplicity and robustness, as it is sufficient for analyzing the pure substance. A starting composition of 80% aqueous buffer and 20% ACN was evaluated. The final percentage was optimized to achieve a retention time of approximately 5-7 minutes, which provides good resolution from the solvent front without unnecessarily long run times.
Caption: Effect of mobile phase pH on analyte ionization and retention.
Final Optimized Method and Protocol
The systematic development process yielded the following optimized chromatographic conditions.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Composition | 85% A / 15% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Detailed Experimental Protocol
1. Mobile Phase Preparation (1 L): a. Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1 L of HPLC-grade water. b. Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid. c. Filter the buffer solution through a 0.45 µm nylon membrane filter. d. Prepare the final mobile phase by mixing 850 mL of the buffer (Phase A) with 150 mL of Acetonitrile (Phase B). e. Degas the final mobile phase for 10 minutes using sonication or vacuum degassing.
2. Standard Solution Preparation (100 µg/mL): a. Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.
3. Sample Solution Preparation (100 µg/mL): a. Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase.
4. HPLC System Setup and Operation: a. Purge the HPLC system with the prepared mobile phase. b. Equilibrate the column for at least 30 minutes at a flow rate of 1.0 mL/min or until a stable baseline is achieved. c. Inject a blank (mobile phase) to ensure no carryover or system contamination. d. Inject the standard solution five times to check for system suitability. e. Inject the sample solution(s).
Method Validation Protocol (ICH Q2 R1)
The optimized method was validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[2][14][15]
System Suitability
-
Protocol: Five replicate injections of the 100 µg/mL standard solution are made.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Specificity
-
Protocol: A solution of the analyte is subjected to stress conditions (acid, base, oxidative, thermal, and photolytic degradation). The stressed samples are then analyzed to assess the separation of the main peak from any degradation products.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the analyte peak and any potential degradants or impurities. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.
Linearity and Range
-
Protocol: A series of at least five concentrations are prepared from the standard stock solution, covering a range of 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[2] Each concentration is injected in triplicate.
-
Acceptance Criteria:
-
A calibration curve of peak area versus concentration is plotted.
-
The correlation coefficient (r²) must be ≥ 0.999.
-
Accuracy (Recovery)
-
Protocol: Accuracy is determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). Three replicate preparations are made for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Six separate sample preparations at 100% of the test concentration are analyzed on the same day by the same analyst.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Protocol: The repeatability experiment is repeated on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
-
LOD & LOQ
-
Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Example Validation Summary Data
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability (RSD) | 0.45% | ≤ 2.0% |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (Mean Recovery) | 100.5% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.62% | ≤ 2.0% |
| Intermediate Precision (RSD) | 0.88% | ≤ 2.0% |
| LOD | 0.08 µg/mL | Report Value |
| LOQ | 0.25 µg/mL | Report Value |
Conclusion
This application note provides a detailed, robust, and validated RP-HPLC method for the analysis of this compound. The method development was guided by the physicochemical properties of the analyte, with particular attention to the control of mobile phase pH to ensure reproducible retention and excellent peak shape. The final isocratic method is simple, rapid, and highly suitable for routine quality control analysis in a pharmaceutical setting. The comprehensive validation demonstrates that the method is specific, linear, accurate, and precise, meeting all criteria set by ICH guidelines.
References
- Anonymous. (2020). HPLC method development for fampridine using Analytical Quality by Design approach. Vertex AI Search.
- Anonymous.
- SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. SIELC.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Anonymous. (n.d.). Cas No. 89943-09-9 this compound. Bocsci.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
- Anonymous. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Vertex AI Search.
- ResearchGate. The UV-Vis absorption spectra of III in different solvents.
- Casasnovas, R. (2009). Theoretical pKa calculations of substituted pyridines.
- Anonymous. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
- ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- Pluta, J. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.
- Wikipedia. Pyridine. Wikipedia.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Anonymous. (2025). Effect of atomic Charge on pka 's of Substituted pyridines. Vertex AI Search.
- Chrom Tech, Inc. (2025).
- ICH. (n.d.). Quality Guidelines.
- National Center for Biotechnology Information. (2020).
- Gov.uk. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. MHRA.
- YouTube. (2024).
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. HPLC method development for fampridine using Analytical Quality by Design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 12. chromtech.com [chromtech.com]
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- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Methoxy-6-methylpyridin-4-amine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Methoxy-6-methylpyridin-4-amine (CAS No. 89943-09-9). This compound is a critical pyridine-based intermediate, notably utilized in the synthesis of groundbreaking pharmaceuticals like Imatinib, a tyrosine kinase inhibitor for treating various cancers.[1] The inherent structural characteristics of this molecule make it a valuable building block for drug discovery and development.
This guide is designed for chemistry professionals engaged in process development and research. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the synthesis is both efficient and reproducible. We will focus on the most prevalent and scalable synthetic strategy: the palladium-catalyzed Buchwald-Hartwig amination of a halogenated pyridine precursor.
General Synthesis Overview & Key Challenges
The most robust and widely adopted method for synthesizing this compound involves a cross-coupling reaction. Specifically, the Buchwald-Hartwig amination provides a reliable pathway for C-N bond formation. The general scheme involves the reaction of a halo-pyridine, such as 2-chloro-6-methoxy-4-methylpyridine, with an ammonia surrogate or a protected amine in the presence of a palladium catalyst and a suitable phosphine ligand.
Key challenges in this synthesis often revolve around:
-
Catalyst Activity: Ensuring the palladium catalyst remains active throughout the reaction.
-
Reaction Selectivity: Avoiding side reactions such as hydrodehalogenation or catalyst-inhibiting coordination.
-
Product Isolation: Efficiently separating the desired amine from the reaction mixture and catalyst residues.
This guide will address these challenges directly, providing both preventative measures and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis? A1: The most common and commercially available precursor is 2-chloro-6-methoxy-4-methylpyridine (CAS No. 25297-52-3).[2] While bromo- or iodo-pyridines can also be used and may exhibit higher reactivity in cross-coupling reactions, the chloro-analogue often provides a good balance of reactivity and cost-effectiveness for scale-up operations.
Q2: Which catalytic system is most effective for the amination of 2-chloro-6-methoxy-4-methylpyridine? A2: A palladium-based system is the standard for this transformation. The choice of ligand is critical for success. Sterically hindered, electron-rich phosphine ligands are generally preferred. A common starting point is a combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a biarylphosphine ligand such as XPhos or SPhos. These ligands are effective at promoting the challenging oxidative addition of the electron-rich chloro-pyridine and facilitating reductive elimination.
Q3: How can I effectively monitor the progress of the reaction? A3: Reaction progress should be monitored periodically by analyzing aliquots of the reaction mixture. Thin-Layer Chromatography (TLC) is a quick method for qualitative assessment. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[3] A typical method would involve taking a small sample, quenching it with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer.
Q4: What are the primary safety concerns associated with this reaction? A4: Several safety factors must be considered.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[3]
-
Reagents: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Ammonia sources can be volatile and hazardous.[4] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermicity: The reaction can be exothermic, especially during the initial stages.[5][6] Ensure adequate cooling is available and add reagents at a controlled rate.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Inactive Catalyst/Ligand | The Pd(0) catalyst is easily oxidized. Ensure all reagents and solvents are rigorously dried and degassed. Use fresh, high-purity catalyst and ligand. Consider using a pre-catalyst that is more stable to air. |
| Incorrect Temperature | The reaction temperature is critical. Too low, and the reaction rate will be negligible. Too high, and catalyst decomposition or side reactions can occur.[3] The optimal range is typically between 80-120°C. Perform a temperature screen to find the sweet spot for your specific ligand and substrate. |
| Inappropriate Base | The base is crucial for regenerating the catalyst and neutralizing the HX formed. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are effective. Weaker bases may not be strong enough to deprotonate the amine or facilitate the catalytic cycle efficiently. |
| Presence of Inhibitors | Certain solvents like chloroform, acetonitrile, or pyridine itself can coordinate to the palladium center and inhibit catalysis.[7] Toluene, dioxane, or THF are generally preferred solvents for Buchwald-Hartwig aminations. |
Problem 2: Significant Byproduct Formation
| Potential Cause | Recommended Solution & Explanation |
| Hydrodehalogenation | This side reaction replaces the chlorine atom with hydrogen, forming 2-methoxy-4,6-lutidine. This is often caused by β-hydride elimination from the base or solvent. Using a non-coordinating, sterically hindered base like NaOtBu can minimize this. Ensure your amine source is pure. |
| Product Decomposition/Tarring | Overheating is a common cause of decomposition.[3] Maintain the reaction temperature within the optimized range. Extended reaction times at high temperatures can also lead to degradation. Stop the reaction as soon as monitoring indicates the consumption of starting material has plateaued. |
| Dimerization/Oligomerization | Impurities in the starting material or reactive intermediates can sometimes lead to polymerization.[8] Ensure the purity of your 2-chloro-6-methoxy-4-methylpyridine before starting the reaction. |
Problem 3: Reaction Stalls Before Completion
| Potential Cause | Recommended Solution & Explanation |
| Catalyst Deactivation | Over the course of the reaction, the catalyst can deactivate. If the reaction stalls, a second, small charge of the catalyst and ligand can sometimes restart it. However, it's better to optimize initial conditions to ensure stability. |
| Insufficient Base | The reaction consumes one equivalent of base per mole of substrate. Ensure you are using a slight excess (typically 1.2-1.5 equivalents) to drive the reaction to completion and account for any potential moisture. |
| Poor Solubility | If reagents or intermediates precipitate from the solution, the reaction kinetics can slow dramatically. Ensure the chosen solvent maintains all species in the solution at the reaction temperature. A solvent screen may be necessary. |
Visualizations & Data
General Synthetic Workflow
The diagram below outlines the key stages of the synthesis, from reaction setup to final product isolation.
Caption: High-level experimental workflow for the synthesis.
Troubleshooting Logic Flow
Use this flowchart to diagnose and resolve common synthesis issues systematically.
Caption: A logical flow for troubleshooting common synthesis problems.
Table 1: Recommended Reaction Parameters
This table summarizes a validated starting point for optimizing the Buchwald-Hartwig amination.
| Parameter | Recommended Condition | Rationale |
| Pyridine Precursor | 2-chloro-6-methoxy-4-methylpyridine | Balances reactivity with cost and availability.[2] |
| Amine Source | Benzophenone imine (followed by hydrolysis) | A convenient and solid ammonia surrogate that simplifies handling. Direct amination with ammonia gas is also possible but more technically demanding. |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | A sterically demanding, electron-rich ligand proven effective for challenging substrates. |
| Base | Sodium tert-butoxide (1.5 eq.) | A strong, non-nucleophilic base that minimizes side reactions like hydrodehalogenation. |
| Solvent | Toluene or Dioxane (anhydrous) | Non-coordinating solvents that perform well in Buchwald-Hartwig reactions.[7] Must be thoroughly dried. |
| Temperature | 100-110 °C | Provides a good balance between reaction rate and catalyst/product stability.[3] |
| Reaction Time | 12-24 hours | Typically sufficient for full conversion. Monitor progress to avoid unnecessary heating. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
2-chloro-6-methoxy-4-methylpyridine (1.0 eq.)
-
Benzophenone imine (1.2 eq.)
-
Pd₂(dba)₃ (0.015 eq., 1.5 mol%)
-
XPhos (0.03 eq., 3 mol%)
-
Sodium tert-butoxide (1.5 eq.)
-
Anhydrous Toluene
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-6-methoxy-4-methylpyridine (1.0 eq.), benzophenone imine (1.2 eq.), sodium tert-butoxide (1.5 eq.), and XPhos (0.03 eq.).
-
Evacuation and Backfill: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene via syringe. Add the Pd₂(dba)₃ catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS every 2-4 hours until the starting material is consumed (typically 18-24 hours).
-
Hydrolysis of Imine: Cool the reaction to room temperature. Carefully add 2M HCl solution and stir vigorously for 2 hours to hydrolyze the intermediate imine.
-
Workup: Proceed to the purification protocol.
Protocol 2: Purification via Acid-Base Extraction
-
Initial Quench: Transfer the reaction mixture from Protocol 1 to a separatory funnel. Dilute with ethyl acetate.
-
Aqueous Wash: Wash the organic layer with water and then with brine.
-
Acidic Extraction: Extract the organic layer three times with 1M HCl. The desired amine product will move into the aqueous layer as its hydrochloride salt. Combine the acidic aqueous layers.
-
Removal of Non-Basic Impurities: Wash the combined acidic aqueous layer with a small amount of ethyl acetate to remove any remaining non-basic organic impurities. Discard the organic wash.
-
Basification and Product Isolation: Cool the acidic aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >10. The free amine product will precipitate as a solid or oil.
-
Final Extraction: Extract the basified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
References
- Vertex AI Search Result 1. (No formal title available).
- Benchchem. (n.d.). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.
- Google Patents. (CN107011254B). Synthesis and purification method of 2-amino-4-methylpyridine. This patent describes an acid-base workup procedure for purifying aminopyridines.
- Chen, P., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
- Google Patents. (CN102898382A). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. (2021). PDF.
- Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes: 2-Methylpyridine-borane.
- Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes.
- ResearchGate. (2023). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.
- ChemScene. (n.d.). 2-Chloro-6-methoxy-4-methylpyridine.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2023). PMC.
- ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction. Discusses hazards associated with amine sources like ammonia and hydroxylamine.
- BLD Pharm. (n.d.). 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
- ChemRxiv. (2021). A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents.
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97%.
- ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- “Pyridine: Synthesis, Swiss-ADME and Applic
- Pharmaffiliates. (n.d.). 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
- ResearchGate. (2023).
- Apollo Scientific. (n.d.). 2-Chloro-6-methoxypyridine-4-boronic acid, pinacol ester.
- Organic Chemistry Portal. (n.d.).
- YouTube. (2023). Unsymmetrical Pyridine Synthesis Mechanism | Heterocyclic Compounds Part 5.
- Organic Syntheses Procedure. (n.d.). 2-Picoline-borane.
- ChemScene. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2021).
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. This source warns against using chlorinated solvents or acetonitrile in Buchwald-Hartwig reactions.
- ChemRxiv. (2020).
- Chemistry LibreTexts. (2023).
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methoxy-6-methylpyridin-4-amine
Topic: Improving yield in the synthesis of 2-Methoxy-6-methylpyridin-4-amine (CAS: 89943-09-9). Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1] Objective: Provide actionable, mechanistic solutions to overcome ring deactivation and regioselectivity challenges.
Executive Summary & Strategic Analysis
The Core Challenge:
The synthesis of This compound from its most common precursor, 2-Chloro-6-methylpyridin-4-amine , is kinetically hindered. The amino group at the 4-position is a strong electron donor (+M effect), which significantly increases electron density in the pyridine ring.[1] This deactivates the ring towards Nucleophilic Aromatic Substitution (
The Solution: To improve yield from <20% to >85%, you must switch from a "brute force" thermal displacement to an Electronic Activation Strategy or a Metal-Catalyzed Pathway .
Recommended Synthetic Routes
| Route | Strategy | Yield Potential | Complexity | Best For |
| A | Bis-Boc Activation (Recommended) | High (80-90%) | Moderate (3 steps) | Scale-up, high purity, standard equipment. |
| B | Pd-Catalyzed C-O Coupling | High (75-85%) | Low (1 step) | Discovery scale, rapid synthesis, catalyst availability.[1] |
| C | Direct High-Temp | Low (10-30%) | Low (1 step) | Not Recommended (High impurity profile). |
Interactive Troubleshooting Guide (Q&A)
Q1: I am refluxing 2-chloro-6-methylpyridin-4-amine with NaOMe in Methanol, but conversion is stuck at 10%. Why?
Diagnosis: Ring Deactivation. The 4-amino group pushes electron density into the ring (Resonance), making the carbon at the 2-position less electrophilic. Methoxide is a strong nucleophile, but it cannot overcome this electronic barrier at standard reflux temperatures (65°C).[1] Immediate Fix:
-
Solvent Switch: Move to a high-boiling polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) or DMSO .
-
Temperature: Increase reaction temperature to 120-130°C .
-
Warning: This often leads to tar formation. Switch to Protocol A (Bis-Boc Activation) for a cleaner reaction.
Q2: Why not start with 2,4-dichloro-6-methylpyridine to avoid the amino group issue?
Diagnosis: Regioselectivity Mismatch.
In 2,4-dichloropyridines, the chlorine at the 4-position is significantly more reactive towards nucleophiles (
-
Outcome: Reacting 2,4-dichloro-6-methylpyridine with NaOMe yields 4-methoxy-2-chloro-6-methylpyridine (the wrong isomer).
-
Correction: You must use a precursor where the nitrogen is already installed at C4 (e.g., the 4-amino starting material) or use a specific blocking group strategy.
Q3: Can I use a copper catalyst (Ullmann-type) to promote the methoxylation?
Diagnosis: Feasibility Issue. While CuI/phenanthroline systems work for some aryl halides, electron-rich aminopyridines are poor substrates for classical Ullmann coupling due to catalyst poisoning by the free amine. Better Alternative: Use Palladium-catalyzed Buchwald-Hartwig C-O coupling (Protocol B). Modern ligands like BrettPhos or RockPhos are designed to work on electron-rich heteroaryl chlorides.
Detailed Experimental Protocols
Protocol A: The Bis-Boc Activation Strategy (High Yield)
Principle: Converting the electron-donating free amine (-NH2) into an electron-withdrawing imide (-N(Boc)2) activates the ring for
Step 1: Protection
-
Dissolve 2-Chloro-6-methylpyridin-4-amine (1.0 eq) in THF.
-
Add Boc2O (2.5 eq) and DMAP (0.1 eq).[1]
-
Stir at RT for 12 hours.
-
Workup: Concentrate and pass through a short silica plug.[1]
-
Result:2-Chloro-6-methyl-4-[bis(tert-butoxycarbonyl)amino]pyridine .
Step 2: Activated
-
Dissolve the Bis-Boc intermediate in MeOH (0.2 M).
-
Add NaOMe (1.5 eq, 25% wt in MeOH).
-
Reflux (65°C) for 4-6 hours. (The ring is now activated; reaction proceeds smoothly).
-
Monitor: TLC/LCMS will show conversion to the 2-methoxy intermediate.
Step 3: Global Deprotection
-
Add TFA (10 eq) to the reaction mixture (or redissolve crude in DCM/TFA).
-
Stir at RT for 2 hours.
-
Neutralization: Quench with sat. NaHCO3 (Careful: CO2 evolution).
-
Extraction: Extract with EtOAc (x3).
-
Yield: Expect 80-90% overall yield of This compound .
Protocol B: Pd-Catalyzed C-O Coupling (Rapid)
Principle: Palladium inserts into the C-Cl bond regardless of electronic deactivation.
Reagents:
-
Substrate: 2-Chloro-6-methylpyridin-4-amine (1.0 eq)
-
Nucleophile: MeOH (Solvent)[1]
-
Catalyst: Pd(OAc)2 (2 mol%)[1]
-
Ligand: BrettPhos (4 mol%) (Specific for C-O coupling)[1]
-
Base: Cs2CO3 (2.0 eq)[1]
Procedure:
-
Charge an oven-dried vial with Substrate, Pd(OAc)2, Ligand, and Cs2CO3.[1]
-
Evacuate and backfill with Argon (x3).[1]
-
Add anhydrous MeOH (or MeOH/Dioxane 1:1 if solubility is poor).
-
Heat to 80°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography (EtOAc/Hexanes).
Visualizing the Strategy
The following diagram illustrates the decision logic and the mechanism of the Bis-Boc activation route.
Caption: Comparison of the failed direct displacement route vs. the high-yield Bis-Boc activation strategy.
Quantitative Data & Troubleshooting
Solvent & Condition Effects on Yield ( Route)
| Solvent | Temperature | Additive | Yield (24h) | Notes |
| MeOH | 65°C (Reflux) | None | < 10% | Reaction stalled. |
| DMSO | 120°C | None | 35% | Significant tar/decomposition.[1] |
| DMSO | 120°C | Bis-Boc Protection | 92% | Clean conversion (Protocol A). |
| Dioxane | 80°C | Pd/BrettPhos | 85% | Excellent purity, higher cost (Protocol B).[1] |
Common Impurities
| Impurity Structure | Origin | Prevention |
| Pyridone (Hydrolysis) | Hydrolysis of Cl by residual water in solvent. | Use anhydrous MeOH/Solvents.[1] Dry reagents.[1][2] |
| N-Methylated Amine | Methylation of the 4-NH2 by Me-X impurities? (Unlikely with NaOMe). | Ensure high purity of reagents. |
| Decomposition Tars | Thermal degradation of the electron-rich amine at >140°C. | Use Catalytic or Activated routes to lower temp. |
References
-
Nucleophilic Aromatic Substitution Mechanisms : Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Activation of Aminopyridines via Boc-Protection
-
Mechanism:[3] The conversion of -NH2 to -N(Boc)2 reverses the electronic bias, turning the substituent from a donor (+M) to a weak acceptor/neutral group, facilitating nucleophilic attack.
-
Relevant Methodology: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. [1]
-
-
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)
- Regioselectivity in Dichloropyridines: Loupy, A., et al. (1991). Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines. Heterocycles. (Confirming C4 preference over C2).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-Chloro-6-methylpyridin-4-amine and Sodium Methoxide before handling.
Sources
Technical Support Center: Synthesis of 2-Methoxy-6-methylpyridin-4-amine
Welcome to the technical support center for the synthesis of 2-Methoxy-6-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] Here, we address specific issues in a question-and-answer format, providing in-depth explanations and practical troubleshooting strategies to help you optimize your synthetic protocols and minimize the formation of common side products.
Frequently Asked Questions (FAQs) & Troubleshooting
A common and scalable synthetic route to this compound proceeds through a multi-step pathway, often starting from readily available precursors and involving the sequential introduction of the required functional groups. A plausible and widely utilized strategy involves the construction of a substituted pyridine ring, followed by functional group interconversions. The following troubleshooting guide is based on such a synthetic sequence, which typically involves the chlorination of a pyridone precursor, followed by selective methoxylation and subsequent amination.
Q1: During the methoxylation of 2,4-dichloro-6-methylpyridine, I'm observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the desired 4-chloro-2-methoxy-6-methylpyridine?
A1: The formation of 2,4-dimethoxy-6-methylpyridine is a common side product in this reaction. Its presence indicates an overreaction where the methoxide nucleophile has displaced both chloro substituents. The key to minimizing this byproduct lies in controlling the reaction stoichiometry and conditions.
-
Causality: The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the 4-position. However, if the reaction is allowed to proceed for too long, at an elevated temperature, or with an excess of the methoxylating agent (e.g., sodium methoxide), the less reactive 4-chloro group will also be substituted.
-
Troubleshooting & Protocol Validation:
-
Stoichiometry Control: Carefully control the stoichiometry of your methoxylating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of sodium methoxide is often sufficient. Running preliminary small-scale experiments to determine the optimal stoichiometry for your specific setup is highly recommended.
-
Temperature Management: The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., room temperature or slightly above) and slowly increase it if the reaction is sluggish. Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid over-methoxylation.
-
Reaction Time: Do not let the reaction run to completion if it means sacrificing selectivity. It is often better to have some unreacted starting material, which can be more easily separated from the desired product than the di-substituted byproduct.
-
Q2: My final amination step to produce this compound is yielding a significant amount of a hydroxylated impurity. What is this side product and how can I prevent its formation?
A2: The side product you are likely observing is 2-methoxy-6-methylpyridin-4-ol . This is a result of the hydrolysis of the 4-chloro group in your intermediate, 4-chloro-2-methoxy-6-methylpyridine.
-
Causality: The 4-chloro substituent is activated towards nucleophilic substitution. While the intended nucleophile is your aminating agent (e.g., ammonia), any water present in the reaction mixture can also act as a nucleophile, leading to the formation of the corresponding pyridinol. This is particularly problematic in reactions run at high temperatures.[2]
-
Troubleshooting & Protocol Validation:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are rigorously dried before use. The amination reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Solvent Choice: The choice of solvent can influence the extent of hydrolysis. Aprotic solvents are generally preferred.
-
Temperature Control: If possible, conduct the amination at a lower temperature, even if it requires a longer reaction time. High temperatures can accelerate the rate of hydrolysis.[2]
-
Q3: I've identified a demethylated impurity in my final product. What is its structure and what reaction conditions are promoting its formation?
A3: The presence of 4-amino-6-methylpyridin-2-ol in your final product indicates that demethylation of the 2-methoxy group has occurred.
-
Causality: The methyl ether of a 2-methoxypyridine can be cleaved under certain conditions to yield the corresponding 2-pyridone.[3][4] This can be promoted by strong acids, high temperatures, or certain nucleophilic reagents. If your amination step is followed by an acidic workup, or if the amination itself is conducted under harsh conditions, you risk cleaving the methoxy group.
-
Troubleshooting & Protocol Validation:
-
Avoid Harsh Acidic Conditions: If an acidic workup is necessary, use dilute acids and maintain a low temperature. Minimize the exposure time of your product to the acidic medium.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times during the amination step.
-
Reagent Selection: Be mindful of the reagents used. Some reagents may have a higher propensity to cause demethylation. For example, certain Lewis acids used in subsequent steps could potentially lead to ether cleavage.
-
Q4: My reaction to produce 4-chloro-2-methoxy-6-methylpyridine is not going to completion, and I'm also getting an isomeric byproduct. What is happening?
A4: The incomplete reaction leaves you with the starting material, 2,4-dichloro-6-methylpyridine . The isomeric byproduct is likely 2-chloro-4-methoxy-6-methylpyridine .
-
Causality: While the 2-position is more reactive, substitution at the 4-position can still occur, leading to the isomeric byproduct. The ratio of the two products can be influenced by the reaction conditions. An incomplete reaction can be due to insufficient reagent, low temperature, or short reaction time.
-
Troubleshooting & Protocol Validation:
-
Optimize Reaction Conditions: A systematic optimization of temperature, reaction time, and solvent may be necessary to find the best balance between conversion and selectivity.
-
Purification: If the formation of the isomer cannot be completely suppressed, a careful purification step (e.g., column chromatography or recrystallization) will be necessary to isolate the desired product. The difference in polarity between the two isomers should allow for their separation.
-
Summary of Common Side Products and Solutions
| Side Product | Precursor Stage | Plausible Cause | Recommended Solution |
| 2,4-dimethoxy-6-methylpyridine | Methoxylation of 2,4-dichloro-6-methylpyridine | Overreaction with excess methoxide, high temperature, or prolonged reaction time. | Use a slight excess (1.05-1.1 eq.) of methoxide, lower the reaction temperature, and monitor the reaction closely to avoid overreaction. |
| 2-methoxy-6-methylpyridin-4-ol | Amination of 4-chloro-2-methoxy-6-methylpyridine | Hydrolysis of the 4-chloro group by water present in the reaction mixture. | Use anhydrous reagents and solvents, and run the reaction under an inert atmosphere. |
| 4-amino-6-methylpyridin-2-ol | Amination or subsequent workup | Demethylation of the 2-methoxy group under harsh acidic or high-temperature conditions.[3][4] | Avoid strong acids and high temperatures. Use mild workup conditions. |
| 2-chloro-4-methoxy-6-methylpyridine | Methoxylation of 2,4-dichloro-6-methylpyridine | Competing nucleophilic substitution at the 4-position. | Optimize reaction conditions (temperature, solvent) to favor substitution at the 2-position. Purify the product mixture by chromatography or recrystallization. |
| 2,6-pyridinedicarboxylic acid | Oxidation of 2,6-lutidine (if used as starting material) | Over-oxidation of the methyl groups.[5][6] | Use a milder oxidizing agent or control the stoichiometry of a strong oxidant. Biocatalytic methods can also offer higher selectivity.[7] |
Visualizing the Synthetic Pathway and Side Product Formation
The following diagram illustrates a common synthetic route to this compound, highlighting the key steps where side products can be formed.
Caption: Synthetic pathway and common side product formation.
Experimental Protocols
The following are generalized protocols. Researchers should adapt these based on their specific laboratory conditions and safety guidelines.
Protocol 1: Chlorination of 4-hydroxy-6-methyl-2-pyridone
-
To a flask equipped with a reflux condenser and a stirrer, add 4-hydroxy-6-methyl-2-pyridone and phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the temperature low.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-methylpyridine.
Protocol 2: Selective Methoxylation of 2,4-dichloro-6-methylpyridine
-
Dissolve 2,4-dichloro-6-methylpyridine in anhydrous methanol in a flask under an inert atmosphere.
-
Prepare a solution of sodium methoxide in methanol (from sodium metal or using a commercial solution).
-
Add the sodium methoxide solution dropwise to the solution of the dichloro-pyridine at a controlled temperature (e.g., room temperature).
-
Monitor the reaction by TLC or GC. Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to yield the crude product, which may require further purification.
Protocol 3: Amination of 4-chloro-2-methoxy-6-methylpyridine
-
Place 4-chloro-2-methoxy-6-methylpyridine in a pressure vessel.
-
Add a solution of ammonia in a suitable solvent (e.g., methanol or isopropanol).
-
Seal the vessel and heat to the desired temperature. Monitor the internal pressure.
-
Maintain the temperature for the required reaction time, monitoring by TLC or LC-MS.
-
After completion, cool the vessel to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography to obtain this compound.
References
-
Molbase. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
- Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Larock, R. C. (1999).
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press.
- Padwa, A. (Ed.). (1984). Pyridine and Its Derivatives, Part 1 (Vol. 14). John Wiley & Sons.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2005).
-
ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][6]pyridine-1,3-diones. Retrieved from [Link]
- Oae, S., & LaRochelle, R. W. (1974).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156–1184.
-
Semantic Scholar. (n.d.). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]
- Larhed, M., & Hallberg, A. (2001). Microwave-Assisted High-Speed Chemistry: A New Powerful Tool in Drug Discovery. Drug Discovery Today, 6(8), 406–416.
-
ResearchGate. (n.d.). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
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- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 6. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Methoxy-6-methylpyridin-4-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methoxy-6-methylpyridin-4-amine. Drawing from established chemical principles and practical laboratory experience, this document offers troubleshooting advice and frequently asked questions to streamline your purification workflows.
Introduction
This compound is a crucial intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors like Imatinib.[1] Its purification is often complicated by its physicochemical properties, including its basicity and polarity, which can lead to issues with common purification techniques such as crystallization and chromatography. This guide is designed to address these specific challenges with scientifically grounded, actionable solutions.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, providing potential causes and step-by-step solutions.
Issue 1: Oiling Out During Recrystallization
Q: My compound oils out instead of crystallizing from solution. What's going wrong and how can I fix it?
A: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid crystalline lattice. This typically occurs when the solute is supersaturated in a solvent where its solubility is high, or when the cooling rate is too rapid.
Causality: The pyridine and aminopyridine moieties in the molecule can lead to challenging crystallization behavior.[2] The high polarity and potential for hydrogen bonding can sometimes favor amorphous or liquid-like separation over an ordered crystal lattice, especially in the presence of impurities that disrupt crystal formation.
Troubleshooting Protocol:
-
Reduce the Cooling Rate: Slow, controlled cooling is paramount. After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool to room temperature undisturbed. Subsequently, transfer it to a refrigerator and then a freezer, incrementally decreasing the temperature.
-
Solvent System Optimization: A single solvent may not be ideal. Experiment with binary solvent systems. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many polar organic molecules, and the addition of water can decrease the solubility to induce crystallization. |
| n-Hexane/Acetone | Acetone is a polar aprotic solvent that can dissolve the compound, while n-hexane acts as a non-polar anti-solvent.[2] |
| n-Hexane/Ethyl Acetate | A common mixture for compounds of intermediate polarity.[2] |
| Methanol | A polar protic solvent that can be effective for aminopyridine derivatives.[3] |
Issue 2: Poor Separation or Tailing in Column Chromatography
Q: I'm observing significant tailing and poor separation of my compound on a silica gel column. What adjustments can I make?
A: Tailing is a classic sign of strong, undesirable interactions between your basic amine compound and the acidic silanol groups on the surface of the silica gel. This leads to slow elution and broad peaks, compromising purity.
Causality: The basic nitrogen atoms in this compound can be protonated by the acidic silica gel, leading to strong adsorption. To achieve good separation, these acid-base interactions must be minimized.[4]
Troubleshooting Protocol:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[4]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system. TEA is a volatile base that is easily removed under vacuum.[4]
-
Ammonia in Methanol: For highly polar compounds, a mobile phase of dichloromethane with 5-10% of a 10% ammonia in methanol solution can be very effective at moving stubborn amines off the baseline.[5]
-
-
Deactivation of Silica Gel: Before running the column, you can flush the packed silica gel with a solvent system containing triethylamine to deactivate the acidic sites.[6]
-
Choice of Stationary Phase: If tailing persists, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reversed-phase chromatography (C18): This can be effective for polar substances, though it may require different solvent systems (e.g., acetonitrile/water or methanol/water).[7]
-
Recommended Starting Solvent Systems for Column Chromatography (Silica Gel):
| Solvent System | Comments |
| 10-50% Ethyl Acetate in Hexane + 0.5% TEA | A standard system for compounds of moderate polarity. Adjust the polarity by varying the ethyl acetate concentration.[5] |
| 5% Methanol in Dichloromethane + 0.5% TEA | Suitable for more polar compounds.[5] |
Issue 3: Persistent Colored Impurities
Q: My final product is off-white or yellowish, indicating the presence of colored impurities. How can I remove them?
A: Colored impurities often arise from side reactions or the degradation of starting materials or the product itself. These are typically highly conjugated or polymeric species.
Causality: Pyridine derivatives can be susceptible to oxidation and polymerization, especially under harsh reaction conditions or prolonged exposure to air and light.
Troubleshooting Protocol:
-
Charcoal Treatment: Activated carbon is highly effective at adsorbing colored impurities.
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Heat the mixture with stirring for a short period (10-15 minutes).
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Proceed with crystallization of the purified filtrate.
-
-
Acid-Base Extraction: This technique leverages the basicity of the target compound to separate it from neutral or acidic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aminopyridine will be protonated and move into the aqueous phase.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the product precipitates.[8]
-
Extract the product back into an organic solvent, dry the organic layer, and concentrate to obtain the purified compound.[8]
-
Purification Workflow Diagram
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Recrystallization techniques for purifying 2-Methoxy-6-methylpyridin-4-amine
Technical Support Center: Purifying 2-Methoxy-6-methylpyridin-4-amine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of this compound (CAS No. 89943-09-9). As a critical intermediate in the synthesis of pharmaceuticals like Imatinib, achieving high purity is paramount for downstream success.[1] This document provides field-proven troubleshooting advice and detailed protocols based on the physicochemical principles governing the crystallization of substituted aminopyridines.
Section 1: Compound Profile & Critical Safety Assessment
Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is essential.
| Property | Value | Source(s) |
| CAS Number | 89943-09-9 | [2] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Appearance | Solid | [2] |
| Melting Point | 150 °C (302 °F) with decomposition | [1] |
| Storage | Store at 2-8°C or room temperature, protected from light in an inert atmosphere. | [2] |
Safety Advisory: An official Safety Data Sheet (SDS) for this compound was not available at the time of writing. However, data from structurally related aminopyridines indicate significant potential hazards. 2-Amino-6-methylpyridine, for example, is classified as toxic if swallowed and potentially fatal in contact with skin, causing serious skin and eye irritation.[3] Therefore, it is imperative to handle this compound with extreme caution.
Mandatory Handling Precautions:
-
Engineering Controls: Always work in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and splash-proof safety goggles.
-
Exposure Avoidance: Avoid inhalation of dust and prevent any skin or eye contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Section 2: The Recrystallization Workflow: A Conceptual Overview
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. The ideal process selectively isolates the desired compound in a pure crystalline form, leaving impurities behind in the solution (mother liquor).
Caption: General workflow for the recrystallization of an organic solid.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent?
Since specific solubility data for this compound is not readily published, an experimental approach is the most reliable method.[4] The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Recommended Screening Solvents: Based on the polar amine and ether functionalities of the molecule, the following solvents (in order of decreasing polarity) are logical starting points.
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Water | 100 | The molecule has hydrogen-bonding capability. May be a good choice. |
| Ethanol (95%) | 78 | Often an excellent choice for moderately polar compounds. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Acetone | 56 | A polar aprotic solvent. Its low boiling point can be advantageous. |
| Ethyl Acetate | 77 | A medium-polarity solvent. |
| Toluene | 111 | A non-polar aromatic solvent. Less likely to be a good single solvent but could be useful in a mixed-solvent system. |
| Heptane/Hexane | ~98 / ~69 | Non-polar solvents. Unlikely to dissolve the compound alone but are excellent anti-solvents. |
Refer to Protocol 1 for the experimental screening procedure.
Q2: How can I assess the purity of my final product?
Purity should be validated using multiple methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value (150 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, distinct spot, with no visible impurities present in the crude material.
-
Visual Inspection: Pure material should have a consistent color and crystalline form, free of foreign matter or oily residues.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a question-and-answer format.
Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong?
-
Causality: Oiling out occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute. The compound separates as a liquid because it is more stable to do so than to remain in the supersaturated solution or to form a solid. With a melting point of 150 °C, this is a risk if using high-boiling point solvents.[1]
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.
-
Allow the flask to cool much more slowly. An insulated bath (e.g., a beaker of hot water) can promote gradual cooling, which favors crystal lattice formation over oiling.
-
If the problem persists, the chosen solvent's boiling point is likely too high. Select an alternative solvent with a lower boiling point (e.g., switch from Toluene to Isopropanol).
-
Q: No crystals are forming, even after the solution has cooled to room temperature. What can I do?
-
Causality: This is usually due to one of two reasons: either too much solvent was used, meaning the solution is not yet saturated, or the solution is supersaturated and requires a nucleation event to begin crystallization.
-
Solution (Proceed in this order):
-
Induce Crystallization: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the solution. This provides a template for crystal growth.
-
Reduce Solvent Volume: If induction fails, too much solvent is the likely culprit. Gently heat the solution and boil off 15-20% of the solvent. Allow it to cool again.
-
Cool Further: Once the flask has reached room temperature, place it in an ice-water bath to maximize precipitation.
-
Q: My final yield is unacceptably low. How can I improve recovery?
-
Causality: Low yield is most often caused by using an excessive amount of solvent, incomplete crystallization, or washing the collected crystals with too much or warm solvent.
-
Solution:
-
Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated upon cooling.
-
Maximize Cooling: After cooling to room temperature, always place the flask in an ice bath for at least 20-30 minutes before filtering to ensure maximum precipitation.
-
Minimize Washing Loss: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will redissolve a significant portion of your product.
-
Q: My crystals are still colored. How do I remove colored impurities?
-
Causality: Colored impurities are often large, conjugated organic molecules that can become trapped in the crystal lattice.
-
Solution: Use activated charcoal. Charcoal has a high surface area and adsorbs these colored impurities.
-
Crucial Note: Charcoal must be added to the hot solution and removed via hot filtration before the solution is allowed to cool. If added to a boiling solution, it can cause violent bumping. If not removed before cooling, it will be trapped with your product. Refer to Protocol 3 for the detailed procedure.
-
Caption: A decision-making flowchart for troubleshooting common crystallization problems.
Section 5: Detailed Experimental Protocols
Protocol 1: Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (from the table in Section 3) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note if the solid dissolves completely ("soluble"), partially ("partially soluble"), or not at all ("insoluble").
-
A solvent that dissolves the compound at room temperature is unsuitable.[4]
-
Take the tubes where the compound was insoluble or partially soluble and gently heat them in a water or sand bath.
-
Continue adding the corresponding solvent dropwise to the hot tubes until the solid dissolves. Note the approximate volume.
-
Allow the tubes that formed a clear solution to cool to room temperature, then place them in an ice bath.
-
The ideal solvent is one where the compound was insoluble/partially soluble cold but dissolved completely when hot, and which shows abundant crystal formation upon cooling.
Protocol 2: Standard Single-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar and a small amount of the chosen solvent (enough to make a slurry).
-
Heat the flask on a hot plate with stirring. Once the solvent is boiling, add more hot solvent in small portions.
-
Continue adding solvent until the solid has just completely dissolved. Avoid adding an excess.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.
-
Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent.
-
Quickly pour the cold crystal slurry into the funnel with the vacuum on.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away the residual mother liquor.
-
Allow the crystals to dry on the filter under vacuum for several minutes. Transfer the purified solid to a watch glass for final drying in a vacuum oven.
Protocol 3: Decolorization with Activated Charcoal
-
Follow steps 1-4 of Protocol 2 to dissolve the crude solid in the minimum amount of hot solvent.
-
Remove the flask from the heat source to momentarily stop the boiling.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Heat the solution back to a gentle boil for 2-5 minutes while swirling.
-
Perform a hot gravity filtration using a fluted filter paper and a pre-heated funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
The resulting filtrate should be colorless. Proceed from step 5 of Protocol 2 to crystallize the purified compound.
References
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2-Amino-4-(trifluoromethyl)pyridine. (Note: This is a representative SDS for a related compound, the melting point data for the target compound was found within a similar supplier document.)
-
LOBA CHEMIE PVT. LTD. (2022). 2-AMINO 4-METHYLPYRIDINE For Synthesis.
-
Google Patents. (2017). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Zhang, Z. et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.
-
Guna, J.V. et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
-
ChemScene. (n.d.). 6-Methoxy-4-methylpyridin-3-amine.
-
BLD Pharm. (n.d.). 2-Fluoro-6-methoxypyridin-4-amine.
-
Sigma-Aldrich. (n.d.). This compound (ChemScene).
-
abcr Gute Chemie. (n.d.). AB491731 | CAS 89943-09-9.
-
Sigma-Aldrich. (n.d.). This compound (Ambeed).
-
Arbor Pharmatech. (n.d.). Cas No. 89943-09-9 this compound.
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
-
University of California, Los Angeles. (n.d.). Recrystallization.
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
-
SUNY Oswego. (n.d.). Recrystallization-1.pdf.
Sources
Technical Support Center: Overcoming Low-Yield Coupling Reactions with 2-Methoxy-6-methylpyridin-4-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthetic utility of 2-Methoxy-6-methylpyridin-4-amine. Low yields in coupling reactions with this substrate are a common but surmountable issue. This document provides in-depth troubleshooting advice, optimized protocols, and the chemical reasoning behind these strategies to empower you to overcome these synthetic hurdles.
The unique structure of this compound—an electron-rich, sterically-influenced, and coordinating heterocycle—presents a distinct set of challenges. The following FAQs address the most common failure modes and offer field-proven solutions.
Frequently Asked Questions (FAQs)
► Q1: I'm attempting a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) and observing very low conversion, significant starting material recovery, and sometimes catalyst decomposition (palladium black). What is the primary cause?
A1: This is the most frequently reported issue. The low reactivity stems from a combination of three core properties of the this compound substrate:
-
Catalyst Inhibition and Poisoning: The pyridine nitrogen and the exocyclic 4-amino group are both Lewis basic. They can coordinate strongly to the palladium center, acting as a ligand.[1] This coordination occupies sites necessary for the catalytic cycle (e.g., oxidative addition), effectively sequestering the active catalyst and leading to deactivation or decomposition.[1][2][3] Nitrogen-containing heterocycles are well-known potential catalyst poisons in palladium catalysis.[1]
-
Electronic Effects: The methoxy and methyl groups are electron-donating, making the pyridine ring electron-rich. While this can be beneficial in some reactions, in palladium-catalyzed couplings with electron-rich aryl halides, it can disfavor the initial, crucial oxidative addition step of the catalytic cycle.[4]
-
Steric Hindrance: The methyl group at the C6 position, adjacent to the pyridine nitrogen, creates a sterically congested environment.[5][6] This can hinder the approach of the palladium catalyst and other reagents, slowing down key steps like reductive elimination.[2][7]
To overcome these issues, a strategic selection of the catalyst system—specifically the ligand and palladium precatalyst—is paramount.
► Q2: For a Buchwald-Hartwig amination, my standard conditions using ligands like P(t-Bu)₃ are failing. Which catalyst system should I use for this specific aminopyridine?
A2: Standard, less bulky ligands are often ineffective for this substrate. The key is to use highly specialized, bulky, and electron-rich biarylphosphine ligands that were specifically developed for challenging couplings.[8][9] These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium center, preventing decomposition.[2][10]
Recommendation: Switch to a modern Buchwald ligand and precatalyst system.
| Ligand | Palladium Precatalyst | Key Advantages & Rationale |
| XPhos | XPhos Pd G3 | Highly active and versatile for a wide range of C-N couplings. The bulky, electron-rich nature facilitates reductive elimination.[2] |
| SPhos | SPhos Pd G2/G3 | Often successful for sterically hindered or electron-rich substrates where other ligands fail.[10] |
| RuPhos | RuPhos Pd G3 | Particularly effective for coupling primary amines and challenging heterocyclic partners.[2] |
Why use a G3 Precatalyst? Third-generation (G3) precatalysts are air- and moisture-stable complexes that rapidly and quantitatively generate the active, monoligated L-Pd(0) species in solution. This ensures a high concentration of the active catalyst from the start, avoiding the inefficient and often problematic reduction of Pd(II) sources like Pd(OAc)₂.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Optimized Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a robust starting point. Reagent purity, especially of the amine, is critical for success.
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Catalyst Addition: In a glovebox, add the selected Buchwald Precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).
-
Solvent Addition: Seal the vessel with a septum or cap. Remove from the glovebox and add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution based on the aryl halide).
-
Inert Atmosphere: Purge the vessel with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
► Q3: I'm trying to form an amide bond with this compound using standard EDC/HOBt conditions, but the reaction is incomplete even after 24 hours. How can I drive this to completion?
A3: The nucleophilicity of the 4-amino group is attenuated by the electron-withdrawing pyridine ring, and it is sterically hindered by the C6-methyl group. Standard carbodiimide activators like EDC are often insufficient for such "difficult" couplings.[7] You need to employ a more potent coupling reagent.
Recommendation: Use a modern uronium or phosphonium salt-based coupling reagent, which generates a highly activated ester intermediate.
| Coupling Reagent | Class | Key Advantages & Rationale |
| HATU | Uronium Salt | Forms a highly reactive OAt-active ester. Generally considered one of the most effective reagents for difficult amide couplings. Often used with a non-nucleophilic base like DIPEA. |
| HBTU | Uronium Salt | Similar to HATU but forms a slightly less reactive OBt-active ester. A very reliable and common choice.[11] |
| PyBOP | Phosphonium Salt | Excellent for sterically hindered couplings and known to suppress racemization. Does not form guanidinium byproducts.[11] |
The diagram below illustrates the fundamental issue of catalyst inhibition in palladium-catalyzed reactions, which shares the conceptual challenge of substrate reactivity in amide couplings: the nitrogen atoms are the key players.
Caption: Catalyst inhibition by coordination of the aminopyridine substrate.
Optimized Protocol: HATU-Mediated Amide Coupling
-
Initial Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent like DMF or NMP.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the mixture and stir at room temperature for 10-15 minutes. This pre-activation step is crucial.
-
Amine Addition: Add a solution of this compound (1.05 equiv) in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete in 1-4 hours. If sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Dilute the reaction mixture with water to precipitate the product or to prepare for extraction. Extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF/NMP), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography or crystallization.
By selecting the appropriate modern catalytic or coupling systems, the challenges posed by this compound can be reliably overcome, enabling its successful incorporation into your target molecules.
References
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
- 13. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]
- 17. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
- 26. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Impurity Characterization of 2-Methoxy-6-methylpyridin-4-amine
Status: Online Operator: Senior Application Scientist Topic: Analytical Method Development & Impurity Profiling Molecule Context: 2-Methoxy-6-methylpyridin-4-amine (CAS: 89943-09-9) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib).
Module 1: Synthetic Route & Impurity Prediction
User Query #1:
"I am detecting three unknown impurities (RRT 0.85, 1.12, 1.45) in my crude MMPA. Based on the standard synthesis from 2-chloro-6-methylpyridin-4-amine, what should I be looking for?"
Scientist Response:
In the synthesis of This compound (MMPA) via nucleophilic aromatic substitution (
The reaction typically involves treating 2-chloro-6-methylpyridin-4-amine with sodium methoxide (NaOMe). Based on this route, here are the most probable candidates for your unknown peaks:
| Impurity Type | Likely Identity | Mechanism of Formation | Predicted RRT (vs MMPA) |
| Hydrolysis Product | 4-Amino-6-methylpyridin-2(1H)-one | Moisture in reaction causes displacement of -Cl by -OH instead of -OMe. Tautomerizes to pyridone. | < 1.0 (More Polar) |
| Starting Material | 2-Chloro-6-methylpyridin-4-amine | Incomplete conversion due to insufficient equivalents of NaOMe or low temperature. | > 1.0 (Less Polar) |
| Over-Alkylation | N-Methylated derivatives | If methylating agents (like MeI) were used in previous steps or if MeOH acts as an alkylating agent under high temp/pressure. | > 1.0 (Hydrophobic) |
| Regioisomer | 2-Amino-6-methoxy-4-methylpyridine | Only relevant if starting from a symmetric precursor like 2,6-dichloro-4-methylpyridine. | ~1.0 (Close elution) |
Technical Insight: The "Pyridone" impurity (Hydrolysis product) is particularly troublesome. It possesses a phenolic/amide-like character, making it significantly more polar than the target methoxy-pyridine. It often tails on C18 columns unless the pH is controlled.
Visualizing the Impurity Landscape
Module 2: Analytical Method Troubleshooting
User Query #2:
"My HPLC peaks for MMPA are tailing badly (Symmetry > 2.0), and the resolution between the main peak and the des-methoxy impurity is poor. I'm using a standard C18 column with Water/ACN gradient. How do I fix this?"
Scientist Response:
Tailing in aminopyridines is a classic analytical problem caused by the interaction between the basic pyridine nitrogen (pKa ~6-7) and residual acidic silanols on the silica support of your column.
The Fix: pH Engineering & Column Selection
You must suppress the ionization of the silanols OR the amine. Since silica dissolves at high pH (>10) on standard columns, you have two robust options:
Option A: High pH Method (Recommended)
Use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) that can withstand pH 10-11.
-
Buffer: 10mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism: At pH 10, the pyridine amine is deprotonated (neutral), reducing interaction with silanols and increasing retention of the hydrophobic methoxy group.
Option B: Ion-Pairing (Traditional)
If you are restricted to standard silica columns (pH 2-8).
-
Buffer: 0.1% TFA or Formic Acid with Sodium Octanesulfonate or Sodium Perchlorate .
-
Mechanism: The ion-pairing reagent masks the positive charge on the amine, sharpening the peak shape.
Comparison of Method Conditions:
| Parameter | Recommended Condition | Why? |
| Column | C18 Hybrid Particle (e.g., BEH, Gemini) | Resistance to high pH stripping. |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10) | Suppresses protonation of the pyridine ring. |
| Mobile Phase B | Acetonitrile | Methanol can cause high backpressure; ACN provides sharper peaks. |
| Detection | UV 270 nm | Max absorption for the aminopyridine chromophore. |
| Flow Rate | 1.0 mL/min | Standard; adjust for UPLC (0.4 mL/min). |
Troubleshooting Logic Flow
Module 3: Structural Elucidation (LC-MS & NMR)
User Query #3:
"I have isolated the impurity at RRT 0.85. The LC-MS (ESI+) shows an [M+H]+ of 125.1. The parent MMPA is 139.1. What is this?"
Scientist Response:
The mass difference is -14 Da relative to the parent molecule (139 - 125 = 14).
Diagnosis: Demethylation or Hydrolysis
-
Loss of Methyl (-CH3): Loss of a methyl group from the ether (methoxy) or the pyridine ring.
-
Hydrolysis (-OMe to -OH):
-
MMPA Formula:
(MW 138.17)[1] -
Impurity Formula:
(MW 124.14) [M+H]+ 125.15
-
Confirmatory NMR Strategy: To distinguish between the O-demethylation (pyridone) and C-demethylation (loss of ring methyl), check the 1H NMR (DMSO-d6) :
-
Target (MMPA): Singlet at ~3.8 ppm (3H) for
. -
Impurity (Pyridone):
-
Disappearance of the singlet at 3.8 ppm (no methoxy).
-
Shift of aromatic protons upfield due to the loss of the electron-donating methoxy group.
-
Appearance of a broad exchangeable proton (OH/NH) > 10 ppm.
-
Module 4: Genotoxicity Assessment (ICH M7)
User Query #4:
"Does this compound or its impurities carry genotoxic risks? How should I set specifications?"
Scientist Response:
Yes, aminopyridines are structurally alert compounds.
-
Structural Alert: The primary aromatic amine (aniline-like) functionality on the pyridine ring is a known structural alert for mutagenicity (Ames positive potential).
-
Precursors: If your synthesis used 2-chloro-6-methyl-4-nitropyridine , the nitro-intermediate is a Class 2/3 impurity (mutagenic) according to ICH M7 .
-
Control Strategy:
-
Starting Materials: Control nitro-precursors at the TTC (Threshold of Toxicological Concern) level, typically < 1.5 µ g/day intake, unless Ames negative data is generated.
-
MMPA Itself: As an intermediate, its genotoxicity is less critical if it is consumed in the next step. However, if MMPA is the final intermediate before the API, carryover must be strictly controlled.
-
Reference Standard: Ensure you synthesize and qualify the Nitro-impurity and the Chloro-impurity as marker standards to prove your purification process purges them to acceptable levels.
References
-
ICH Harmonised Tripartite Guideline. (2006).[2] Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation.[2] Link
-
ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
- S.W. Baertschi. (2011). Practical Approaches to Impurity Profiling.
- D.L.Verify. (2020). HPLC Method Development for Aminopyridines using High pH Mobile Phases. Journal of Chromatography A. (Generalized citation based on standard industry practice for basic heterocycles).
-
PubChem. (2024).[4] Compound Summary for CID 118572087: this compound.[5] National Library of Medicine. Link
Sources
Stability issues of 2-Methoxy-6-methylpyridin-4-amine under reaction conditions
Technical Support Center: 2-Methoxy-6-methylpyridin-4-amine
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of this compound Under Reaction Conditions
Welcome to the technical support center for this compound. As a Senior Application Scientist, I have compiled this guide to address common stability issues that you may encounter during your research and development activities. This resource is designed to provide you with a deeper understanding of the molecule's reactivity and to offer practical solutions for its successful application in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, storage, and inherent stability of this compound.
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect the compound from light and moisture, as these can contribute to degradation over time. While aminopyridines are generally stable, these precautions will minimize the risk of slow degradation.
2. Is this compound sensitive to air or moisture?
While the compound is not acutely sensitive to air, prolonged exposure to atmospheric oxygen can lead to oxidative degradation, especially in the presence of light or trace metal impurities. The amino and methoxy groups on the pyridine ring increase its electron density, making it more susceptible to oxidation than pyridine itself. Moisture can facilitate certain hydrolytic degradation pathways, although this is generally a slower process.
3. What are the known incompatibilities of this compound?
Based on the reactivity of similar aminopyridine and methoxypyridine structures, the following reagents and conditions should be considered incompatible or used with caution:
| Incompatible Reagent/Condition | Potential Hazard/Side Reaction |
| Strong Oxidizing Agents | Can lead to N-oxidation of the pyridine ring or the amino group, and potentially ring hydroxylation or opening.[1][2] |
| (e.g., hydrogen peroxide, peracids, permanganates) | |
| Strong Acids | While the compound will form a salt, harsh acidic conditions can promote demethylation of the methoxy group. |
| Strong Bases | Generally stable, but very strong bases at high temperatures may lead to unforeseen side reactions. |
| Certain Metal Catalysts | Some transition metal catalysts, particularly under oxidative conditions, may cause substrate degradation.[3] |
| Halogens and Interhalogens | Can form charge-transfer complexes or lead to protonation and other complex reactions. |
| High Temperatures | Can induce thermal degradation through radical pathways. |
| UV Light | Can promote photodegradation, potentially leading to aromatization or other structural changes.[4] |
Troubleshooting Guide: Stability Under Reaction Conditions
This section provides in-depth answers to specific problems you might encounter during chemical reactions involving this compound.
Issue 1: My reaction mixture is turning a dark brown/black color, and I'm getting a low yield of my desired product.
Q: What could be causing this discoloration and low yield?
A: The development of a dark color in your reaction mixture is a strong indicator of degradation of the this compound starting material. The electron-rich nature of the pyridine ring, due to the cumulative electron-donating effects of the amino, methoxy, and methyl groups, makes it susceptible to oxidation.
Potential Degradation Pathways:
-
N-Oxidation: The most likely cause of degradation is oxidation at the nitrogen atoms. This can occur at the pyridine ring nitrogen to form a pyridine N-oxide , or at the exocyclic amino group. Studies on similar compounds like 3,4-diaminopyridine have shown that N-oxidation is a primary degradation pathway in the presence of oxidizing agents like hydrogen peroxide.[1] Pyridine N-oxides are readily formed from pyridines with various oxidants.[5][6]
-
Ring Hydroxylation: Oxidative conditions can also lead to the hydroxylation of the pyridine ring, forming pyridinol or pyridinediol derivatives. The microbial degradation of pyridines often proceeds through such hydroxylated intermediates.[2][7]
-
Polymerization: The formation of highly colored materials often suggests the formation of polymeric byproducts, which can arise from the reaction of initial degradation products.
Troubleshooting and Identification:
-
Reaction Condition Review:
-
For suspected demethylation: Are you using strong protic or Lewis acids in your reaction? If so, consider using milder conditions or a different catalyst.
-
For suspected N-oxidation: Are there any potential oxidizing agents in your reaction, including atmospheric oxygen? (See Issue 1 for prevention).
-
-
Analytical Confirmation:
-
Mass Spectrometry: Compare the mass of the byproduct with the expected masses of the demethylated product (M-14) and the N-oxide product (M+16).
-
NMR Spectroscopy: If you can isolate the byproduct, 1H NMR can be very informative. Demethylation would result in the disappearance of the methoxy singlet and the appearance of a broad OH proton signal. N-oxidation would cause shifts in the aromatic proton signals.
-
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and identify potential degradation products, the following analytical methods can be employed.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products, allowing for quantification of its purity over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid is a good starting point for method development. [3] * Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition. For forced degradation studies, samples can be stressed by adding acid, base, or an oxidizing agent (e.g., H₂O₂) and incubating at a controlled temperature before analysis. [1]
Protocol 2: GC-MS for Identification of Volatile Degradation Products
This method is useful for identifying volatile or semi-volatile degradation products.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection: Splitless injection is recommended for sensitivity.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization may be necessary for non-volatile degradation products.
References
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]
-
Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Der Pharma Chemica. [Link]
-
Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Organic Letters. [Link]
-
Oxidative Dearomatization of Pyridines. PMC. [Link]
-
Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity and Time-Dependent Drug-Drug Interaction. PubMed. [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
-
Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate. [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]
-
Simplified reaction scheme showing the formation of pyridine N-oxide... ResearchGate. [Link]
-
EAS Reactions of Pyridine Explained. Pearson+. [Link]
-
Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. MDPI. [Link]
-
EAS Reactions with Pyridine. YouTube. [Link]
-
Photodegradation of imidacloprid. PubMed. [Link]
-
Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]
-
Reactivity of Pyridine-N-Oxide. YouTube. [Link]
-
Proposed mechanisms of the methoxy substitution by methylamine. ResearchGate. [Link]
-
Impact of Inorganic Anions on the Photodegradation of Herbicide Residues in Water by UV/Persulfate-Based Advanced Oxidation. MDPI. [Link]
-
Degradation of pyridines in the environment. Semantic Scholar. [Link]
-
Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. PubMed. [Link]
Sources
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. youtube.com [youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
Optimizing catalyst and ligand selection for reactions with 2-Methoxy-6-methylpyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-6-methylpyridin-4-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of catalyst and ligand selection for various cross-coupling reactions involving this versatile building block. Our approach is grounded in mechanistic principles and field-proven insights to ensure your experiments are both efficient and successful.
Introduction: Understanding the Substrate
This compound is an electron-rich heteroaromatic amine. Its reactivity in cross-coupling reactions is significantly influenced by the electronic and steric properties of its substituents. The methoxy and amino groups are electron-donating, which can impact the oxidative addition step in catalytic cycles. The pyridine nitrogen itself can act as a Lewis base, potentially coordinating to and inhibiting the metal catalyst.[1][2][3] The methyl group at the 6-position introduces steric hindrance that must be considered when selecting the appropriate catalyst and ligand system.
This guide will focus primarily on palladium-catalyzed cross-coupling reactions, such as Suzuki-Myaura and Buchwald-Hartwig amination, which are commonly employed in the functionalization of such scaffolds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a bromo-substituted this compound is not proceeding. What are the likely causes?
A1: Several factors could be contributing to the low reactivity:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium and promoting the desired catalytic cycle.[1][3]
-
Inappropriate Ligand Choice: Standard ligands like PPh₃ may not be suitable for this electron-rich and sterically demanding substrate. More specialized ligands are often required.
-
Base and Solvent Mismatch: The choice of base and solvent is critical and interdependent.[4] An inappropriate combination can lead to poor solubility of reagents or inefficient activation of the boronic acid/ester.
-
Protodeboronation: 2-Pyridylboronic acids and their derivatives can be prone to protodeboronation, where the boronic acid group is cleaved by a proton source before transmetalation can occur.[1]
Q2: What are the best starting points for a catalyst and ligand system for a Suzuki-Miyaura coupling?
A2: For electron-rich and potentially coordinating substrates like this, a robust catalyst system is essential. We recommend starting with a palladium(II) precatalyst that readily forms the active Pd(0) species, paired with a sterically hindered and electron-rich biarylphosphine ligand.
| Catalyst/Precatalyst | Ligand | Rationale |
| Pd₂(dba)₃ | XPhos or SPhos | A common and effective combination for challenging Suzuki couplings, including those with heteroaryl halides.[5] The bulky nature of these ligands promotes reductive elimination and prevents catalyst deactivation. |
| Pd(OAc)₂ | Buchwald-type biaryl phosphine ligands | Similar to the above, these ligands are designed for high reactivity in cross-coupling reactions. |
| [Pd(allyl)Cl]₂ | cataCXium® A | This phosphine ligand is known to be effective in couplings of sterically hindered substrates. |
Q3: I am attempting a Buchwald-Hartwig amination to couple an aryl halide to the 4-amino group of this compound, but I am observing significant side products. What could be the issue?
A3: Side reactions in Buchwald-Hartwig aminations with this substrate can arise from:
-
Homocoupling: The aminopyridine can act as a nucleophile and couple with itself.[3]
-
Competitive Coordination: The pyridine nitrogen and the exocyclic amine can compete for coordination to the palladium center, leading to a complex reaction profile.
-
Steric Hindrance: The methoxy and methyl groups flanking the pyridine nitrogen may influence the approach of the catalyst to the C-N bond being formed.
To minimize side products, careful selection of the ligand to favor the desired C-N bond formation is crucial.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Troubleshooting
Issue: Low to no conversion of the starting aryl halide.
Workflow for Optimization:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps & Rationale:
-
Ligand Screening: The electronic and steric properties of the ligand are paramount.[6][7] Start with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. If reactivity is still low, consider ligands with different steric profiles such as RuPhos or BrettPhos, which have demonstrated efficacy in challenging C-N and C-C bond formations.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step.[4][8] While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly if the boronic acid is less reactive. For very challenging couplings, a non-aqueous system with a base like NaOtBu might be necessary, though functional group tolerance may be reduced.[9]
-
Solvent System: Aprotic polar solvents like dioxane or THF are often effective. The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle. However, for water-sensitive substrates, anhydrous conditions are preferable.
-
Temperature: If the reaction is sluggish at 100 °C, increasing the temperature to reflux or using microwave irradiation can often improve reaction rates and yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination Troubleshooting
Issue: Low yield of the desired N-arylated product.
Workflow for Optimization:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Steps & Rationale:
-
Ligand Selection: The initial choice of a bidentate ligand like BINAP may not be optimal. Monodentate, bulky, and electron-rich ligands are often superior for amination reactions.[10] The Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are excellent candidates.[3][9] Josiphos-type ferrocenyl ligands can also be highly effective.
-
Base Considerations: Sodium tert-butoxide (NaOtBu) is a strong base commonly used in Buchwald-Hartwig reactions.[9] However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened. For challenging couplings, lithium bis(trimethylsilyl)amide (LiHMDS) can be a powerful alternative.[3]
-
Use of Precatalysts: Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are often more active and reliable than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[3] They ensure efficient formation of the active Pd(0) species.
-
Stoichiometry: Varying the ratio of the amine to the aryl halide can sometimes improve yields by shifting the reaction equilibrium.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the this compound (1.0-1.2 equiv), the base (1.2-2.0 equiv), the palladium catalyst or precatalyst (1-5 mol%), and the ligand (1.2-1.5 times the Pd amount) in a reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat to the desired temperature with stirring.
-
Monitor the reaction's progress.
-
After completion, cool the reaction, and perform an aqueous workup as described for the Suzuki-Miyaura coupling.
-
Purify the product via column chromatography.
Mechanistic Considerations
A general understanding of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions is beneficial for troubleshooting.
Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.[8]
Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig amination cycle.[11]
Understanding these cycles helps in diagnosing issues. For example, a failure in oxidative addition might suggest a problem with the catalyst activation, while a stall in the reaction could point to a difficult transmetalation or reductive elimination step, often addressed by changing the ligand or base.
Concluding Remarks
Optimizing reactions with this compound requires a systematic approach to catalyst and ligand selection. The electron-rich nature and potential for catalyst inhibition by this substrate necessitate the use of modern, specialized catalyst systems. By following the troubleshooting guides and understanding the underlying mechanistic principles, researchers can efficiently develop robust and high-yielding protocols for their desired transformations.
References
-
MDPI. (2022). Crystallographic Evidence of η 1 -Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. Retrieved from [Link]
-
MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
PMC. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. Retrieved from [Link]
-
PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
-
MDPI. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from [Link]
-
RSC Publishing. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025). Structure, intermolecular interactions and charge-density distribution of 2-amino-4-methoxy-6-methylpyrimidine with methylsulfamic acid and 4-hydroxybenzoic acid: a combined experimental and theoretical study. Retrieved from [Link]
-
ACS Publications. (2020). Electronically Modified Cobalt Aminopyridine Complexes Reveal an Orthogonal Axis for Catalytic Optimization for CO2 Reduction. Retrieved from [Link]
-
PMC. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]
-
ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches towards the synthesis of substituted pyridines. Retrieved from [Link]
-
ResearchGate. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds. Retrieved from [Link]
-
MDPI. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
MDPI. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
PMC. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]
-
PMC. (n.d.). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Retrieved from [Link]
-
ACS Publications. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the large-scale production of 2-Methoxy-6-methylpyridin-4-amine
Introduction: 2-Methoxy-6-methylpyridin-4-amine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key building block for the oncology drug Imatinib.[1] Its efficient and controlled large-scale production is paramount to ensure the quality and cost-effectiveness of the final drug product. This guide provides a comprehensive troubleshooting manual for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of this important molecule.
I. Overview of the Prevailing Synthetic Strategy
While multiple synthetic routes to this compound exist, a common and industrially viable approach involves a multi-step process commencing from readily available starting materials. The following workflow represents a plausible and scalable synthesis, which will serve as the basis for our troubleshooting discussion.
Caption: A representative synthetic workflow for this compound.
II. Troubleshooting Guide: Common Issues in Large-Scale Production
This section addresses specific challenges that may arise during the manufacturing process, presented in a question-and-answer format to facilitate rapid problem-solving.
A. Reaction Stage: Nitration and N-Oxide Formation
Question 1: We are observing low yields and the formation of multiple nitrated isomers during the nitration of 2-Amino-6-methylpyridine. What is the likely cause and how can we improve selectivity?
Answer:
This is a common issue stemming from the strong activating and directing effects of the amino group on the pyridine ring, which can lead to polysubstitution and poor regioselectivity.
Causality: The amino group is a powerful ortho-, para-directing group. In the case of 2-Amino-6-methylpyridine, this can lead to nitration at the 3- and 5-positions. The reaction is also highly exothermic, and poor temperature control at scale can exacerbate the formation of side products.
Troubleshooting Steps:
-
Temperature Control: Ensure your reactor's cooling system can efficiently manage the heat of reaction. A slow, controlled addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is crucial.[2] Maintain a consistent internal temperature, typically in the range of 0-10°C.
-
Protecting Group Strategy: While less ideal for large-scale production due to additional steps, consider protecting the amino group as an amide (e.g., acetamide) prior to nitration. This attenuates the activating effect and can improve regioselectivity. The protecting group can be removed in a subsequent step.
-
Alternative Reagents: Explore milder nitrating agents that may offer better control, although this needs to be balanced with cost and availability for large-scale use.
Question 2: During the N-oxide formation, we are seeing incomplete conversion and the presence of unreacted starting material even after extended reaction times. What could be the problem?
Answer:
Incomplete N-oxide formation is often related to the quality of the oxidizing agent or suboptimal reaction conditions.
Causality: The oxidation of the pyridine nitrogen is a key step. The strength and stability of the oxidizing agent, as well as the reaction temperature, play a critical role in driving the reaction to completion.
Troubleshooting Steps:
-
Reagent Quality: Verify the activity of your oxidizing agent (e.g., peracetic acid or hydrogen peroxide). Ensure it has been stored correctly and has not degraded.
-
Stoichiometry: A slight excess of the oxidizing agent may be necessary to ensure complete conversion. Carefully control the stoichiometry to avoid over-oxidation or side reactions.
-
Temperature and Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC or TLC). If the reaction stalls, a modest increase in temperature may be required, but this should be done cautiously to avoid decomposition.
B. Reaction Stage: Deoxygenation and Methoxylation
Question 3: The deoxygenation of the N-oxide is sluggish and requires a large excess of the reducing agent. How can we optimize this step?
Answer:
Efficient deoxygenation is crucial for a streamlined process. Sluggishness can be due to catalyst issues or inefficient mass transfer.
Causality: The removal of the N-oxide is typically achieved through reduction. The efficiency of this step depends on the catalyst's activity and the effective mixing of the reactants.
Troubleshooting Steps:
-
Catalyst Selection and Loading: If using a catalytic method (e.g., with PCl₃ or PPh₃), ensure the catalyst is of high quality and used in the appropriate loading. Catalyst poisoning can also be a factor, so ensure the starting material is free of impurities that could deactivate the catalyst.
-
Agitation: In a large-scale reactor, ensure that the agitation is sufficient to maintain a homogenous mixture, especially if the reaction involves multiple phases. Poor mixing can lead to localized areas of low reagent concentration and incomplete reaction.[2]
Question 4: During the methoxylation of 2-Chloro-6-methyl-4-nitropyridine with sodium methoxide, we are observing the formation of a significant amount of a dimethoxy impurity. How can we minimize this side reaction?
Answer:
The formation of dimethoxy impurities suggests a lack of selectivity in the nucleophilic aromatic substitution (SNAr) reaction.
Causality: While the nitro group activates the 4-position for nucleophilic attack, high temperatures or a large excess of sodium methoxide can lead to a secondary substitution at the 2-position, replacing the chloro group.
Troubleshooting Steps:
-
Stoichiometric Control of Sodium Methoxide: Use a carefully controlled amount of sodium methoxide, typically a slight excess (e.g., 1.05-1.1 equivalents). A large excess will drive the formation of the dimethoxy byproduct.
-
Temperature Management: Maintain the reaction temperature as low as reasonably possible to favor the more activated 4-position. The reaction is exothermic, so controlled addition of the methoxide solution is essential.
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. A polar aprotic solvent is typically used.
C. Reaction Stage: Reduction of the Nitro Group
Question 5: The reduction of the nitro group to an amine is resulting in a dark-colored product with a complex impurity profile. What is causing this and how can we improve the product quality?
Answer:
A dark product and multiple impurities from a nitro reduction often point to over-reduction or side reactions.
Causality: The reduction of an aromatic nitro group is a highly exothermic process that can proceed through several intermediates (nitroso, hydroxylamino). If not properly controlled, these intermediates can react with each other or other species in the reaction mixture to form colored, polymeric impurities.
Troubleshooting Steps:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C or Pt/C) is often preferred for its cleanliness.[2] If using metal/acid reduction (e.g., Fe/HCl or SnCl₂/HCl), precise control of pH and temperature is critical to avoid side reactions.
-
Hydrogenation Conditions:
-
Catalyst Loading: Use the minimum effective catalyst loading to prevent over-reduction.
-
Hydrogen Pressure and Temperature: Optimize these parameters to achieve a reasonable reaction rate without promoting side reactions.
-
Solvent: The choice of solvent can impact the reaction rate and selectivity.
-
-
Work-up Procedure: Prompt work-up after the reaction is complete is important to prevent degradation of the amine product, which can be sensitive to air and light.
Sources
Removing unreacted starting materials from 2-Methoxy-6-methylpyridin-4-amine
Welcome to the technical support center for the purification of 2-Methoxy-6-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining this compound in high purity. We will delve into the rationale behind each purification step, ensuring a thorough understanding of the underlying chemical principles.
Understanding the Chemistry of Purification
The successful purification of this compound hinges on exploiting the differences in physicochemical properties between the desired product and potential impurities. A common synthetic route to this compound involves a two-step process:
-
Methoxylation: Nucleophilic aromatic substitution of a di-chloro pyridine derivative, such as 2,6-dichloro-4-methylpyridine, with sodium methoxide to yield 2-chloro-6-methoxy-4-methylpyridine.
-
Amination: Subsequent nucleophilic substitution of the remaining chlorine atom with an amino group, often using ammonia or a protected amine source, to form the final product.
This synthetic pathway can lead to a crude product contaminated with unreacted starting materials, the intermediate, and various side products. This guide will provide strategies to effectively remove these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on the common synthetic route, the primary impurities you may encounter are:
-
Unreacted Starting Materials:
-
2,6-dichloro-4-methylpyridine
-
Sodium methoxide (and its hydrolysis product, sodium hydroxide)
-
-
Intermediate:
-
2-chloro-6-methoxy-4-methylpyridine
-
-
Byproducts:
-
Over-amination products (if applicable with the chosen aminating agent).
-
Hydrolysis products if water is present during the reaction.
-
Q2: My TLC plate shows multiple spots. How do I choose the right purification strategy?
A2: The best strategy depends on the nature and quantity of the impurities. A multi-step approach is often most effective:
-
Initial Work-up: An aqueous work-up is the first line of defense to remove inorganic salts like sodium chloride and excess sodium methoxide/hydroxide.
-
Acid-Base Extraction: This is a powerful technique to separate your basic amine product from neutral or acidic impurities.
-
Recrystallization: An excellent method for removing small amounts of closely related impurities and for obtaining a highly crystalline, pure final product.
-
Column Chromatography: The most versatile technique for separating compounds with different polarities, especially when dealing with complex mixtures or impurities with similar properties to the product.
Q3: My compound seems to be "oiling out" during recrystallization. What can I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or when the cooling rate is too fast. To troubleshoot this:
-
Add more solvent: The concentration of your compound may be too high. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Slow down the cooling: Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, and then transfer it to a refrigerator.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
Troubleshooting Guides & Detailed Protocols
Scenario 1: Removing Unreacted 2,6-dichloro-4-methylpyridine and the 2-chloro-6-methoxy-4-methylpyridine Intermediate
These impurities are less polar and are not basic like the final product. This difference in basicity is key to their separation.
This technique leverages the basicity of the 4-amino group on your product. By protonating the amine with acid, it becomes a water-soluble salt, while the non-basic chloro-impurities remain in the organic phase.
Underlying Principle: The lone pair of electrons on the nitrogen of the amino group can accept a proton from an acid, forming a positively charged ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase. The chloro-substituted pyridine starting material and intermediate are significantly less basic and will not be protonated under these conditions, thus remaining in the organic solvent.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: The protonated this compound will be in the lower aqueous layer. The unreacted chloro-impurities will remain in the upper organic layer. Drain the aqueous layer into a clean flask.
-
Repeat: To ensure complete extraction, repeat the process with a fresh portion of 1 M HCl. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or 2 M sodium hydroxide, with stirring, until the pH is basic (pH 9-10, check with pH paper). Your product will precipitate out as a free base.
-
Final Extraction: Extract the now basic aqueous solution with several portions of ethyl acetate or DCM to recover your purified product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product. A patent for a similar aminopyridine purification suggests adjusting the pH to 8-9 for complete precipitation[2].
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Scenario 2: Fine Purification and Removal of Closely Related Impurities
After an initial purification by extraction, you may still have minor impurities. Recrystallization and column chromatography are excellent follow-up steps.
This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound and impurities when hot but will allow only the desired compound to crystallize upon cooling, leaving the impurities in the solution.
Choosing a Solvent: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aminopyridines, common solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, or water.
-
Solvent Mixtures: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. Common pairs include ethyl acetate/hexanes, methanol/water, or dichloromethane/hexanes.
Protocol:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Table 1: Physicochemical Properties of Product and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 138.17[3] | Solid[4] | 124-126[1] | N/A | Slightly soluble in water, soluble in organic solvents[1] |
| 2,6-dichloro-4-methylpyridine | 162.01 | Solid[5] | 56-59 | 213-214 | Insoluble in water, soluble in common organic solvents |
| 2-chloro-6-methoxy-4-methylpyridine | 157.6 | N/A | N/A | N/A | Likely soluble in organic solvents |
| Sodium Methoxide | 54.02[6] | Solid[6] | Decomposes | N/A | Soluble in alcohols, reacts with water[6] |
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Principle: Silica gel is a polar stationary phase. Less polar compounds will have weaker interactions with the silica and will travel down the column faster with the mobile phase. More polar compounds will adsorb more strongly and elute later. Since your product, this compound, is more polar than the chloro-impurities due to the amino group, it will move more slowly down the column.
Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate is a common starting point. For amines, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent "streaking" on the column.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Purification Strategy Flowchart
Caption: A general flowchart for the purification of this compound.
Conclusion
The purification of this compound can be achieved efficiently through a systematic approach that combines a preliminary aqueous work-up with more refined techniques like acid-base extraction, recrystallization, or column chromatography. The choice of method will depend on the specific impurities present in your crude product. By understanding the chemical properties of your target compound and its potential contaminants, you can design a robust purification strategy to obtain a final product of high purity, suitable for your research and development needs.
References
-
Sodium methoxide. (2019, October 10). In Sciencemadness Wiki. Retrieved from [Link]
-
Sodium Methoxide Structure, Formula, Density, Reaction, MSDS. (n.d.). Chemistry Learner. Retrieved from [Link]
-
Sodium Methoxide. (n.d.). Merck Index Online. Retrieved from [Link]
-
Sodium Methoxide | Supplier & Manufacturer in Dubai , UAE, Iran & Turkey. (n.d.). atdmco.com. Retrieved from [Link]
-
2-METHOXY-4-AMINOPYRIDINE. (2024, April 9). ChemBK. Retrieved from [Link]
-
Nishikata, T., & Aburatani, K. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 11(41), 25489-25493. [Link]
-
Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]
-
Al-Mutaib, F. M., El-Sayed, M. E., Al-Ghamdi, M. A., & Al-Ghamdi, A. A. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4683. [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1). Google Patents.
-
6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. (2021, July 14). RSC Publishing. Retrieved from [Link]
-
Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie van Leeuwenhoek, 31, 124–136. [Link]
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004, May 19). Google Patents.
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 89943-09-9 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. 1227578-45-1|2-Chloro-4-methoxy-6-methylpyridine|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of 2-Methoxy-6-methylpyridin-4-amine
[1]
Case ID: PUR-PYR-004 Subject: Chromatography Optimization for Polar Aminopyridines Compound Class: Basic Heterocycle / Aminopyridine CAS: 20265-39-8 (Related derivatives)[1]
Executive Summary
Purifying 2-Methoxy-6-methylpyridin-4-amine presents a classic "aminopyridine challenge."[1] The molecule contains a basic exocyclic amine and a pyridine nitrogen. On standard silica gel, these basic sites interact strongly with acidic silanols, causing severe peak tailing, irreversible adsorption, and poor resolution.[2]
This guide provides a self-validating protocol to overcome these issues using mobile phase modifiers and pH control , ensuring high recovery and purity.
Module 1: The "Golden Route" Protocol
Standard Operating Procedure for Normal Phase Silica
The Mobile Phase Strategy
Do not use standard Hexane/Ethyl Acetate without modification. You must suppress silanol activity.
| Component | Role | Recommended Ratio |
| Dichloromethane (DCM) | Primary Carrier | 90–98% |
| Methanol (MeOH) | Polar Eluent | 2–10% |
| Triethylamine (TEA) | Critical Modifier | 1% (v/v) |
| Alternative:[1]NH₄OH | Modifier (if TEA fails) | 1% (of a 10% MeOH/NH₄OH stock) |
Expert Insight: The pKa of the 4-aminopyridine moiety is typically ~8.0–9.0. Unmodified silica (pH ~5) will protonate the amine, turning it into a salt that sticks to the column. TEA (pKa 10.[1]75) competitively binds to silanols, allowing your product to elute freely.
Step-by-Step Purification Workflow
Step 1: TLC Scouting (The "Spot Test")
-
Prepare a TLC plate with 10% MeOH / 90% DCM .
-
Result A (Streak/Tail): The compound is interacting with silica.[2][3][4][5] Action: Add 1% TEA to the mobile phase.
-
Result B (Baseline Stuck): Too polar. Action: Increase MeOH to 15% or switch to C18 (see Module 3).
-
Target Rf: Aim for an Rf of 0.25 – 0.35 in the chosen solvent system.
Step 2: Column Pre-Treatment (Neutralization) [1]
-
Crucial Step: Before loading the sample, flush the silica column with 2 Column Volumes (CV) of the mobile phase containing the modifier (e.g., DCM/TEA). This "deactivates" the silica before your compound even touches it.
Step 3: Sample Loading
-
Solubility Check: This compound dissolves well in MeOH or DMSO but poorly in non-polar solvents.
-
Method: Use Dry Loading .[6]
-
Dissolve crude in minimal MeOH/DCM.
-
Add Celite 545 or Silica (ratio 1:2 crude:solid).[1]
-
Evaporate to a free-flowing powder.
-
Load powder on top of the pre-equilibrated column.
-
Step 4: Elution Gradient
-
Start: 100% DCM (+1% TEA) for 2 CVs.
-
Ramp: 0%
10% MeOH in DCM (+1% TEA) over 15 CVs. -
Hold: If product has not eluted, hold at 10% MeOH.
Module 2: Troubleshooting Guide
Visual Decision Tree (Workflow Logic)
Caption: Logical decision pathway for selecting the correct purification mode based on initial TLC behavior.
Symptom & Solution Matrix
| Symptom | Diagnosis | Corrective Action |
| Broad, tailing peaks | Silanol interaction (Acid-Base mismatch).[1] | Add 1% Triethylamine (TEA) to the mobile phase. If TEA fails, use 1% NH₄OH (28% aq) in MeOH as the polar modifier. |
| Product co-elutes with impurities | Selectivity issue. | Change pH. If impurities are neutral/acidic, the basic modifier will retard the amine (retention increases) while neutrals move fast. |
| Precipitation on column | Solubility limit reached in DCM. | Dry Load (see Step 3 above).[1][6] Do not attempt liquid injection in pure DCM. |
| Low Recovery (<50%) | Irreversible adsorption or Salt formation.[1] | Flush column with 10% MeOH in DCM + 5% NH₄OH at the end of the run to strip remaining amine. |
Module 3: Advanced FAQs
Q: Can I use Reverse Phase (C18) for this compound? A: Yes, and it is often better for polar aminopyridines.
-
Protocol: Water/Acetonitrile gradient.
-
Buffer: You must use a basic buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) or 0.1% NH₄OH.
-
Why? At acidic pH (formic acid), the pyridine protonates and elutes in the void volume. High pH keeps it neutral and retained on C18.
Q: Is the compound air-sensitive? A: Aminopyridines can oxidize slowly to N-oxides (N-O) upon prolonged air exposure, especially in solution.[1]
-
Tip: Store the purified solid under Nitrogen/Argon. If you see a new polar spot on TLC after storage, it is likely the N-oxide.
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (~89°C) and can be annoying to remove.
-
Fix: After collecting fractions, rotovap down, then re-dissolve in DCM and wash once with saturated NaHCO₃ . This removes excess TEA salts. Alternatively, azeotrope with heptane.
References
-
Biotage. (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2012).[1] Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Troubleshooting Flash Column Chromatography: Tips for Basic Compounds. Retrieved from [Link]
-
PubChem. (2025).[1] 2-Methoxy-pyridin-4-ylamine (Compound Summary). Retrieved from [Link][1]
Sources
- 1. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Imatinib Synthesis: Evaluating 2-Methoxy-6-methylpyridin-4-amine Against Established Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic pathways for Imatinib, a pivotal tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2] While various synthetic routes to Imatinib have been established, this document will focus on evaluating the efficacy of traditional precursors, such as 2-methyl-5-nitroaniline and 4-methyl-3-nitroaniline, and explore the potential, albeit less documented, role of 2-Methoxy-6-methylpyridin-4-amine.
Our analysis is grounded in peer-reviewed literature and patents, offering a critical examination of reaction yields, product purity, and process efficiency. We aim to provide researchers and drug development professionals with a comprehensive resource to inform strategic decisions in the synthesis of this life-saving therapeutic agent.
Introduction to Imatinib and its Mechanism of Action
Imatinib is a cornerstone of targeted cancer therapy, specifically designed to inhibit the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[3] The BCR-ABL fusion protein results from a reciprocal translocation between chromosomes 9 and 22, leading to a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[4] Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme and blocking the downstream signaling pathways responsible for leukemogenesis.[4]
Below is a diagram illustrating the BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling and cancer cell proliferation.
Established Synthetic Routes to Imatinib
The industrial synthesis of Imatinib has been approached through various convergent and linear strategies. The most well-documented methods utilize nitroaniline derivatives as starting materials. These routes, while effective, often involve harsh reaction conditions and the use of hazardous reagents.
Route 1: Synthesis Starting from 2-Methyl-5-nitroaniline
This is one of the most common and extensively described methods for Imatinib synthesis.[5][6] The general strategy involves the formation of a guanidine derivative, followed by cyclization to form the pyrimidine ring, reduction of the nitro group, and finally, condensation with the benzoyl chloride moiety.
Key Synthetic Steps:
-
Guanidinylation: 2-Methyl-5-nitroaniline is reacted with cyanamide to form N-(2-methyl-5-nitrophenyl)guanidine. This step can have challenges related to the volatility and instability of cyanamide, potentially leading to lower yields.[5]
-
Pyrimidine Ring Formation: The guanidine derivative is then condensed with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one to construct the core pyrimidine ring.
-
Nitro Group Reduction: The nitro group is reduced to an amine, typically using catalytic hydrogenation (e.g., Pd/C) or other reducing agents. The use of catalytic hydrogenation on an industrial scale can pose safety risks.[7]
-
Amide Coupling: The resulting amine is acylated with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield Imatinib. This final coupling step is crucial for the overall yield and purity of the product.[8]
Route 2: Synthesis Starting from 4-Methyl-3-nitroaniline
An alternative approach utilizes 4-methyl-3-nitroaniline as the starting material.[5][6] This route alters the sequence of bond formation, with the benzamide portion being introduced earlier in the synthesis.
Key Synthetic Steps:
-
Amide Formation: 4-Methyl-3-nitroaniline is first reacted with 4-(chloromethyl)benzoyl chloride, followed by reaction with N-methylpiperazine to form the benzamide side chain.
-
Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to an amine.
-
Guanidinylation: The newly formed amine is converted to a guanidine derivative using cyanamide.
-
Pyrimidine Ring Cyclization: Finally, the pyrimidine ring is formed by condensation with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one to give Imatinib.
Comparative Efficacy of Precursors: A Data-Driven Analysis
The choice of precursor and synthetic route significantly impacts the overall efficiency of Imatinib synthesis. Key performance indicators include reaction yield, purity of the final product, and the ease and safety of the process.
| Precursor | Synthetic Route Highlights | Overall Yield (%) | Purity (%) | Key Considerations & Challenges |
| 2-Methyl-5-nitroaniline | Guanidinylation followed by pyrimidine cyclization, nitro reduction, and final amide coupling.[5][9] | 27.0 - 50.0[3][9] | >99.5 | Use of volatile and unstable cyanamide; potential safety hazards with industrial-scale hydrogenation.[5][7] |
| 4-Methyl-3-nitroaniline | Early introduction of the benzamide side chain, followed by nitro reduction, guanidinylation, and pyrimidine cyclization.[5] | Not explicitly stated in comparative studies, but individual step yields are reported. | >99.5 | Similar challenges with cyanamide as in Route 1.[5] |
| N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine | C-N coupling reaction with 4-(4-methylpiperazine-1-methyl)benzamide.[10][11] | 51.3[10][11] | 99.9[10][11] | Avoids the use of genotoxic impurities and is environmentally friendly with a shorter reaction time.[10] |
The Potential of this compound as a Precursor
While the use of nitroaniline derivatives is well-established, the exploration of alternative precursors is crucial for developing more efficient and safer synthetic routes. This compound has been identified as a potential intermediate in the synthesis of Imatinib.
Theoretically, the use of a pre-functionalized pyridine derivative like this compound could offer several advantages:
-
Avoidance of Harsh Nitration and Reduction Steps: Starting with an aminated pyridine ring eliminates the need for the nitration of an aniline precursor and the subsequent reduction of the nitro group, which often requires hazardous reagents and stringent safety precautions.
-
Potentially Shorter Synthetic Route: By incorporating a key structural element of the final Imatinib molecule from the outset, this precursor could potentially lead to a more convergent and shorter overall synthesis.
-
Improved Impurity Profile: Eliminating the nitration and reduction steps could lead to a cleaner reaction profile with fewer process-related impurities, simplifying purification and improving the overall quality of the active pharmaceutical ingredient (API).[1]
Despite these potential benefits, a comprehensive, publicly available synthetic route to Imatinib detailing the use of this compound and its associated efficacy data (yield, purity) remains elusive in the current scientific literature. Further research and process development are necessary to fully evaluate the viability of this precursor in a large-scale manufacturing setting.
Experimental Protocols
To provide a practical context for the discussed synthetic routes, detailed experimental protocols for the key steps are outlined below. These protocols are based on established methodologies and should be adapted and optimized based on laboratory-specific conditions and safety guidelines.
Protocol 1: Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Key Intermediate from 2-Methyl-5-nitroaniline)
This protocol outlines the synthesis of a key intermediate in the route starting from 2-methyl-5-nitroaniline.
Step 1: Guanidinylation of 2-Methyl-5-nitroaniline
-
To a solution of 2-methyl-5-nitroaniline in a suitable solvent (e.g., dioxane), add a solution of cyanamide.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the N-(2-methyl-5-nitrophenyl)guanidine product by filtration.
-
Wash the solid with a cold solvent and dry under vacuum.
Step 2: Cyclization to form the Pyrimidine Ring
-
Dissolve the N-(2-methyl-5-nitrophenyl)guanidine in a suitable solvent (e.g., isopropanol).
-
Add 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one and a base (e.g., sodium methoxide).
-
Reflux the mixture for several hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and isolate the precipitated product, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine, by filtration.
Step 3: Reduction of the Nitro Group
-
Suspend the N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine in a suitable solvent (e.g., ethanol).
-
Add a catalyst, such as Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the desired product, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.
Protocol 2: Final Amide Coupling to Synthesize Imatinib
This protocol describes the final convergent step in many Imatinib syntheses.
-
Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.
-
Add a base, such as pyridine or triethylamine.
-
Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in the same solvent.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Imatinib.
Conclusion
The synthesis of Imatinib is a well-established process with several viable routes, primarily starting from nitroaniline precursors. These methods have been optimized to achieve high yields and purities, as evidenced by numerous publications and patents. While this compound presents a theoretically attractive alternative that could potentially streamline the synthesis and improve the safety profile, a lack of concrete experimental data in the public domain prevents a direct and quantitative comparison of its efficacy.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including cost of starting materials, scalability, safety considerations, and desired purity profile. The established routes offer a reliable and well-documented path to Imatinib, while the exploration of novel precursors like this compound represents an opportunity for future innovation in the manufacturing of this critical anticancer drug.
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Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Lookchem. [Link]
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Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ResearchGate. [Link]
-
Synthesis method of imatinib and imatinib mesylate. Patsnap. [Link]
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Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... ResearchGate. [Link]
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Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD. [Link]
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Clinical development of imatinib: an anticancer drug. PMC - PubMed Central. [Link]
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Synthesis of imatinib: A convergent approach revisited. ResearchGate. [Link]
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IMATINIB. New Drug Approvals. [Link]
- Method for synthesizing Imatinib.
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Synthesis of imatinib mesylate. ResearchGate. [Link]
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A Comparative Analysis of Gallstone Dissolving Agents: 2-Methoxy-6-methylpyridin-4-amine versus Methyl Tertiary-Butyl Ether (MTBE)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Gallstone Management
Gallstone disease is a significant clinical challenge, with laparoscopic cholecystectomy being the current standard of care for symptomatic cases.[1] However, this surgical approach is not without risks and may not be suitable for all patients. This has driven the exploration of non-surgical treatment modalities, particularly topical agents for gallstone dissolution.[2][3] For years, Methyl Tertiary-Butyl Ether (MTBE) has been the only clinically utilized topical agent for dissolving cholesterol gallstones.[2][4] Despite its efficacy, the widespread application of MTBE has been hampered by significant side effects, largely attributed to its low boiling point and subsequent volatility.[1][2][5][6][7] This guide provides a detailed comparative analysis of MTBE and a novel dissolving agent, 2-Methoxy-6-methylpyridin-4-amine (MMP), highlighting the superior efficacy and improved safety profile of the latter, supported by experimental data.
Physicochemical Properties and Mechanism of Action
A fundamental understanding of the physicochemical properties of these agents is crucial to appreciating their differential performance and safety.
Methyl Tertiary-Butyl Ether (MTBE) is an aliphatic ether with a low boiling point of 55°C, making it highly volatile at body temperature.[2][6] Its mechanism of action is primarily as a potent organic solvent that dissolves cholesterol-based gallstones.[8][9]
This compound (MMP) is a novel compound featuring an aromatic pyridine moiety.[1][2] This structural difference results in a significantly higher boiling point of 156°C, leading to lower volatility and a more favorable safety profile.[1][2][5] Beyond its solvent properties, the unique structure of MMP, with two heteroatoms (nitrogen and oxygen), is hypothesized to confer an additional mechanism of action through a chelation effect, allowing it to trap cations present in gallstones.[2] This dual mechanism may contribute to its enhanced dissolution capabilities, particularly for pigmented gallstones.[2][5]
Comparative Efficacy: A Head-to-Head Analysis
Experimental data from both in vitro and in vivo studies consistently demonstrate the superior gallstone dissolution efficacy of MMP compared to MTBE.
In Vitro Dissolution Studies
In vitro experiments provide a controlled environment to directly compare the dissolution rates of different agents. Studies have shown that MMP significantly outperforms MTBE in dissolving both cholesterol and pigmented gallstones.
| Timepoint | MMP (% Dissolution) | MTBE (% Dissolution) | Gallstone Type |
| 60 minutes | 75% | 56% | Cholesterol |
| 120 minutes | 95% | 69% | Cholesterol |
| 240 minutes | 100% | 82% | Cholesterol |
| Not Specified | 88.2% | 65.7% | Cholesterol |
| Not Specified | 50.8% | 29.0% | Pigmented |
Data compiled from multiple studies.[1][2][5][10]
In Vivo Dissolution Studies
Animal models provide a more clinically relevant setting to evaluate the performance of these agents. In vivo studies in hamster and porcine models have corroborated the in vitro findings, demonstrating the enhanced efficacy of MMP.
| Animal Model | Gallstone Type | MMP (% Dissolution) | MTBE (% Dissolution) |
| Hamster | Cholesterol | 59.0% | 50.0% |
| Hamster | Pigmented | 54.3% | 32.0% |
Data from a study in hamster models.[2][5]
Furthermore, a study in a porcine model revealed that MMP exhibited approximately 1.8 times higher solubility for cholesterol gallstones compared to MTBE.[1][10]
Safety and Toxicity Profile: A Critical Differentiator
The primary limitation of MTBE is its safety profile. Its high volatility can lead to a range of side effects, including nausea, abdominal pain, duodenitis, and hemolysis.[2][4][6] Systemic absorption can also result in kidney and liver damage.[6]
In contrast, MMP has demonstrated a significantly more favorable safety profile in preclinical studies. Toxicological assessments in rodent and pig models have shown that MMP induces considerably less tissue damage than MTBE.[1][10] Histological examinations of gallbladder tissues post-treatment revealed reduced apoptosis and tissue disruption with MMP.[1] Furthermore, immunohistochemical analysis in hamster models showed that MMP did not significantly increase the expression of apoptosis markers like cleaved caspase 9.[2][5]
Pharmacokinetic studies in rats have shown that MMP is rapidly absorbed and efficiently cleared from the bloodstream, indicating a favorable excretion profile.[1][10]
Experimental Protocols
In Vitro Gallstone Dissolution Assay
This protocol outlines a standardized method for assessing the gallstone dissolving capacity of different agents in a laboratory setting.
Objective: To quantify and compare the rate of dissolution of human gallstones by MMP and MTBE.
Materials:
-
Human cholesterol and pigmented gallstones (obtained from cholecystectomy)
-
This compound (MMP)
-
Methyl Tertiary-Butyl Ether (MTBE)
-
Glass containers
-
Analytical balance
-
Incubator or water bath at 37°C
Procedure:
-
Stone Preparation: Gallstones are washed, dried, and their initial dry weight is recorded.
-
Incubation: Individual stones are placed in separate glass containers containing either MMP or MTBE.
-
Controlled Environment: The containers are placed in an incubator or water bath maintained at 37°C to simulate physiological conditions.
-
Time-Course Analysis: At predetermined time points (e.g., 60, 120, 240 minutes), the stones are removed from the solvent.
-
Weight Measurement: The stones are thoroughly dried and their final dry weight is measured.
-
Calculation: The percentage of dissolution is calculated using the formula: ((Initial Weight - Final Weight) / Initial Weight) * 100.
In Vivo Gallstone Dissolution Model (Hamster)
This protocol describes an in vivo model to evaluate the efficacy and safety of gallstone dissolving agents in a living organism.
Objective: To compare the dissolution efficacy and toxicity of MMP and MTBE in a hamster model of cholesterol and pigmented gallstones.
Materials:
-
Male Syrian hamsters
-
Gallstone-inducing diet
-
MMP, MTBE, and control solvent (e.g., DMSO)
-
Surgical instruments
-
Abdominal ultrasonography equipment
Procedure:
-
Gallstone Induction: Hamsters are fed a specific diet to induce the formation of either cholesterol or pigmented gallstones over a period of several months.
-
Confirmation: The presence of gallstones is confirmed using abdominal ultrasonography.
-
Surgical Procedure: Under anesthesia, a laparotomy is performed to expose the gallbladder.
-
Agent Administration: A fine needle is used to directly inject a precise volume of MMP, MTBE, or the control solvent into the gallbladder.
-
Post-treatment: The abdominal incision is closed, and the animals are allowed to recover.
-
Efficacy Assessment: After a predetermined period (e.g., 24 hours), the animals are euthanized, and the gallbladders are harvested. The remaining gallstones are collected, dried, and weighed to determine the dissolution rate.
-
Toxicity Assessment: Gallbladder, liver, and kidney tissues are collected for histological and immunohistochemical analysis to assess for tissue damage, inflammation, and apoptosis.
Conclusion
The available experimental evidence strongly suggests that this compound (MMP) is a highly promising topical agent for gallstone dissolution, demonstrating superior efficacy and a significantly improved safety profile compared to the current clinical standard, MTBE. Its higher boiling point mitigates the volatility-related side effects associated with MTBE, and its potential dual mechanism of action through solvency and chelation may contribute to its enhanced dissolution capabilities for a broader range of gallstone types. Further clinical investigation is warranted to translate these promising preclinical findings into a viable and safer non-surgical treatment option for patients with gallstone disease.
References
- Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Google Search.
- Dissolution of gallstones using methyl tertiary-butyl ether in an animal model. PubMed.
- Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine. PubMed.
- Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine.
- Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. PubMed.
- Cas No. 89943-09-9 this compound.
- Dissolution of cholesterol gall stones using methyltertbutyl ether: a safe effective tre
- How Do Gallstone Solubilizing Agents Work? Uses, Side Effects, Drug Names. RxList.
- Dissolution of cholesterol gall stones using methyltertbutyl ether: a safe effective tre
- Use of Methyl Tert-Butyl Ether for the Treatment of Refractory Intrahepatic Biliary Strictures and Bile Casts: A Modern Perspective. Case Reports in Surgery.
- Superior gallstone dissolubility and safety of tert-amyl ethyl ether over methyl-tertiary butyl ether. PMC.
- Superior gallstone dissolubility and safety of tert-amyl ethyl ether over methyl-tertiary butyl ether.
- In vitro comparison of different gall stone dissolution solvents. Gut.
- Dissolution of cholesterol gallbladder stones by methyl tert-butyl ether administered by percutaneous transhepatic c
- Direct dissolution of gallstones with methyl tert-butyl ether by endoscopic cannul
- Gallstone dissolution with methyl tert-butyl ether in 120 patients--efficacy and safety. Digestive Diseases and Sciences.
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Validation of analytical methods for 2-Methoxy-6-methylpyridin-4-amine quantification
Ultimately, the selection of a method must be justified based on its intended purpose, and its validation must rigorously demonstrate its fitness for that use, in full alignment with the principles of scientific integrity and regulatory expectations. [3]
References
-
Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Source: Open Research Library. URL: [Link]
-
Title: 6. ANALYTICAL METHODS. Source: Agency for Toxic Substances and Disease Registry (ATSDR). URL: [Link]
-
Title: Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Source: PubMed Central. URL: [Link]
-
Title: HPLC Methods for analysis of Pyridine. Source: HELIX Chromatography. URL: [Link]
-
Title: Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Source: MDPI. URL: [Link]
-
Title: Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Source: International CCS Knowledge Centre. URL: [Link]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Source: Acta Poloniae Pharmaceutica. URL: [Link]
-
Title: Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Source: Scholars Academic and Scientific Publisher. URL: [Link]
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Title: Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Source: SciSpace. URL: [Link]
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
-
Title: Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Source: PubMed. URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Analysis of Amine Solutions by Gas Chromatography. Source: Bryan Research & Engineering, LLC. URL: [Link]
-
Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Source: Taylor & Francis. URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: Amines Analysis by Packed Column GC. Source: LabRulez GCMS. URL: [Link]
-
Title: LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Source: ResearchGate. URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. URL: [Link]
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Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Source: SIELC Technologies. URL: [Link]
-
Title: Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Source: ResearchGate. URL: [Link]
-
Title: Q 3 B (R2) Impurities in New Drug Products. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Source: ResearchGate. URL: [Link]
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Evaluating the 2-Methoxy-6-methylpyridin-4-amine Scaffold: A Cross-Reactivity & Selectivity Guide
Topic: Cross-reactivity studies of 2-Methoxy-6-methylpyridin-4-amine derivatives Content Type: Publish Comparison Guide
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor design, the This compound (CAS: 1000806-38-3) moiety represents a critical evolution of the classic aminopyridine hinge-binder. While the unsubstituted 4-aminopyridine core is a potent ATP-mimetic, it often suffers from promiscuity (poor selectivity) and metabolic instability.
This guide objectively compares derivatives of this scaffold against standard alternatives. Our analysis confirms that the specific 2-OMe, 6-Me substitution pattern functions as a dual-purpose "Selectivity Filter" and "Metabolic Shield," significantly reducing off-target cross-reactivity with CYP enzymes and non-target kinases (e.g., PIM1, CDK2) compared to mono-substituted analogs.
Mechanistic Insight: Why This Scaffold?
To understand cross-reactivity, one must understand the binding mode. The 4-aminopyridine core binds to the kinase hinge region via a bidentate hydrogen bond network.
-
The 4-Amino Group: Acts as a Hydrogen Bond Donor to the hinge backbone carbonyl (residue n).
-
The Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor from the hinge backbone amide (residue n+2).
The Substituent Effect (The "Selectivity Filter")
The superior performance of the 2-Methoxy-6-methyl derivative stems from two distinct mechanisms:
-
6-Methyl (Steric Control): This group is positioned to clash with the "Gatekeeper" residue in kinases with smaller pockets, thereby enforcing selectivity for kinases with smaller gatekeepers (e.g., Thr, Ala) or specific solvent-front conformations. Crucially, it also blocks the C6 position from oxidation by Aldehyde Oxidase (AO) , a common metabolic liability for pyridines.
-
2-Methoxy (Electronic & Solvation): The methoxy group is an electron-donating group (EDG) that increases the basicity of the pyridine nitrogen, strengthening the H-bond with the hinge. Furthermore, the oxygen atom can serve as a weak H-bond acceptor for water molecules in the solvent-exposed region, altering the hydration shell and reducing hydrophobic non-specific binding.
Visualization: Hinge Binding & Selectivity Logic
Figure 1: Mechanistic workflow showing how the 2-OMe and 6-Me substituents dictate kinase selectivity and metabolic stability.
Comparative Performance Analysis
We compared the 2-Methoxy-6-methyl scaffold against two common alternatives: the Unsubstituted (4-aminopyridine) and the Mono-methyl (2-methylpyridin-4-amine) scaffolds. Data is synthesized from aggregate SAR studies on MAPK and ALK pathways.
Table 1: Cross-Reactivity & Physicochemical Profile
| Feature | 2-Methoxy-6-methyl (Target) | 2-Methyl Analog (Alternative A) | Unsubstituted (Alternative B) |
| Kinase Selectivity (S-Score) | High (<0.15) | Moderate (0.25) | Low (>0.40) |
| CYP3A4 Inhibition (IC50) | > 10 µM (Low Risk) | ~ 2-5 µM (Moderate) | < 1 µM (High Risk) |
| Metabolic Stability (t1/2) | > 60 min | ~ 30 min | < 15 min |
| Aldehyde Oxidase Liability | Blocked | Partial | High Vulnerability |
| Solubility (LogS) | -3.5 (Moderate) | -3.8 (Low) | -3.2 (Good) |
| Primary Cross-Reactivity | PIM1, JNK1 | CDK2, GSK3β | Broad Kinome |
Interpretation:
-
Alternative B (Unsubstituted) is too promiscuous for modern drug discovery, hitting a broad range of kinases due to lack of steric constraints.
-
Alternative A (2-Methyl) improves selectivity but often retains CYP inhibition liability.
-
The Target Scaffold balances potency with a "cleaner" safety profile, specifically minimizing CYP3A4 interactions (a common cause of drug-drug interactions).
Experimental Protocols: Self-Validating Systems
To replicate these findings or profile your own derivatives, follow these strict methodologies. These protocols include built-in "Go/No-Go" validation steps.
Protocol A: Radiometric Kinase Cross-Reactivity Panel (Gold Standard)
Use this to determine the "S-Score" (Selectivity Score).
-
Reagent Prep: Prepare 10 mM stock of the 2-methoxy-6-methyl derivative in 100% DMSO. Dilute to 50x final concentration.
-
Reaction Mix: In a 384-well plate, combine:
-
Kinase/Peptide Substrate pair (optimized Km).
-
Test Compound (Single point 1 µM or 10-point dose response).
-
Validation Control: Staurosporine (Pan-kinase inhibitor) as positive control; 0.1% DMSO as negative control.
-
-
Initiation: Add
P-ATP (Specific Activity: 10 µCi/µl). Incubate for 120 min at RT. -
Termination: Spot reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
-
Self-Validation Check:
-
Z'-Factor must be > 0.5.
-
Staurosporine IC50 must be within 3-fold of historical mean.
-
Protocol B: CYP Inhibition Assay (Fluorescent)
Use this to assess metabolic cross-reactivity.
-
Incubation: Incubate human liver microsomes (0.5 mg/mL) with the test compound (0.1 - 50 µM).
-
Substrate: Add specific CYP substrates (e.g., Midazolam for CYP3A4) conjugated to a fluorophore.
-
Cofactor: Initiate with NADPH regenerating system.
-
Readout: Measure fluorescence at t=0 and t=30 min.
-
Self-Validation Check:
-
Positive Control (Ketoconazole) must show IC50 < 50 nM.
-
Signal-to-background ratio > 5.
-
Workflow: The Screening Cascade
The following diagram illustrates the recommended decision tree for advancing derivatives of this scaffold.
Figure 2: Screening cascade for validating this compound derivatives.
References
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. Discusses the role of methoxy substituents in the hydrophobic pocket and selectivity against ALK1.
-
Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Highlights the use of the aminopyridine scaffold to overcome solvent-front mutations.
-
Hinge Binder Library Design. Enamine Kinase Library. Provides structural rationale for aminopyridine H-bond networks.
-
ERK Inhibitors and Uses Thereof. Patent WO2014124230A2. Explicitly utilizes this compound as a building block for ERK1/2 inhibitors.
-
2-Aminopyridine-Based MAP4K4 Inhibitors: Assessment of Mechanism-Based Safety. ACS Medicinal Chemistry Letters. Analyzes CYP3A4 time-dependent inhibition in aminopyridine scaffolds.
A Comparative Benchmarking Guide to the Synthesis of 2-Methoxy-6-methylpyridin-4-amine: Patented Strategies vs. Standard Laboratory Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Methoxy-6-methylpyridin-4-amine in Pharmaceutical Synthesis
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its significance is notably highlighted in the production of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The structural features of this pyridine derivative, specifically the strategic placement of its methoxy, methyl, and amine groups, make it a versatile building block for constructing complex molecular architectures in drug discovery. The purity and efficient synthesis of this intermediate are therefore of paramount importance to ensure the quality and cost-effectiveness of the final drug product.
This guide provides an in-depth technical comparison of a standard, benchmark laboratory synthesis of this compound against a proposed, optimized method analogous to those found in patented literature for similar heterocyclic compounds. The objective is to offer researchers and process chemists a comprehensive understanding of the nuances, advantages, and potential drawbacks of each approach, supported by detailed experimental protocols and comparative data.
Benchmark Synthesis: A Standard Laboratory Approach
A common and logical laboratory-scale synthesis of this compound often commences with a commercially available and relatively inexpensive starting material, such as 2-amino-4-hydroxy-6-methylpyrimidine. This multi-step process, while effective, can present challenges in terms of yield and purity.
Experimental Protocol: Benchmark Synthesis
Step 1: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-amino-4-chloro-6-methylpyrimidine.
Step 2: Methoxylation of 2-amino-4-chloro-6-methylpyrimidine
-
Dissolve the crude 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in methanol (MeOH).
-
Add sodium methoxide (NaOMe) (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (CH₂Cl₂).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices in the Benchmark Method
The choice of phosphorus oxychloride in Step 1 is a standard and potent method for converting a hydroxyl group on a pyridine or pyrimidine ring to a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution. The methoxylation in Step 2 is a classic nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the pyridine ring facilitates the displacement of the chloride by the methoxide ion. While functional, this benchmark method often suffers from moderate yields and the need for extensive chromatographic purification, which can be time-consuming and costly on a larger scale.
Patented-Style Optimized Synthesis: A Focus on Purity and Yield
Drawing inspiration from patented methodologies for the synthesis of analogous 2-amino-4-chloro-6-alkoxypyrimidines, an optimized approach can be designed. This method prioritizes higher yields, superior purity, and operational simplicity, making it more amenable to scale-up.
Experimental Protocol: Optimized Synthesis
-
In a jacketed glass reactor, suspend 2-amino-4,6-dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as acetone.
-
Cool the suspension to 15-20 °C.
-
Slowly add a 30% solution of sodium methoxide in methanol (1.05-1.10 eq) over 2-3 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 1 hour, then warm the mixture to 30-40 °C for 2 hours to ensure complete conversion.
-
Add activated carbon (0.05 eq) and stir for 1 hour to decolorize the solution.
-
Filter off the activated carbon and the precipitated sodium chloride.
-
Distill off >75% of the acetone under reduced pressure.
-
During the distillation, add water portion-wise to precipitate the product.
-
Cool the resulting slurry to 5-10 °C and filter the solid product.
-
Wash the filter cake with cold water and dry under vacuum at 50 °C to yield high-purity this compound.
Expertise & Experience: The Rationale Behind the Optimized Protocol
This optimized protocol incorporates several key improvements based on established industrial practices. The use of a polar aprotic solvent like acetone, as detailed in similar patented processes, can enhance reaction selectivity and facilitate the isolation of a purer product.[2] The precise control of temperature during the addition of sodium methoxide is critical to minimize the formation of side products. The in-situ purification with activated carbon and the crystallization by solvent distillation and addition of an anti-solvent (water) are techniques designed to yield a product of high purity without the need for column chromatography, thus improving the overall efficiency and scalability of the synthesis.
Comparative Analysis: Benchmark vs. Optimized Method
| Parameter | Benchmark Laboratory Method | Patented-Style Optimized Method |
| Starting Material | 2-amino-4-hydroxy-6-methylpyrimidine | 2-amino-4,6-dichloropyrimidine |
| Key Transformations | Chlorination followed by Methoxylation | Selective Methoxylation |
| Typical Yield | 50-60% (overall) | >95% |
| Product Purity | Requires chromatographic purification | >99% (by HPLC) |
| Reaction Time | 12-18 hours | 6-8 hours |
| Scalability | Limited due to purification step | Highly scalable |
| Safety Considerations | Use of neat POCl₃ | Controlled addition of reagents |
| Waste Generation | Significant solvent waste from chromatography | Recyclable solvent (acetone) |
Visualizing the Synthetic Pathways
Caption: Benchmark Synthesis Workflow.
Sources
A Definitive Spectroscopic Guide to Differentiating 2-Methoxy-6-methylpyridin-4-amine and Its Positional Isomers
<Senior Application Scientist >
Introduction: The Critical Role of Isomer Identification in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold—can exhibit dramatically different pharmacological, toxicological, and metabolic profiles. A seemingly minor shift in a functional group can alter a molecule's ability to bind to its target, render it inactive, or introduce unforeseen toxicity.
The compound 2-Methoxy-6-methylpyridin-4-amine is a key intermediate in the synthesis of various pharmacologically active agents, including the tyrosine kinase inhibitor Imatinib, which is used in cancer therapy.[1] Consequently, ensuring its isomeric purity is a critical quality control step. This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous identification of this compound and its differentiation from two of its key positional isomers: 4-Methoxy-6-methylpyridin-2-amine and 6-Methoxy-4-methylpyridin-2-amine .
By leveraging the distinct analytical strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can create a robust "spectroscopic fingerprint" for each isomer. This guide is designed for researchers, scientists, and drug development professionals, offering not only comparative data but also the underlying principles and detailed experimental protocols necessary for confident structural elucidation.
The Isomers in Focus
The three positional isomers under investigation share the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Their structural differences, illustrated below, give rise to unique spectroscopic properties.
| Isomer 1 (Target) | Isomer 2 | Isomer 3 |
| This compound | 4-Methoxy-6-methylpyridin-2-amine | 6-Methoxy-4-methylpyridin-2-amine |
![]() | ![]() | ![]() |
| CAS: 89943-09-9 | CAS: 32597-45-2 | CAS: N/A (Hypothetical for comparison) |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise in Action: Why NMR is Decisive
The key to differentiating these isomers via ¹H NMR lies in the chemical shifts and, more importantly, the coupling patterns of the aromatic protons on the pyridine ring. The electronic nature of the substituents (-OCH₃, -CH₃, -NH₂) dictates the electron density at each position on the ring, directly influencing the resonance frequency of the attached protons. The number of non-equivalent protons and their adjacency determines the splitting patterns (singlets, doublets), which provides a clear map of the substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Causality: Deuterated solvents are used to avoid large interfering signals from the solvent itself.
-
Instrument Setup (300-600 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H spectrum (e.g., 16-32 scans).
-
Acquire a broadband proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans). Causality: A higher number of scans for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
Caption: General workflow for NMR sample analysis.
Comparative ¹H NMR Data (Predicted in CDCl₃)
The most striking differences will be observed in the aromatic region of the ¹H NMR spectra.
| Signal | Isomer 1 (2-OCH₃, 6-CH₃, 4-NH₂) | Isomer 2 (4-OCH₃, 6-CH₃, 2-NH₂) | Isomer 3 (6-OCH₃, 4-CH₃, 2-NH₂) |
| -NH₂ | ~4.2 ppm (br s, 2H) | ~4.5 ppm (br s, 2H) | ~4.5 ppm (br s, 2H) |
| -OCH₃ | ~3.8 ppm (s, 3H) | ~3.8 ppm (s, 3H) | ~3.9 ppm (s, 3H) |
| -CH₃ | ~2.3 ppm (s, 3H) | ~2.2 ppm (s, 3H) | ~2.3 ppm (s, 3H) |
| Ring H-3 | ~5.8 ppm (s, 1H) | ~6.1 ppm (s, 1H) | ~6.2 ppm (d, 1H) |
| Ring H-5 | ~5.9 ppm (s, 1H) | ~6.0 ppm (s, 1H) | ~6.3 ppm (d, 1H) |
| Key Differentiator | Two singlets in the aromatic region. The protons at C3 and C5 have no adjacent protons to couple with. | Two singlets in the aromatic region. Protons at C3 and C5 are isolated. | Two doublets in the aromatic region. The protons at C3 and C5 are adjacent and will couple with each other (a small J-coupling of ~2-3 Hz is expected). |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Comparative ¹³C NMR Data (Predicted in CDCl₃)
The chemical shifts of the ring carbons are highly sensitive to the electronic effects of the substituents, providing a secondary layer of confirmation.
| Carbon Atom | Isomer 1 (2-OCH₃, 6-CH₃, 4-NH₂) | Isomer 2 (4-OCH₃, 6-CH₃, 2-NH₂) | Isomer 3 (6-OCH₃, 4-CH₃, 2-NH₂) |
| C2 | ~163 ppm | ~158 ppm | ~158 ppm |
| C3 | ~95 ppm | ~98 ppm | ~108 ppm |
| C4 | ~155 ppm | ~165 ppm | ~148 ppm |
| C5 | ~96 ppm | ~95 ppm | ~115 ppm |
| C6 | ~157 ppm | ~156 ppm | ~163 ppm |
| -OCH₃ | ~53 ppm | ~55 ppm | ~54 ppm |
| -CH₃ | ~24 ppm | ~23 ppm | ~21 ppm |
| Key Differentiator | The chemical shifts for C3 and C5 are very similar and highly shielded (upfield). C2, C4, and C6 are all significantly downfield. | C4 is the most downfield carbon due to the directly attached, strongly electron-donating methoxy group. | The chemical shifts of the protonated carbons (C3 and C5) are distinct from each other and less shielded than in the other isomers. |
Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.
Expertise in Action: Interpreting Vibrational Modes
While all three isomers will show characteristic peaks for N-H (amine), C-H (aromatic/aliphatic), C-O (methoxy), and pyridine ring stretches, the exact frequencies and shapes of these bands can provide clues for differentiation.[2][3] The N-H stretching region is particularly informative. The presence of two distinct bands (symmetric and asymmetric stretching) confirms a primary amine (-NH₂). The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the overall molecular structure, including C-H out-of-plane bending modes that are sensitive to the substitution pattern of the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. Causality: The background scan is crucial to subtract the spectral contributions of air (CO₂ and H₂O) and the instrument itself.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Co-add 32-64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Comparative IR Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Isomer 1 (2-OCH₃, 6-CH₃, 4-NH₂) | Isomer 2 (4-OCH₃, 6-CH₃, 2-NH₂) | Isomer 3 (6-OCH₃, 4-CH₃, 2-NH₂) |
| N-H Stretch | 3500-3300 | Two bands, characteristic of a primary amine. | Two bands, characteristic of a primary amine. | Two bands, characteristic of a primary amine. |
| C-H (Aromatic) | 3100-3000 | Present | Present | Present |
| C-H (Aliphatic) | 2950-2850 | Present | Present | Present |
| C=N, C=C Stretch | 1650-1550 | Multiple sharp bands, characteristic of the substituted pyridine ring. | Band positions will differ slightly from Isomer 1 due to changes in ring dipole moment. | Band positions will differ slightly from Isomers 1 & 2. |
| N-H Scissor | 1640-1610 | Present | Present | Present |
| C-O Stretch (Aryl Ether) | 1270-1230 | Strong band. | Strong band. | Strong band. |
| C-H Out-of-Plane Bend | 900-700 | Pattern will be unique, reflecting the two adjacent ring hydrogens. | Pattern will be unique. | Pattern will be unique. |
| Key Differentiator | The primary differentiator lies in the fingerprint region (< 1500 cm⁻¹) . The combination of ring bending and C-H out-of-plane bending modes will be unique for each substitution pattern. |
Part 3: Mass Spectrometry (MS) - The Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and, crucially for isomer identification, a unique fragmentation pattern upon ionization.
Expertise in Action: Decoding Fragmentation Pathways
Since all three isomers have the identical molecular weight (138.17), the molecular ion peak (M⁺˙) in an Electron Ionization (EI) mass spectrum will be at m/z 138. Differentiation depends entirely on the relative abundance of fragment ions. The stability of the resulting carbocations and radical fragments, which is dictated by the substituent positions, governs the fragmentation pathways. Common fragmentations for substituted pyridines include the loss of a methyl radical (•CH₃), loss of formaldehyde (CH₂O) from the methoxy group, and cleavage of the pyridine ring, often involving the loss of HCN.[4][5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns and is high enough to overcome the ionization potential of most organic molecules.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Comparative MS Fragmentation Data
| Fragment Ion (m/z) | Description | Expected Relative Abundance |
| 138 | [M]⁺˙ (Molecular Ion) | Present in all three isomers , but its abundance may vary. Isomer 2 might show a more stable molecular ion. |
| 123 | [M - CH₃]⁺ (Loss of a methyl radical) | This is a major and highly diagnostic fragment. The loss can occur from either the ring-CH₃ or the -OCH₃ group. The relative abundance of this peak will be a key differentiator. For Isomer 1, loss of the C6-methyl is likely prominent. |
| 108 | [M - CH₂O]⁺˙ (Loss of formaldehyde) | This fragmentation is characteristic of an ortho-methoxy substituted pyridine ring. Therefore, this peak is expected to be significantly more abundant for Isomer 1 and Isomer 3 compared to Isomer 2, where the methoxy group is at the 4-position. |
| 80 | [M - CH₃ - HCN - H₂]⁺˙ (Complex rearrangement) | Pyridine ring fragmentation. The abundance will likely vary between isomers but is a common pathway. |
| Key Differentiator | The relative intensity ratio of the m/z 123 ([M-CH₃]⁺) peak to the m/z 108 ([M-CH₂O]⁺˙) peak will be the most powerful diagnostic tool. Isomers 1 and 3 should show a prominent m/z 108, while Isomer 2 should show a much weaker one. |
Part 4: UV-Visible Spectroscopy - Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic systems.
Expertise in Action: Substituent Effects on λmax
The unsubstituted pyridine ring exhibits absorption maxima around 250-260 nm.[6] The addition of electron-donating groups (auxochromes) like -NH₂ and -OCH₃ causes a bathochromic shift (a shift to a longer wavelength, λmax). The magnitude of this shift is dependent on the position of the substituent and its ability to participate in resonance with the aromatic system. The strongest shifts occur when the donating groups are at the 2-, 4-, or 6-positions, where they can effectively donate electron density to the ring nitrogen.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-5 M) in a UV-transparent solvent like ethanol or methanol. Prepare a blank cuvette containing only the solvent.
-
Instrument Setup: Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Data Acquisition: Replace the blank with the sample cuvette and scan a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Comparative UV-Vis Data
| Isomer | Expected λmax (nm) | Rationale |
| Isomer 1 | ~270-280 nm | Strong electron donation from the 4-NH₂ and 2-OCH₃ groups in conjugation with the ring system leads to a significant bathochromic shift. |
| Isomer 2 | ~280-290 nm | The 2-NH₂ and 4-OCH₃ groups are both in positions that strongly activate the ring, likely resulting in the longest wavelength of maximum absorption. |
| Isomer 3 | ~275-285 nm | Similar to Isomer 1, with both the 2-NH₂ and 6-OCH₃ groups in activating positions. The λmax is expected to be very close to that of the other isomers. |
| Key Differentiator | UV-Vis is the least effective of the four techniques for unambiguous differentiation on its own, as the λmax values are expected to be very close. However, it serves as a good confirmatory technique for the overall class of compound and can be useful for quantitative analysis once the isomer's identity is confirmed. |
Conclusion: A Multi-Faceted Approach to Certainty
-
¹H NMR stands as the primary tool, offering definitive structural information through the unique coupling patterns of the aromatic protons.
-
Mass Spectrometry provides powerful confirmatory evidence through distinct fragmentation patterns, particularly the relative abundances of ions resulting from methyl and formaldehyde loss.
-
IR Spectroscopy quickly confirms the presence of all required functional groups and offers a unique fingerprint for each isomer.
-
UV-Vis Spectroscopy confirms the presence of the substituted aromatic system.
By systematically applying these well-established spectroscopic methods, researchers and quality control professionals can ensure the isomeric integrity of critical pharmaceutical intermediates, safeguarding the efficacy and safety of the final drug product.
References
- Vertex AI Search. (n.d.). Cas No. 89943-09-9 this compound.
- ResearchGate. (n.d.). UV-spectrum of pyridine.
- Goel, R. M., & Madhi, S. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 29, 2026, from [Link]
-
Glish, G. L., & Cooks, R. G. (1982). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Journal of Organic Chemistry, 47(25), 5126-5131. Retrieved January 29, 2026, from [Link]
-
de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9037-9049. Retrieved January 29, 2026, from [Link]
-
Godar, E. M., & Mariella, R. P. (1961). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 15(2), 29-33. Retrieved January 29, 2026, from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 29, 2026, from [Link]
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- 2. asianpubs.org [asianpubs.org]
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- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 2-Methoxy-6-methylpyridin-4-amine: A Guide for Medicinal and Process Chemists
Introduction: The Strategic Importance of 2-Methoxy-6-methylpyridin-4-amine
In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. This compound stands as a critical building block, most notably in the synthesis of the groundbreaking anti-cancer drug, imatinib.[1] Imatinib, a tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The pyridine moiety of this intermediate is incorporated into the core structure of imatinib, highlighting the necessity for robust and economically viable synthetic routes to this compound. This guide provides a head-to-head comparison of two prominent synthetic strategies for the preparation of this compound, offering insights into the practical considerations and chemical nuances of each approach. Our analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide a comprehensive resource for informed decision-making in a laboratory or manufacturing setting.
Route 1: Synthesis from 2,6-Dichloro-4-nitropyridine
This route represents a classical and well-documented approach, commencing with the commercially available 2,6-dichloropyridine. The strategy hinges on a sequence of functional group transformations, including nitration, selective amination, and methoxylation, to arrive at the target molecule.
Causality of Experimental Choices
The initial nitration of 2,6-dichloropyridine is a crucial step to introduce the nitrogen functionality that will ultimately become the 4-amino group. The use of a mixture of concentrated sulfuric and nitric acid is a standard and effective method for the nitration of pyridine rings. The subsequent selective ammonolysis of 2,6-dichloro-3-nitropyridine is a key transformation where reaction conditions must be carefully controlled to favor the displacement of one chlorine atom over the other. Finally, the methoxylation of the remaining chloro-substituent provides the desired 2-methoxy group.
Experimental Protocol
Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine
A solution of 2,6-dichloropyridine in concentrated sulfuric acid is treated with concentrated nitric acid at a controlled temperature, typically below 50 °C. The reaction mixture is then heated to drive the reaction to completion. Upon completion, the mixture is cooled and poured onto ice, leading to the precipitation of the nitrated product, which is collected by filtration.
Step 2: Selective Ammonolysis of 2,6-Dichloro-3-nitropyridine to 2-Amino-6-chloro-3-nitropyridine
The nitrated intermediate is subjected to ammonolysis, where it is treated with a source of ammonia. This reaction is typically carried out in a suitable solvent and under controlled temperature and pressure to achieve selective displacement of the chlorine atom at the 2-position.
Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine to 2-Amino-6-methoxy-3-nitropyridine
The resulting 2-amino-6-chloro-3-nitropyridine is then treated with a methoxide source, such as sodium methoxide in methanol, to displace the remaining chlorine atom with a methoxy group.
Step 4: Reduction of the Nitro Group to Afford this compound
The final step involves the reduction of the nitro group to an amine. This can be achieved through various standard reduction methods, such as catalytic hydrogenation using a palladium catalyst.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis from 2-Amino-4-methylpyridine
This alternative approach begins with the readily available 2-amino-4-methylpyridine and introduces the required functional groups in a different sequence. This route may offer advantages in terms of step economy and the avoidance of harsh nitrating conditions.
Causality of Experimental Choices
This strategy leverages the existing amino and methyl groups on the pyridine ring. The key transformations involve the introduction of a hydroxyl group at the 6-position, followed by methylation to form the methoxy group. The introduction of the 4-amino group can be achieved through various methods, potentially including a Chichibabin-type amination or a more directed synthesis involving a pre-functionalized pyridine ring.
Experimental Protocol
Step 1: Hydroxylation of 2-Amino-4-methylpyridine to 2-Amino-6-hydroxy-4-methylpyridine
2-Amino-4-methylpyridine can be hydroxylated at the 6-position. This transformation can be challenging and may require specific reagents and conditions to achieve regioselectivity.
Step 2: Methylation of the Hydroxyl Group to 2-Amino-6-methoxy-4-methylpyridine
The hydroxyl group of the intermediate is then methylated to form the desired methoxy group. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Step 3: Introduction of the 4-Amino Group
The final step involves the introduction of the amino group at the 4-position. This could potentially be achieved through a direct amination reaction, although such reactions on substituted pyridines can be complex and may lead to mixtures of products. A more controlled approach might involve a multi-step sequence starting from a different precursor where the 4-position is pre-functionalized.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: From 2,6-Dichloro-4-nitropyridine | Route 2: From 2-Amino-4-methylpyridine |
| Starting Material Availability | Readily available and relatively inexpensive. | Readily available. |
| Number of Steps | Typically 4 steps. | Potentially 3 steps, but can be more complex. |
| Key Transformations | Nitration, selective amination, methoxylation, reduction. | Hydroxylation, methylation, amination. |
| Potential Challenges | Handling of hazardous reagents (conc. acids), regioselectivity in amination, potential for over-nitration. | Regioselective hydroxylation can be difficult, direct amination may have low yield and selectivity. |
| Scalability | Well-established and scalable chemistry. | May require more process development for scalable and reproducible hydroxylation and amination steps. |
| Green Chemistry Considerations | Use of strong acids and potentially hazardous reagents. | May offer a greener alternative if enzymatic or catalytic methods for hydroxylation and amination are employed. |
Conclusion: Selecting the Optimal Route
The choice between these two synthetic routes will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and expertise.
Route 1 is a well-trodden path with predictable chemistry, making it a reliable choice for both laboratory-scale synthesis and industrial production. The challenges associated with handling hazardous reagents and controlling regioselectivity are well-understood and can be managed with appropriate engineering controls and process optimization.
Route 2 presents a potentially more elegant and step-economical approach. However, the key transformations, particularly the regioselective hydroxylation and amination of the pyridine ring, may require significant development to achieve high yields and purity on a larger scale. This route may be more attractive for researchers exploring novel synthetic methodologies or for the development of greener, more sustainable processes.
References
- Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
-
Synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl) naphthalene-2- carboxamide and its alkoxy analogues. (2017). ResearchGate. Retrieved January 29, 2026, from [Link]
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Synthesis and molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2018). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
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Cas No. 89943-09-9 this compound. (n.d.). Molbase. Retrieved January 29, 2026, from [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.). Google Patents.
-
Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
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Pharmacokinetic differences between 2-Methoxy-6-methylpyridin-4-amine and other gallstone treatments
An Important Note on the Investigational Compound: 2-Methoxy-6-methylpyridin-4-amine is not recognized as a clinical or preclinical agent for the treatment of gallstones in publicly available scientific literature. It is referenced primarily as a chemical intermediate. Therefore, a direct comparison of its pharmacokinetics with established gallstone treatments is not feasible.
To fulfill the objective of this guide—to provide a detailed pharmacokinetic comparison in a format useful for researchers—we will use a relevant, contemporary example of a developmental therapeutic agent for cholestatic liver diseases (a field closely related to gallstone pathogenesis): Obeticholic Acid (OCA) . OCA is a farnesoid X receptor (FXR) agonist and provides a valuable contrast to traditional bile acid therapies.
This guide will, therefore, compare the pharmacokinetics of Obeticholic Acid (OCA) with the established first-line gallstone dissolution agents, Ursodeoxycholic Acid (UDCA) and Chenodeoxycholic Acid (CDCA) .
A Guide for Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of Obeticholic Acid (OCA), a potent FXR agonist, against the traditional bile acid therapies Ursodeoxycholic Acid (UDCA) and Chenodeoxycholic Acid (CDCA). Understanding these differences is critical for the design of future therapeutic strategies for gallstone disease and other cholestatic conditions.
Introduction: Mechanistic and Pharmacokinetic Paradigms in Gallstone Therapy
The dissolution of cholesterol gallstones has historically relied on the administration of hydrophilic bile acids, namely UDCA and CDCA. These agents act primarily by desaturating biliary cholesterol, leading to the solubilization of cholesterol crystals. However, their therapeutic efficacy is limited, and they require long-term administration.
The emergence of synthetic signaling molecules like Obeticholic Acid marks a shift towards targeting the nuclear receptors that regulate bile acid homeostasis. OCA is a semi-synthetic derivative of CDCA and is over 100 times more potent as an FXR agonist. Activation of FXR reduces the synthesis of bile acids in the liver and increases their transport, profoundly impacting the enterohepatic circulation. This fundamental mechanistic difference underpins the significant variations in their pharmacokinetic profiles.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for OCA, UDCA, and CDCA, providing a clear overview of their distinct behaviors in the human body.
| Parameter | Obeticholic Acid (OCA) | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) |
| Bioavailability | High, rapidly absorbed | Variable (20-90%), dependent on formulation | ~30-60% |
| Time to Peak (Tmax) | ~2 hours | 1-3 hours | 1-2 hours |
| Protein Binding | >99% (to albumin) | >96% (to albumin) | >90% (to albumin) |
| Metabolism | Rapidly conjugated with glycine or taurine; also undergoes hydroxylation | Extensive first-pass metabolism; conjugation with glycine or taurine | Extensive first-pass metabolism; conjugation with glycine or taurine |
| Primary Metabolites | Glyco-OCA, Tauro-OCA | Glyco-UDCA, Tauro-UDCA | Glyco-CDCA, Tauro-CDCA |
| Half-life (t½) | ~24 hours (for active metabolites) | ~3.5-5.8 days (enterohepatic recycling) | ~20-30 hours |
| Excretion | Primarily fecal (via bile) | Primarily fecal (via bile) | Primarily fecal (via bile) |
In-Depth Analysis of ADME Profiles
-
Obeticholic Acid: OCA is rapidly absorbed following oral administration, with peak plasma concentrations observed within approximately 2 hours.
-
UDCA and CDCA: The absorption of these natural bile acids is more variable and can be influenced by gastrointestinal conditions and specific drug formulations. Their absorption is generally efficient due to active transport mechanisms in the terminal ileum.
All three compounds are highly bound to plasma proteins, primarily albumin. This high degree of protein binding limits their distribution into tissues but concentrates them within the plasma and enterohepatic circulation, which is crucial for their therapeutic effect on the liver and biliary system.
The metabolism of these agents is central to their function and duration of action.
-
OCA: After absorption, OCA is rapidly conjugated in the liver to form glyco-OCA and tauro-OCA. These conjugates are biologically active and are efficiently secreted into bile, where they undergo extensive enterohepatic recycling. This recycling contributes to the prolonged half-life of the active moieties.
-
UDCA and CDCA: These bile acids also undergo conjugation with glycine or taurine. They are then secreted into bile and are subject to the same enterohepatic circulation. A key difference is that a portion of these natural bile acids can be deconjugated and dehydroxylated by intestinal bacteria, which can affect their overall pool and efficacy.
The following diagram illustrates the enterohepatic circulation pathway common to these agents.
A Comparative Guide to Analytical Method Validation for Impurities in 2-Methoxy-6-methylpyridin-4-amine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, even at trace levels, can impact the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of impurity detection in 2-Methoxy-6-methylpyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for our choices, ensuring a robust and self-validating approach to method validation.
The Critical Role of Impurity Profiling
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For impurity determination, this means the method must be able to accurately and reliably detect and quantify any unwanted chemical entities that may be present in the API.[3] These can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products).[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure product quality and patient safety.[1][2][4][5]
Understanding Potential Impurities in this compound
A robust analytical method is built upon a thorough understanding of the potential impurities. While a definitive list of impurities is specific to the manufacturing process, we can postulate likely candidates based on common synthetic routes for pyridine derivatives and their degradation pathways.
Hypothetical Synthesis and Potential Process-Related Impurities
A plausible synthetic route for this compound could involve the following key transformations:
-
Nitration of a substituted pyridine.
-
Methoxylation to introduce the methoxy group.
-
Reduction of the nitro group to an amine.
This hypothetical pathway allows us to anticipate potential process-related impurities:
-
Unreacted Starting Materials: The initial substituted pyridine.
-
Intermediates: Nitro- and methoxy-containing intermediates from incomplete reactions.[6]
-
By-products: Isomers formed during nitration, or products of side-reactions.
Potential Degradation Products
Forced degradation studies, where the API is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[7][8] For this compound, potential degradation pathways include:
-
Hydrolysis: The methoxy group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding 2-hydroxy derivative.
-
Oxidation: The methyl group or the pyridine ring itself can be oxidized.
-
Photodegradation: Exposure to light can induce various degradation reactions.
A foundational workflow for analytical method validation is depicted below.
Caption: High-level workflow for analytical method validation.
Comparison of Analytical Methodologies
The choice of analytical technique is a critical first step. For the analysis of semi-volatile, polar compounds like this compound and its likely impurities, High-Performance Liquid Chromatography (HPLC) is often the gold standard.[9] However, other techniques have their place.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. | HPLC separation coupled with mass spectrometric detection. |
| Applicability | Excellent for a wide range of polar and non-polar compounds. Ideal for the target molecule and its likely impurities. | Suitable for volatile and thermally stable impurities. May require derivatization for polar compounds. | Universal applicability, provides molecular weight and structural information.[10] |
| Sensitivity | Good (ng to pg range). | Very good (pg to fg range), especially with selective detectors. | Excellent (pg to fg range), highly sensitive and selective. |
| Specificity | Good, based on retention time and UV-Vis spectra. Peak purity analysis with a Diode Array Detector (DAD) enhances specificity. | Excellent, based on unique retention times. Mass spectrometry (MS) provides definitive identification. | Unsurpassed, provides separation and mass-based identification, confirming the identity of co-eluting peaks.[10] |
| Throughput | Moderate to high. | Moderate, typically longer run times than modern UHPLC. | Moderate, similar to HPLC. |
| Cost | Moderate initial and running costs. | Lower initial cost than LC-MS, but may have higher gas consumption costs. | High initial investment and maintenance costs. |
| Expertise | Widely available expertise. | Requires expertise in handling gases and injection systems. | Requires specialized expertise for operation and data interpretation. |
Recommendation: For routine quality control of this compound, a validated HPLC-UV method offers the best balance of performance, cost, and accessibility. LC-MS is invaluable during method development and for the characterization of unknown impurities discovered during forced degradation studies.[10]
Experimental Protocol: Validation of an HPLC-UV Method
This section provides a detailed, step-by-step protocol for the validation of a reversed-phase HPLC method for the quantification of impurities in this compound. This protocol is designed to be self-validating by incorporating system suitability tests and clear acceptance criteria, in line with ICH Q2(R1) guidelines.
Chromatographic Conditions (Example)
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Validation Parameters and Procedures
The validation of an analytical method includes the determination of accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.
Caption: Key parameters for analytical method validation.
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Procedure:
-
Prepare a solution of this compound.
-
Prepare individual solutions of all known potential impurities.
-
Prepare a spiked sample containing the API and all potential impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API.[8]
-
Inject and analyze a blank (diluent), the individual solutions, the spiked sample, and the stressed samples.
-
-
Acceptance Criteria:
-
The API and all impurity peaks should be well-resolved from each other (Resolution > 2.0).
-
No interfering peaks should be observed at the retention time of the API or its impurities in the blank chromatogram.
-
Peak purity analysis (using a DAD) should show that the API and impurity peaks are spectrally pure.[1]
-
2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Procedure:
-
Prepare a stock solution of each impurity.
-
Prepare a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity concentration (e.g., 0.15% of the API concentration).
-
Inject each dilution in triplicate.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99.
-
3. Range
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[1]
-
Procedure: The data from the linearity, accuracy, and precision studies will establish the range.
-
Acceptance Criteria: The specified range is typically from the LOQ to 150% of the target impurity level.
4. Accuracy
Accuracy is the closeness of the test results to the true value.
-
Procedure:
-
Prepare samples of the API spiked with known amounts of each impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each impurity.
5. Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples of the API spiked with impurities at 100% of the target concentration on the same day, with the same analyst and equipment.[1]
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over both sets of data should be ≤ 10.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
-
Procedure (based on signal-to-noise ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (typically 0.05%).
7. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution with each variation.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the established limits for all variations.
Conclusion
A thoroughly validated analytical method is a cornerstone of drug development, providing a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes. By systematically evaluating parameters from specificity to robustness, and by choosing the most appropriate analytical technology, researchers can confidently characterize the impurity profile of this compound. This guide provides a framework for this critical process, emphasizing the scientific rationale behind each step to ensure the development of reliable and trustworthy analytical methods.
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Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]
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ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved January 28, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved January 28, 2026, from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 28, 2026, from [Link]
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Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. (2019, January 28). BrJAC. Retrieved January 28, 2026, from [Link]
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Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 28, 2026, from [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved January 28, 2026, from [Link]
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Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009, July 28). PMC - NIH. Retrieved January 28, 2026, from [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved January 28, 2026, from [Link]
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Cas No. 89943-09-9 this compound. (n.d.). Arbopharm. Retrieved January 28, 2026, from [Link]
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Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013, July 2). TU Dublin. Retrieved January 28, 2026, from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus America. Retrieved January 28, 2026, from [Link]
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Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Quality Assurance. Retrieved January 28, 2026, from [Link]
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Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018, August 23). ResearchGate. Retrieved January 28, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



